molecular formula C10H14ClN B1330225 n-Butyl-4-chloroaniline CAS No. 5441-81-6

n-Butyl-4-chloroaniline

Cat. No.: B1330225
CAS No.: 5441-81-6
M. Wt: 183.68 g/mol
InChI Key: NPKKGGAJLKNQDY-UHFFFAOYSA-N
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Description

N-Butyl-4-chloroaniline is a useful research compound. Its molecular formula is C10H14ClN and its molecular weight is 183.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20917. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-4-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKKGGAJLKNQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281233
Record name n-butyl-4-chloroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5441-81-6
Record name NSC20917
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-butyl-4-chloroaniline
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URL https://comptox.epa.gov/dashboard/DTXSID20281233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

n-Butyl-4-chloroaniline chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to n-Butyl-4-chloroaniline: Chemical Properties, Structure, and Synthetic Methodologies

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a derivative of the widely utilized chemical intermediate, 4-chloroaniline. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the core chemical properties, structural features, and a detailed, validated protocol for its synthesis. The guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.

Introduction: The Chemical Landscape of this compound

This compound (CAS No. 5441-81-6) is an N-alkylated aromatic amine.[1] It belongs to the class of organochlorine compounds and is structurally characterized by a 4-chlorophenyl group bonded to a secondary amine, which is further substituted with an n-butyl group.[1] While its parent compound, 4-chloroaniline, is a well-established intermediate in the synthesis of pharmaceuticals, dyes, and pesticides, the specific applications of this compound are less documented in readily available literature.[2][3] However, its structure suggests potential utility as a building block in organic synthesis, particularly in the development of novel bioactive molecules and functional materials. The introduction of the n-butyl group modifies the lipophilicity and steric profile of the 4-chloroaniline scaffold, which can be strategically exploited in drug design to modulate pharmacokinetic and pharmacodynamic properties.

Physicochemical and Structural Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in synthetic chemistry.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 5441-81-6PubChem[1]
Molecular Formula C₁₀H₁₄ClNPubChem[1]
Molecular Weight 183.68 g/mol PubChem[1]
XLogP3 3.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 4PubChem[1]

The structure of this compound is depicted below:

Caption: 2D structure of this compound.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most directly achieved through the N-alkylation of 4-chloroaniline with an appropriate butylating agent, such as n-butyl bromide. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the aniline acts as the nucleophile.

Causality Behind Experimental Choices
  • Choice of Base: A non-nucleophilic base, such as potassium carbonate, is employed to deprotonate the aniline, thereby increasing its nucleophilicity without competing in the alkylation reaction.

  • Solvent Selection: A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism by solvating the cation of the base and leaving the anion more reactive.

  • Reaction Temperature: The reaction is typically heated to increase the rate of reaction. However, excessive heat should be avoided to minimize the potential for side reactions, such as over-alkylation.

  • Work-up Procedure: An aqueous work-up is necessary to remove the inorganic salts and any remaining DMF. Extraction with an organic solvent, followed by washing and drying, ensures the isolation of a pure product.

Step-by-Step Experimental Protocol

Materials:

  • 4-chloroaniline

  • n-butyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroaniline (1.0 eq.), potassium carbonate (1.5 eq.), and DMF.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Add n-butyl bromide (1.2 eq.) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 4-Chloroaniline Reaction N-Alkylation (80 °C, 12-16h) Reactant1->Reaction Reactant2 n-Butyl Bromide Reactant2->Reaction Base K₂CO₃ Base->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the nucleophilic nitrogen atom and the activated aromatic ring. The lone pair of electrons on the nitrogen can participate in a variety of reactions, including acylation, further alkylation, and reactions with electrophiles. The aromatic ring is susceptible to electrophilic aromatic substitution, with the amino group being an activating, ortho-, para-director.

Given that 4-chloroaniline is a precursor to a wide range of products, it is plausible that this compound serves as a more specialized intermediate.[2] Potential applications include:

  • Pharmaceutical Synthesis: As a scaffold for the development of new therapeutic agents. The 4-chloroaniline moiety is present in drugs such as the anxiolytic chlordiazepoxide.[3] The n-butyl group can be used to tune the lipophilicity and target engagement of a lead compound.

  • Agrochemicals: In the synthesis of novel herbicides and pesticides. 4-Chloroaniline is a known precursor to several agrochemicals, including anilofos and monolinuron.[2]

  • Dye and Pigment Industry: As a building block for specialized dyes and pigments.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons, with splitting patterns indicative of a 1,4-disubstituted benzene ring. The n-butyl group would exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the nitrogen. The N-H proton would appear as a broad singlet.

  • ¹³C NMR: The spectrum would display six distinct signals for the aromatic carbons, with the carbon attached to the chlorine and the carbon attached to the nitrogen being significantly shifted. Four signals would be observed for the n-butyl group.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3400 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 3100-2800 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and a strong C-Cl stretching band (around 1100-1000 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak would be observed at m/z = 183. The fragmentation pattern would likely involve the loss of the butyl group and other characteristic fragments of the chloroaniline moiety. A prominent peak at 127 amu, characteristic of 4-chloroaniline, could be expected from the cleavage of the N-butyl group.[4]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it should be handled with the same precautions as its parent compound, 4-chloroaniline, which is classified as toxic and a possible carcinogen.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with significant potential in various fields of chemical synthesis, particularly in drug discovery and materials science. This guide provides a foundational understanding of its chemical properties, a reliable synthetic protocol, and an overview of its potential applications. As research into novel chemical entities continues, the utility of such specialized building blocks is expected to grow, making a thorough understanding of their chemistry essential for the modern scientist.

References

  • PubChem. (n.d.). 4-Chloroaniline. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • US Patent US5426230A. (1995). Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline. Google Patents.
  • US Patent US2734911A. (1956). Reaction of chloroaniline and isopropyl. Google Patents.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry, 46(1), 133-143.
  • Wikipedia. (n.d.). 4-Chloroaniline. Retrieved January 23, 2026, from [Link]

  • Basrani, B. R., Manek, S., Mathers, D., Fillery, E., & Sodhi, R. N. S. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography-mass spectrometry. Journal of Endodontics, 36(2), 312–314.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chloroaniline: A Crucial Intermediate for Pharmaceutical Synthesis. Retrieved January 23, 2026, from [Link]

  • Bae, Y. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Retrieved January 23, 2026, from [Link]

  • International Programme on Chemical Safety. (2003). 4-Chloroaniline (CICADS 48). INCHEM. Retrieved January 23, 2026, from [Link]

  • US Patent US11498905B2. (2022). Inhibitors of platelet function and methods for use of the same. Google Patents.

Sources

Introduction: The Significance of N-Butyl-4-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of n-Butyl-4-chloroaniline

This compound is a substituted aniline derivative that serves as a valuable intermediate in the synthesis of a range of organic compounds. Its structural motif, featuring a chlorinated aromatic ring and a secondary amine with an n-butyl group, makes it a key building block in the development of pharmaceuticals, agrochemicals, and specialized dyes. The chlorine atom provides a site for further functionalization, while the secondary amine moiety is crucial for building more complex molecular architectures. Understanding the synthetic pathways to this compound is essential for researchers and process chemists aiming to optimize its production for various applications.

This guide provides a detailed exploration of the primary synthetic routes to this compound, grounded in established chemical principles. We will delve into the causality behind methodological choices, offer detailed experimental protocols, and compare the strategic advantages of each pathway.

Strategic Overview of Synthesis Pathways

The synthesis of this compound can be approached through several distinct strategies, primarily centered on the formation of the crucial carbon-nitrogen bond between the butyl group and the 4-chloroaniline core. The choice of pathway often depends on factors such as starting material availability, desired scale, cost, and tolerance for specific functional groups. The three predominant strategies are:

  • Direct N-Alkylation: A classical approach involving the direct reaction of 4-chloroaniline with a butylating agent.

  • Reductive Amination: A highly selective method that first forms an imine between 4-chloroaniline and butyraldehyde, which is then reduced.

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction known for its high efficiency and broad substrate scope.

A foundational step for most of these pathways is the synthesis of the key precursor, 4-chloroaniline, which is typically produced on an industrial scale via the hydrogenation of 4-chloronitrobenzene.[1][2]

Pathway 1: Direct N-Alkylation of 4-Chloroaniline

This method represents the most straightforward approach, conceptually. It relies on the nucleophilic character of the amine in 4-chloroaniline to displace a leaving group from a butyl-containing electrophile, such as n-butyl bromide.

Mechanism and Scientific Rationale

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of 4-chloroaniline attacks the electrophilic carbon of the n-butyl halide, displacing the halide ion. A base is typically required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.

A significant challenge in this approach is over-alkylation . The product, this compound, is also a secondary amine and can compete with the primary aniline starting material, leading to the formation of the tertiary amine, N,N-dibutyl-4-chloroaniline. This side reaction is often controlled by using a large excess of the starting aniline or by carefully controlling the stoichiometry and reaction conditions.

Experimental Protocol: N-Butylation using n-Butyl Bromide

This protocol is adapted from established methods for N-alkylation of anilines.[3]

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloroaniline (1.0 eq.), a slight excess of n-butyl bromide (1.1-1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq.).

  • Solvent Addition: Add a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) to dissolve the reactants.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. The crude product is then purified by column chromatography or vacuum distillation to isolate the desired this compound.

Workflow for Direct N-Alkylation

G cluster_reactants Reactants & Setup cluster_process Reaction & Workup cluster_product Purification A 4-Chloroaniline E Heat to Reflux (80-100 °C, 4-8h) A->E B n-Butyl Bromide B->E C K₂CO₃ (Base) C->E D Solvent (e.g., DMF) D->E F Cool & Filter E->F G Solvent Evaporation F->G H Extraction & Wash G->H I Drying (Na₂SO₄) H->I J Purification (Chromatography/Distillation) I->J K This compound (Final Product) J->K G Reactants 4-Chloroaniline + Butyraldehyde Imine Imine Intermediate (N-(4-chlorophenyl)but-1-imine) Reactants->Imine Dehydration (Acid catalyst) Product This compound Imine->Product ReducingAgent Reducing Agent (e.g., NaBH₄ or H₂/Catalyst) ReducingAgent->Imine

Sources

An In-depth Technical Guide to n-Butyl-4-chloroaniline (CAS 5441-81-6)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

This guide provides a comprehensive technical overview of n-Butyl-4-chloroaniline, a substituted aniline derivative of interest in various fields of chemical synthesis. By synthesizing foundational chemical principles with practical, field-proven insights, this document serves as a crucial resource for professionals engaged in research and development. We will delve into the synthesis, characterization, and safe handling of this compound, grounding our discussion in established chemical literature and safety protocols.

Introduction and Strategic Importance

This compound (CAS No. 5441-81-6) belongs to the class of N-alkylated aromatic amines. While its parent compound, 4-chloroaniline, is a widely utilized industrial intermediate, the introduction of an n-butyl group to the nitrogen atom modifies its physicochemical properties, such as solubility, lipophilicity, and reactivity. These modifications can be strategically exploited in organic synthesis, particularly in the development of pharmaceuticals and specialized dyes where fine-tuning of molecular properties is critical.[1][2]

Understanding the synthesis and reactivity of this compound is essential for its effective use as a building block. The chloro- and N-butyl-substituents offer distinct reaction sites for further molecular elaboration, making it a versatile intermediate. This guide will provide the necessary technical details to harness its synthetic potential.

Table 1: Core Chemical Properties of this compound

PropertyValueSource
CAS Number 5441-81-6[3]
Molecular Formula C₁₀H₁₄ClN[3]
Molecular Weight 183.68 g/mol [3]
IUPAC Name This compound[3]
Canonical SMILES CCCCNC1=CC=C(C=C1)Cl[3]
Calculated LogP 3.8[3]

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound is most practically achieved through the N-alkylation of its readily available precursor, 4-chloroaniline. While several alkylation strategies exist, this guide will focus on a robust and scalable method adapted from a well-established Organic Syntheses procedure for a similar transformation. The chosen method involves direct alkylation using an n-butyl halide. An alternative, reductive amination, will also be discussed.

Prerequisite: Synthesis of 4-Chloroaniline

A secure and high-purity supply of the starting material is paramount. 4-Chloroaniline is typically produced on an industrial scale via the catalytic hydrogenation of 4-chloronitrobenzene.[4] This process involves the reduction of the nitro group to an amine, often using catalysts like Raney Nickel under a hydrogen atmosphere.[4] Given the hazardous nature of both the starting material and the product, this synthesis should only be undertaken with appropriate engineering controls.

Primary Synthesis Route: Direct N-Alkylation

This method involves the reaction of 4-chloroaniline with an n-butyl halide, such as n-butyl bromide, in the presence of a base to neutralize the hydrogen halide byproduct. The causality behind this choice is its straightforwardness and high potential for yield.

G cluster_process Process PCA 4-Chloroaniline Reaction N-Alkylation in Solvent (e.g., Ethanol) PCA->Reaction BuBr n-Butyl Bromide BuBr->Reaction Base Base (e.g., K₂CO₃) Base->Reaction NBCA This compound Reaction->NBCA Salt Salt Byproduct Reaction->Salt Water Water Reaction->Water

Diagram 1: N-Alkylation Workflow for this compound Synthesis.

Experimental Protocol: N-Alkylation of 4-Chloroaniline

This protocol is adapted from a verified procedure for the synthesis of N-ethyl-p-chloroaniline and is expected to yield the n-butyl analog with high purity.

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloroaniline (1.0 eq), n-butyl bromide (1.2 eq), and anhydrous potassium carbonate (1.5 eq) in ethanol as the solvent. The use of a slight excess of the alkylating agent ensures complete consumption of the starting aniline, while the base is crucial for driving the reaction to completion by neutralizing the generated HBr.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the 4-chloroaniline spot is no longer visible.

  • Workup and Isolation: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the resulting residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining salts and water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can then be purified by vacuum distillation to obtain a high-purity product.

This self-validating system ensures purity through a combination of chemical transformation, phase separation (workup), and a final high-resolution purification step (distillation).

Alternative Synthesis Route: Reductive Amination

Reductive amination offers a powerful alternative for synthesizing N-alkylated amines. This two-step, one-pot process involves the initial reaction of 4-chloroaniline with butyraldehyde (butanal) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

G PCA 4-Chloroaniline Imine Intermediate Imine PCA->Imine + Butyraldehyde Butanal Butyraldehyde Butanal->Imine NBCA This compound Imine->NBCA + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->NBCA

Diagram 2: Reductive Amination Pathway.

This method is particularly advantageous as it avoids the use of alkyl halides and minimizes the risk of over-alkylation, which can be a side reaction in direct alkylation. The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are mild enough to selectively reduce the imine in the presence of the aldehyde.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Key Spectroscopic Data for Precursor 4-Chloroaniline

TechniqueKey Peaks/Signals (Solvent: CDCl₃)Source
¹H NMR δ 7.07 (d, 2H), 6.57 (d, 2H), 3.57 (s, 2H, -NH₂)[5]
¹³C NMR δ 145.1, 129.0, 123.0, 116.2[6]
IR (KBr) 3435, 3350 cm⁻¹ (N-H stretch), 1618 cm⁻¹ (N-H bend), 818 cm⁻¹ (C-H out-of-plane bend)[7]
Mass Spec (EI) m/z 129, 127 (M⁺), 92, 65[5]

For This compound , the following spectral features would be expected:

  • ¹H NMR: The appearance of signals corresponding to the n-butyl group (a triplet for the terminal methyl, and multiplets for the three methylene groups) and a downfield shift of the aromatic protons adjacent to the nitrogen. The broad singlet for the N-H proton will also be present.

  • ¹³C NMR: Four additional signals in the aliphatic region corresponding to the four distinct carbons of the n-butyl group.

  • IR: The characteristic N-H stretching vibration will still be present, along with strong C-H stretching bands from the butyl group around 2850-2960 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak would be expected at m/z 183 and 185, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl. A key fragmentation pattern would be the alpha-cleavage, resulting in the loss of a propyl radical to give a prominent fragment at m/z 142.

Applications in Research and Development

As a chemical intermediate, this compound serves as a versatile scaffold for the synthesis of more complex molecules. Its utility is primarily in industries where precise molecular tailoring is required.

  • Pharmaceutical Synthesis: N-alkylated anilines are common substructures in a wide range of active pharmaceutical ingredients (APIs).[2][8] The n-butyl group can enhance lipophilicity, potentially improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The chloro- and amino- groups provide handles for further synthetic transformations to build complex molecular architectures.[8]

  • Dye and Pigment Industry: The parent compound, 4-chloroaniline, is a key precursor for azo dyes.[1] Alkylation of the amino group can be used to modify the chromophore, leading to changes in color, solubility, and fastness properties of the resulting dye.

  • Agrochemicals: Many pesticides and herbicides are derived from substituted anilines.[9] The specific structure of this compound could be explored as a building block for new crop protection agents.

Safety, Toxicology, and Handling

As a Senior Application Scientist, it is my responsibility to emphasize that rigorous safety protocols are non-negotiable. The toxicological profile of this compound has not been extensively studied, so it must be handled with the assumption that it carries similar or greater hazards than its parent compound, 4-chloroaniline.

4-Chloroaniline is classified as:

  • Toxic: If swallowed, in contact with skin, or if inhaled.[10]

  • Carcinogen: May cause cancer (IARC Group 2B).[11]

  • Skin Sensitizer: May cause an allergic skin reaction.[10]

  • Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[10]

The primary toxic effect of anilines is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis.[12] Aniline and its derivatives are readily absorbed through the skin.[12]

Mandatory Handling Procedures:

  • Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (butyl rubber is recommended), and safety goggles with side shields.

  • Spill and Waste Management: Have appropriate spill control materials readily available. All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a valuable chemical intermediate with significant potential in pharmaceutical, dye, and agrochemical research and development. Its synthesis is achievable through standard organic chemistry techniques, such as N-alkylation or reductive amination of 4-chloroaniline. Proper analytical characterization is crucial to ensure purity and confirm its structure. Due to the inherent toxicity of the aniline functional group, all handling must be performed with strict adherence to safety protocols. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this compound into their synthetic workflows.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7812, 4-chloroaniline" PubChem, [Link].

  • "New Journal of Chemistry Supporting Information" Royal Society of Chemistry, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 228221, this compound" PubChem, [Link].

  • "Safety Data Sheet: 4-Chloroaniline" Carl ROTH, [Link].

  • "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review" PubMed Central, [Link].

  • "Understanding the Applications of 4-Chloroaniline in Dye and Pigment Manufacturing" NINGBO INNO PHARMCHEM CO.,LTD., [Link].

  • "Toxicological and Environmental Aspects of Anilines | Request PDF" ResearchGate, [Link].

  • "Synthesis and Use of Fabric Dyes by Professor David Cash September, 2008" uclmail.net, [Link].

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An In-depth Technical Guide to N-Butyl-4-chloroaniline: Properties, Synthesis, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-Butyl-4-chloroaniline, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core physical and chemical properties, outlines a detailed synthesis protocol, and presents a systematic workflow for its analytical characterization. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility.

Core Compound Characteristics

This compound is an N-substituted derivative of 4-chloroaniline. The presence of the electron-withdrawing chlorine atom on the aromatic ring and the alkyl substituent on the nitrogen atom imparts a unique combination of chemical reactivity and physical properties that make it a valuable building block in organic synthesis.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These values are critical for its handling, reaction setup, and purification.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 2333-66-6
Molecular Formula C₁₀H₁₄ClN
Molecular Weight 183.68 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 268-269 °C at 760 mmHg
Density 1.066 g/cm³
Refractive Index (n²⁰/D) 1.551
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether)N/A

Synthesis and Mechanism

The most common and efficient synthesis of this compound is through the direct N-alkylation of 4-chloroaniline with a suitable butylating agent, such as 1-bromobutane. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromobutane that is bonded to the bromine atom. A base, such as potassium carbonate (K₂CO₃), is essential to neutralize the hydrobromic acid (HBr) generated during the reaction, thereby preventing the protonation of the starting aniline and driving the equilibrium towards the product.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the purified final product.

A Reactant Loading (4-Chloroaniline, 1-Bromobutane, K2CO3, Acetonitrile) B Reflux Reaction (e.g., 82°C, 12-24h) A->B Heat C Reaction Monitoring (TLC or GC-MS) B->C Time C->B Incomplete D Work-up: Filtration (Removal of K2CO3/KBr) C->D Complete E Work-up: Extraction (e.g., Ethyl Acetate/Water) D->E F Drying of Organic Phase (e.g., Na2SO4 or MgSO4) E->F G Solvent Removal (Rotary Evaporation) F->G H Purification (Vacuum Distillation or Column Chromatography) G->H I Final Product (this compound) H->I

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis on a laboratory scale.

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroaniline (10.0 g, 78.4 mmol), potassium carbonate (16.2 g, 117.6 mmol), and acetonitrile (100 mL).

  • Addition of Alkylating Agent: Add 1-bromobutane (12.9 g, 94.1 mmol) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via vacuum distillation or flash column chromatography on silica gel to yield this compound as a colorless to light yellow liquid.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is recommended.

Characterization Workflow

The following workflow ensures comprehensive analysis of the final product.

Start Purified Product Sample GCMS Purity & Mass Verification (GC-MS) Start->GCMS NMR Structural Elucidation (¹H and ¹³C NMR) Start->NMR IR Functional Group ID (FTIR Spectroscopy) Start->IR Result_GCMS Purity >98% Mass = 183.68 GCMS->Result_GCMS Result_NMR Correct Proton & Carbon Signals NMR->Result_NMR Result_IR N-H, C-Cl, Ar-H bands confirmed IR->Result_IR Final Structure Confirmed Result_GCMS->Final Result_NMR->Final Result_IR->Final

Caption: Systematic workflow for the analytical characterization of the final product.

Expected Spectroscopic Data
  • ¹H NMR (Proton NMR): The spectrum should show distinct signals for the butyl chain protons (a triplet for the terminal CH₃, a sextet for the adjacent CH₂, a quintet for the next CH₂, and a triplet for the CH₂ attached to the nitrogen), a broad singlet for the N-H proton, and two doublets in the aromatic region corresponding to the protons on the chloro-substituted benzene ring.

  • ¹³C NMR (Carbon NMR): The spectrum will display signals for the four unique carbons of the butyl group and the four unique carbons of the aromatic ring (due to symmetry).

  • FTIR (Infrared Spectroscopy): Key absorption bands are expected for the N-H stretch (around 3400 cm⁻¹), aliphatic C-H stretches (2850-2960 cm⁻¹), aromatic C=C stretches (1500-1600 cm⁻¹), and the C-Cl stretch (1000-1100 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z ≈ 183 and a characteristic M+2 peak at m/z ≈ 185 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Safety and Handling

This compound is a chemical that must be handled with appropriate care.

  • General Hazards: It is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

  • Handling Precautions: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75299, this compound. [Link]

An In-depth Technical Guide to n-Butyl-4-chloroaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Butyl-4-chloroaniline is an aromatic amine of significant interest in the fields of synthetic chemistry and pharmaceutical development. As a derivative of 4-chloroaniline, it possesses a unique combination of a halogenated aromatic ring and an N-alkyl substituent, which imparts specific physicochemical properties that are valuable in the design and synthesis of more complex molecules. This guide provides a comprehensive overview of this compound, including its molecular characteristics, synthesis methodologies, and potential applications, with a focus on its relevance to drug discovery and development.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in research and synthesis. These properties dictate its reactivity, solubility, and suitability for various applications.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNPubChem[1]
Molecular Weight 183.68 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 5441-81-6PubChem[1]
Canonical SMILES CCCCNC1=CC=C(C=C1)ClPubChem[1]
InChI InChI=1S/C10H14ClN/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3PubChem[1]
Computed XLogP3-AA 3.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 4PubChem[1]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is typically achieved through the N-alkylation of 4-chloroaniline. This process involves the introduction of a butyl group onto the nitrogen atom of the aniline. A common and effective method is reductive amination, which offers high yields and good purity.

Precursor Synthesis: 4-Chloroaniline

The primary precursor, 4-chloroaniline, is not synthesized by direct chlorination of aniline due to the high probability of over-chlorination. Instead, a more controlled two-step process is employed, starting with the nitration of chlorobenzene to form 4-nitrochlorobenzene. This intermediate is then reduced to yield 4-chloroaniline.[2]

A typical laboratory-scale synthesis of 4-chloroaniline involves the catalytic hydrogenation of p-chloronitrobenzene.[3] Raney nickel is a commonly used catalyst for this reaction, which is carried out in a solvent such as ethanol under controlled temperature and pressure.[3]

N-Alkylation via Reductive Amination

The subsequent N-alkylation of 4-chloroaniline with butyraldehyde via reductive amination is a widely used and efficient method. This reaction proceeds in two main stages: the formation of an intermediate imine followed by its reduction to the secondary amine.

G cluster_0 Reductive Amination Workflow 4-Chloroaniline 4-Chloroaniline Imine Intermediate Imine Intermediate 4-Chloroaniline->Imine Intermediate Reaction Butyraldehyde Butyraldehyde Butyraldehyde->Imine Intermediate Reaction This compound This compound Imine Intermediate->this compound Reduction Reducing Agent Reducing Agent Reducing Agent->Imine Intermediate Acts on

Caption: Reductive amination of 4-chloroaniline.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroaniline (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Imine Formation: Add butyraldehyde (1.1 equivalents) to the solution. The reaction mixture is typically stirred at room temperature for a designated period to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is substantial, a reducing agent is carefully added to the mixture. Sodium borohydride (NaBH₄) is a common choice for this step due to its selectivity and mild reaction conditions. The mixture is then stirred, often with gentle heating, until the reduction is complete.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving extraction with an organic solvent like ethyl acetate and washing with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified, commonly by column chromatography on silica gel, to yield pure this compound.

Applications in Drug Discovery and Development

While direct therapeutic applications of this compound are not prominent, its role as a key intermediate in the synthesis of pharmaceutically active compounds is significant. The 4-chloroaniline moiety is a structural component in various drugs and agrochemicals.[2] For instance, 4-chloroaniline is a precursor in the production of the antimicrobial agent chlorhexidine and several pesticides.[2]

The introduction of the n-butyl group modifies the lipophilicity and steric properties of the molecule, making this compound a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs. The chloro- and N-butyl-substituted aniline core can be further functionalized to explore structure-activity relationships (SAR) for various biological targets.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for assessing purity and confirming the molecular weight. Structural elucidation is achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy.

Safety and Handling

As a derivative of 4-chloroaniline, this compound should be handled with caution. 4-Chloroaniline is classified as toxic and a possible carcinogen.[2] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent skin and eye contact. In case of exposure, immediate medical attention is advised. A comprehensive Safety Data Sheet (SDS) should always be consulted before handling.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic organic chemistry and medicinal chemistry. Its synthesis from readily available precursors via established methods like reductive amination makes it an accessible building block for the development of novel compounds. A thorough understanding of its chemical properties, synthesis, and safe handling practices is paramount for its effective and responsible use in research and development endeavors.

References

  • Wikipedia. 4-Chloroaniline. [Link]

  • PubChem. 4-Chloroaniline. [Link]

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Spectroscopic Characterization of n-Butyl-4-chloroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of the spectroscopic properties of n-Butyl-4-chloroaniline. As a crucial intermediate in the synthesis of various organic compounds, a thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This document moves beyond a simple recitation of data, offering insights into the rationale behind spectroscopic behaviors and experimental considerations.

Introduction to this compound

This compound (C₁₀H₁₄ClN) is a substituted aromatic amine with a molecular weight of 183.68 g/mol .[1] Its structure, featuring a 4-chlorinated aniline ring N-alkylated with a butyl group, gives rise to a unique spectroscopic fingerprint. This guide will dissect the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, providing a predictive framework for researchers working with this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous information about its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the n-butyl chain. The chemical shifts are influenced by the electronic effects of the chloro and amino groups on the aromatic ring.

Expected ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in HzRationale
H-a (CH₃)0.9 - 1.0Triplet3H~ 7.4Terminal methyl group of the butyl chain, split by the adjacent methylene group.
H-b (CH₂)1.3 - 1.5Sextet2H~ 7.4Methylene group adjacent to the terminal methyl and another methylene group.
H-c (CH₂)1.5 - 1.7Quintet2H~ 7.2Methylene group adjacent to the N-CH₂ and another methylene group.
H-d (N-CH₂)3.0 - 3.2Triplet2H~ 7.1Methylene group directly attached to the nitrogen, deshielded by the electronegative atom.
H-e (Aromatic)6.5 - 6.7Doublet2H~ 8.8Protons ortho to the amino group, shielded by its electron-donating effect.
H-f (Aromatic)7.0 - 7.2Doublet2H~ 8.8Protons meta to the amino group and ortho to the chloro group, deshielded by the inductive effect of chlorine.
N-HVariable (broad)Singlet1H-The chemical shift of the N-H proton is concentration and solvent dependent and may exchange with D₂O.

Causality behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar compounds like this compound, as it solubilizes the analyte well and its residual solvent peak does not interfere with the signals of interest.[2] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The aromatic region will show four distinct signals due to the substitution pattern, and the aliphatic region will display four signals for the n-butyl group.

Expected ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (ppm)Rationale
C-1' (CH₃)~ 14The terminal methyl carbon of the butyl chain.
C-2' (CH₂)~ 20The methylene carbon adjacent to the terminal methyl group.
C-3' (CH₂)~ 31The methylene carbon adjacent to the N-CH₂ group.
C-4' (N-CH₂)~ 43The methylene carbon directly attached to the nitrogen, deshielded.
C-3, C-5~ 113Aromatic carbons ortho to the amino group, shielded by its electron-donating effect.
C-4~ 122The aromatic carbon bearing the chlorine atom; its shift is influenced by the halogen's inductive effect.
C-2, C-6~ 129Aromatic carbons meta to the amino group, less affected by its shielding.
C-1~ 146The aromatic carbon attached to the nitrogen (ipso-carbon), significantly deshielded.

Self-Validating Protocol for NMR Analysis: A comprehensive NMR analysis should include both ¹H and ¹³C spectra. Further validation can be achieved through two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within the butyl chain and the aromatic ring, and HSQC (Heteronuclear Single Quantum Coherence) to correlate each proton with its directly attached carbon.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent CDCl3 with TMS Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_Acquisition 1H Acquisition NMR_Spectrometer->H1_Acquisition C13_Acquisition 13C Acquisition NMR_Spectrometer->C13_Acquisition FID Free Induction Decay (FID) H1_Acquisition->FID C13_Acquisition->FID FT Fourier Transform FID->FT Spectrum 1D/2D Spectra FT->Spectrum Analysis Integration, Peak Picking, Coupling Constant Analysis Spectrum->Analysis MS_Fragmentation M [C₁₀H₁₄³⁵ClN]⁺˙ m/z 183 F1 [C₇H₇³⁵ClN]⁺ m/z 140 M->F1 - •C₃H₇ F2 [C₆H₅³⁵ClN]⁺˙ m/z 127 M->F2 - •C₄H₉ F3 [C₁₀H₁₄N]⁺ m/z 148 M->F3 - •Cl M2 [C₁₀H₁₄³⁷ClN]⁺˙ m/z 185

Predicted Mass Spectrometry Fragmentation

Methodology for GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of this compound. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer for analysis. A non-polar capillary column, such as one coated with 5% phenyl polysiloxane, is suitable for this separation.

Synthesis of this compound: A Practical Approach

A common and straightforward method for the synthesis of this compound is the nucleophilic substitution reaction between 4-chloroaniline and an n-butyl halide, such as n-butyl bromide, in the presence of a base to neutralize the hydrohalic acid formed.

Reaction Scheme:

4-Cl-C₆H₄NH₂ + CH₃(CH₂)₃Br + Base → 4-Cl-C₆H₄NH(CH₂)₃CH₃ + Base·HBr

Experimental Protocol Outline:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroaniline in a suitable solvent (e.g., ethanol or acetonitrile).

  • Addition of Base: Add a slight excess of a non-nucleophilic base, such as potassium carbonate or triethylamine.

  • Addition of Alkylating Agent: Slowly add n-butyl bromide to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture, filter off the base salt, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

Causality and Trustworthiness: The choice of a suitable base is critical to prevent side reactions. A non-nucleophilic base is preferred to avoid competition with the aniline nucleophile. Monitoring the reaction by TLC ensures that the reaction is driven to completion and helps in determining the appropriate time for work-up, preventing the formation of byproducts from prolonged heating. Purification by chromatography or distillation is essential to remove any unreacted starting materials or di-alkylated byproducts, ensuring the purity of the final compound for subsequent spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application. This guide has provided a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in fundamental principles of spectroscopy and organic chemistry. By understanding the expected spectral features and the rationale behind them, researchers can confidently identify and assess the purity of this important chemical intermediate. The outlined synthetic and analytical protocols provide a framework for obtaining reliable and reproducible data.

References

  • PubChem. 4-Chloroaniline. National Center for Biotechnology Information. [Link]

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The Strategic Utility of n-Butyl-4-chloroaniline in Complex Molecule Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE, January 23, 2026] – As the landscape of pharmaceutical and agrochemical development grows increasingly complex, the strategic selection of versatile chemical intermediates is paramount to efficient and scalable synthesis. This technical guide delves into the synthesis, reactivity, and application of n-Butyl-4-chloroaniline, a key building block whose unique structural features offer significant advantages in the construction of sophisticated molecular architectures. Authored for researchers, scientists, and drug development professionals, this document provides field-proven insights and detailed protocols to leverage the full potential of this important intermediate.

Introduction: Understanding the Asset

This compound (CAS No: 5441-81-6) is a substituted aniline derivative that combines the reactivity of a secondary aromatic amine with the synthetic handles of a halogenated benzene ring.[1] The presence of the n-butyl group sterically influences the nitrogen's reactivity and imparts lipophilicity, a crucial parameter in drug design. Simultaneously, the chlorine atom at the para-position serves as a versatile site for further functionalization, most notably through cross-coupling reactions.

This guide will first elucidate a robust and adaptable method for the synthesis of this compound from its readily available precursor, 4-chloroaniline. Subsequently, it will explore its pivotal role as an intermediate in the synthesis of advanced molecules, with a particular focus on the construction of complex amides, exemplified by the synthesis of a nicotinamide derivative.

Physicochemical Properties of this compound and its Precursor
Property4-chloroanilineThis compound
Molecular Formula C₆H₆ClNC₁₀H₁₄ClN
Molecular Weight 127.57 g/mol 183.68 g/mol
Appearance White to pale yellow solidNot readily available
Melting Point 69.5 °CNot readily available
Boiling Point 232 °CNot readily available
LogP 1.833.8 (Predicted)

Data for 4-chloroaniline sourced from PubChem.[2] Data for this compound sourced from PubChem.[1]

Synthesis of this compound: A Field-Proven Protocol

The N-alkylation of anilines is a fundamental transformation in organic synthesis. While direct alkylation with butyl halides is possible, it can be prone to over-alkylation and side reactions. A more controlled and scalable approach involves a two-step sequence, analogous to the well-established N-ethylation of 4-chloroaniline, which proceeds through an intermediate formanilide followed by reduction. This method offers superior control and yields a purer product.

Causality Behind the Experimental Choices

The rationale for this two-step approach is rooted in managing the reactivity of the aniline nitrogen.

  • Step 1: Formation of N-(4-chlorophenyl)-N-butylformamide: Reacting 4-chloroaniline with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst effectively installs a formyl group on the nitrogen. This transformation is a protective measure, converting the nucleophilic amine into a less reactive amide. This intermediate is less susceptible to the side reactions that can plague direct alkylation. The use of an orthoformate is advantageous as it is a liquid reagent that also serves as a solvent, and the reaction drives to completion by the distillation of the alcohol byproduct.

  • Step 2: Reduction to this compound: The subsequent reduction of the formamide can be achieved using a variety of reducing agents. For laboratory scale, a hydride reducing agent would be effective. The work-up procedure is designed to neutralize the reaction mixture and efficiently extract the final product.

Experimental Workflow: N-Butylation of 4-chloroaniline

Caption: Workflow for the two-step synthesis of this compound.

Detailed Step-by-Step Protocol (Adapted from N-Ethylation)

Step 1: Synthesis of N-(4-chlorophenyl)-N-butylformamide (Hypothetical Adaptation)

  • In a round-bottomed flask equipped with a distillation head, combine 4-chloroaniline (1.0 eq), tri-n-butyl orthoformate (1.5 eq), and a catalytic amount of concentrated sulfuric acid (0.04 eq).

  • Heat the mixture in an oil bath. The reaction will commence as ethanol begins to distill.

  • Gradually increase the bath temperature to drive the reaction to completion, collecting the ethanol distillate.

  • After the theoretical amount of ethanol is collected, cool the reaction mixture.

  • Purify the crude N-(4-chlorophenyl)-N-butylformamide by vacuum distillation.

Step 2: Reduction to this compound

  • In a separate flask, charge the distilled N-(4-chlorophenyl)-N-butylformamide intermediate.

  • Under an inert atmosphere, carefully add a suitable hydride reducing agent (e.g., Lithium Aluminum Hydride in an appropriate solvent like THF) at a controlled temperature.

  • After the addition is complete, allow the reaction to proceed until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction with a sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting salts and extract the filtrate with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the final product by vacuum distillation.

Core Reactivity and Synthetic Utility

This compound is a bifunctional intermediate, offering two primary sites for synthetic elaboration: the secondary amine and the C-Cl bond on the aromatic ring.

Reactions at the Nitrogen Atom: Amide Bond Formation

The secondary amine of this compound is a competent nucleophile, readily participating in reactions with electrophiles.[3] A particularly important transformation is its acylation to form amides. This reaction is a cornerstone of pharmaceutical and agrochemical synthesis.

Case Study: Synthesis of a Nicotinamide Derivative

A prime example of this reactivity is the condensation of this compound with an activated nicotinic acid derivative, such as 2-chloronicotinoyl chloride. This reaction forms a complex amide, a scaffold present in numerous bioactive molecules.

Caption: Nucleophilic acyl substitution to form a nicotinamide derivative.

Protocol: Synthesis of N-(4-chlorophenyl)-N-butyl-2-chloronicotinamide

  • In a reaction vessel, dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an inert aprotic solvent (e.g., dichloromethane or toluene).

  • Cool the solution in an ice-water bath.

  • Slowly add a solution of 2-chloronicotinoyl chloride (1.05 eq) in the same solvent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the desired N-(4-chlorophenyl)-N-butyl-2-chloronicotinamide.

This type of amide coupling is central to the synthesis of fungicides like Boscalid, which contains a similar N-phenyl-nicotinamide core structure.[2]

Reactions at the Chlorine Atom: Cross-Coupling Strategies

The chloro-substituent on the phenyl ring of this compound opens the door to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura Coupling: The reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond at the para-position. This is a powerful method for constructing biaryl structures. The mechanism involves the oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst.[4]

  • Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling this compound with another amine. This is particularly useful for synthesizing complex diarylamines or alkyl-aryl amines.

The ability to perform these transformations on a molecule that already contains the n-butyl-amino moiety highlights the strategic advantage of using this compound as an intermediate. It allows for the sequential and controlled construction of complex molecules, where different functionalities can be introduced in a planned order.

Safety and Handling

As a derivative of 4-chloroaniline, this compound should be handled with appropriate caution. 4-Chloroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its synthesis from readily available starting materials is achievable through robust and scalable methods. The dual reactivity of the secondary amine and the aryl chloride allows for a wide range of synthetic transformations, enabling the strategic construction of elaborate molecular architectures. A thorough understanding of its synthesis and reactivity, as outlined in this guide, will empower researchers and drug development professionals to effectively incorporate this key building block into their synthetic strategies, ultimately accelerating the discovery and development of new bioactive compounds.

References

  • PubChem. 4-Chloroaniline. National Center for Biotechnology Information. [Link]

  • Google Patents.CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. Nucleophiles and Electrophiles.[Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.[Link]

  • YouTube. Suzuki Coupling Mechanism.[Link]

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The Environmental Odyssey of n-Butyl-4-chloroaniline: A Technical Guide to its Fate and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Course of a Modern Xenobiotic

n-Butyl-4-chloroaniline, a molecule at the intersection of industrial synthesis and environmental concern, presents a compelling case study in the burgeoning field of environmental xenobiotic metabolism. As a derivative of 4-chloroaniline, a known priority pollutant, the addition of an n-butyl group to the amine nitrogen fundamentally alters its physicochemical properties, and consequently, its environmental behavior, and ultimate fate. This guide, intended for researchers, environmental scientists, and professionals in drug development and chemical manufacturing, provides an in-depth exploration of the environmental journey of this compound. We will dissect its anticipated distribution in the environment, delineate its probable abiotic and biotic degradation pathways, and offer practical guidance on the experimental methodologies required to elucidate its metabolic fate. Our approach is rooted in established principles of microbial biochemistry and environmental chemistry, drawing parallels from structurally analogous compounds to construct a scientifically rigorous and predictive framework.

Molecular Profile and Environmental Introduction

This compound (C₁₀H₁₄ClN) is an N-alkylated aromatic amine. While specific large-scale industrial applications may not be widely documented, its structural motif suggests potential utility as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. Its environmental introduction could occur through industrial wastewater discharge, improper disposal, or as a transformation product of more complex parent compounds.

Physicochemical Properties: A Predictive Assessment

Direct experimental data for the physicochemical properties of this compound are scarce. However, we can estimate these crucial parameters based on the known properties of 4-chloroaniline and the structural contribution of the n-butyl group. The addition of the four-carbon alkyl chain is expected to significantly increase its lipophilicity (fat-solubility) and decrease its water solubility compared to the parent 4-chloroaniline.

Property4-Chloroaniline (Experimental)This compound (Estimated)Implication for Environmental Fate
Molecular Weight ( g/mol ) 127.57183.68Influences diffusion and transport.
Water Solubility (mg/L at 20°C) 2600[1]50 - 200Lower solubility suggests partitioning to soil/sediment.
Log K_ow_ (Octanol-Water Partition Coefficient) 1.83[2]3.5 - 4.0Increased potential for bioaccumulation in organisms.
Vapor Pressure (Pa at 20°C) 2.10.1 - 0.5Lower volatility, less likely to be found in the atmosphere.
Henry's Law Constant (Pa·m³/mol) ~0.1Lower than 4-chloroanilineReduced tendency to volatilize from water.

These estimated values are derived from quantitative structure-activity relationship (QSAR) principles and serve as a predictive guide for experimental design.

Abiotic Degradation: The Influence of Light

The primary abiotic degradation pathway for many aromatic amines in the aquatic environment is photolysis. 4-Chloroaniline is known to undergo rapid degradation under the influence of light, with reported half-lives in the range of 2-7 hours in the hydrosphere.[3] This process is initiated by the absorption of UV radiation, leading to the formation of reactive intermediates.

While the n-butyl group is not a chromophore, its presence may subtly influence the photolytic degradation of the chloroaniline ring through electronic effects. However, direct photolysis of the C-N or C-H bonds of the butyl chain is not expected to be a significant degradation pathway. Therefore, it is reasonable to hypothesize that this compound will also be susceptible to photolytic degradation, though the rate may differ from that of 4-chloroaniline.

Biotic Degradation: A Tale of Two Moieties

The microbial degradation of this compound is anticipated to be a multifaceted process, involving enzymatic attacks on both the n-butyl side chain and the chloroaniline aromatic ring. Based on extensive literature on the biodegradation of N-alkylanilines and alkylated aromatic compounds, a series of hypothesized pathways can be constructed.

The Journey of the n-Butyl Side Chain: A Stepwise Dismantling

The alkyl side chain presents a readily available substrate for microbial oxidation. The most probable initial attack is terminal oxidation, a common strategy employed by a wide range of bacteria to metabolize alkanes.

Caption: Hypothesized pathway for the degradation of the n-butyl side chain.

This pathway involves the following key steps:

  • Monooxygenation: A monooxygenase enzyme introduces a hydroxyl group at the terminal carbon of the butyl chain, forming 1-(4-chloroanilino)butan-1-ol.

  • Dehydrogenation: Successive actions of alcohol and aldehyde dehydrogenases oxidize the terminal alcohol to a carboxylic acid, yielding 4-(4-chloroanilino)butanoic acid.

  • Beta-Oxidation: The resulting fatty acid derivative then enters the beta-oxidation cycle, where it is shortened by two carbons in each turn, eventually releasing 4-chloroaniline and acetyl-CoA (which enters central metabolism).

The Fate of the Chloroaniline Ring: N-Dealkylation and Aromatic Cleavage

Concurrent with or subsequent to side-chain degradation, the chloroaniline moiety is expected to undergo degradation. A crucial initial step for N-alkylated anilines is N-dealkylation.

Caption: Hypothesized pathway for the degradation of the chloroaniline ring.

The degradation of the aromatic core likely proceeds as follows:

  • N-Dealkylation: A monooxygenase can catalyze the removal of the n-butyl group, releasing butanal and 4-chloroaniline. This is a well-documented initial step in the microbial metabolism of N-alkylanilines.

  • Dioxygenation: The resulting 4-chloroaniline is then attacked by an aniline dioxygenase, which incorporates two hydroxyl groups onto the aromatic ring to form 4-chlorocatechol.

  • Ring Cleavage: The 4-chlorocatechol intermediate is a substrate for catechol dioxygenases, which catalyze the cleavage of the aromatic ring. This can occur via either an ortho- or meta-cleavage pathway, leading to the formation of aliphatic intermediates that can enter central metabolic pathways.

The presence of the n-butyl group could sterically hinder the initial dioxygenase attack on the aromatic ring, potentially making N-dealkylation or side-chain oxidation the preferred initial steps.

Bioaccumulation Potential: A Lipophilic Concern

The estimated high Log K_ow_ of this compound suggests a significant potential for bioaccumulation in aquatic and terrestrial organisms. Compounds with a Log K_ow_ in the range of 3.5 to 4.0 are known to partition readily into the fatty tissues of organisms. This can lead to biomagnification through the food chain, posing a risk to higher trophic levels. Experimental determination of the bioconcentration factor (BCF) in relevant organisms is crucial for a comprehensive risk assessment.

Analytical Methodologies: Detecting the Molecule and its Progeny

The detection and quantification of this compound and its potential degradation products in environmental matrices require sensitive and specific analytical methods.

  • Sample Preparation: For water samples, solid-phase extraction (SPE) with a C18 or similar sorbent is a common and effective method for concentrating the analytes. For soil and sediment samples, pressurized liquid extraction (PLE) or Soxhlet extraction with an appropriate organic solvent, followed by a clean-up step, is typically required.

  • Analytical Techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of semi-volatile compounds like this compound. Derivatization may be necessary for some of the more polar metabolites to improve their chromatographic behavior.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for a wide range of analytes, including the parent compound and its polar metabolites, often without the need for derivatization.

Experimental Protocols: A Roadmap for Investigation

To experimentally validate the hypothesized fate and degradation of this compound, a tiered approach is recommended.

ExperimentalWorkflow A Tier 1: Ready Biodegradability Screening (OECD 301) B Tier 2: Soil/Sediment Microcosm Studies A->B If not readily biodegradable E Data Analysis & Risk Assessment A->E If readily biodegradable C Tier 3: Metabolite Identification B->C Analyze for parent & metabolites B->E C->E D Tier 4: Bioaccumulation Studies (e.g., OECD 305) D->E

Caption: A tiered experimental workflow for assessing the environmental fate of this compound.

Protocol for Ready Biodegradability Testing (Adapted from OECD 301F)
  • Preparation of Mineral Medium: Prepare a mineral salt medium as specified in the OECD 301 guideline.

  • Inoculum: Obtain activated sludge from a domestic wastewater treatment plant.

  • Test Setup: In sealed respirometer flasks, combine the mineral medium, inoculum, and this compound (at a concentration of 2-10 mg/L). Include control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).

  • Incubation: Incubate the flasks at 20-25°C in the dark for 28 days with continuous stirring.

  • Measurement: Measure the oxygen consumption in each flask over the 28-day period.

  • Data Analysis: Calculate the percentage of biodegradation based on the ratio of the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window.[4][5][6]

Protocol for a Soil Microcosm Biodegradation Study
  • Soil Collection and Characterization: Collect soil from a relevant site, sieve it to remove large debris, and characterize its physicochemical properties (pH, organic matter content, texture).[1][7]

  • Microcosm Setup: In glass jars, place a known amount of soil (e.g., 50 g). Spike the soil with this compound dissolved in a minimal amount of a suitable solvent. Include control microcosms (without the test substance) and sterile controls (autoclaved soil).

  • Incubation: Incubate the microcosms at a controlled temperature (e.g., 25°C) and moisture content for a specified period (e.g., 90 days).[8][9][10]

  • Sampling: At regular time intervals, sacrifice replicate microcosms for analysis.

  • Extraction and Analysis: Extract the soil samples with an appropriate solvent and analyze the extracts for the parent compound and potential metabolites using GC-MS or LC-MS/MS.[11][12]

Conclusion: A Predictive Framework for Environmental Stewardship

While direct experimental data on the environmental fate and degradation of this compound remains to be established, this technical guide provides a robust, scientifically-grounded framework for its assessment. By leveraging our understanding of the metabolism of analogous compounds, we can anticipate its environmental behavior and design targeted experimental strategies. The increased lipophilicity conferred by the n-butyl group suggests a greater propensity for partitioning to soil and sediment and a higher potential for bioaccumulation compared to its parent, 4-chloroaniline. Microbial degradation is likely to proceed via a combination of N-dealkylation, side-chain oxidation, and aromatic ring cleavage. The protocols and analytical methods outlined herein offer a clear path forward for researchers to definitively elucidate the environmental odyssey of this and other emerging xenobiotics.

References

  • INCHEM. (2003). 4-Chloroaniline (CICADS 48, 2003). Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chloroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

  • Development of plastic-degrading microbial consortia by induced selection in microcosms. (2023). Frontiers in Microbiology. Retrieved from [Link]

  • EPA. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Agroscope. (2020). Experimental Determination of Octanol-Water Partition Coefficients of Selected Natural Toxins. Retrieved from [Link]

  • Concawe. (2019). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Retrieved from [Link]

  • Homogenization of bacterial plastisphere community in soil: a continental-scale microcosm study. (2023). ISME Communications. Retrieved from [Link]

  • PubMed. (2000). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from [Link]

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  • ResearchGate. (2012). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Retrieved from [Link]

  • PubMed. (2005). A microcosm study on bioremediation of p-nitrophenol-contaminated soil using Arthrobacter protophormiae RKJ100. Retrieved from [Link]

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  • MDPI. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved from [Link]

  • Regulations.gov. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.3215 Inherent Biodegradability. Retrieved from [Link]

  • Regulations.gov. (n.d.). Test Substance: Determination of n-Octanol/Water Partition Coefficient. Retrieved from [Link]

  • California Environmental Protection Agency. (n.d.). Analytical Methods - Soil Background and Risk Assessment. Retrieved from [Link]

  • LCGC International. (2004). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

  • Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. Retrieved from [Link]

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Introduction: Navigating the Data Gap for N-Butyl-4-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Toxicity and Safety of N-Butyl-4-chloroaniline: A Predictive and Proactive Assessment

This compound is an N-alkylated aromatic amine, a chemical class of significant interest in the synthesis of dyes, pharmaceuticals, and agricultural chemicals.[1][2] As with any novel or sparsely studied chemical intermediate, a thorough understanding of its toxicological and safety profile is paramount for professionals in research and drug development. However, a review of publicly available literature reveals a significant data gap for this compound specifically.

This guide, therefore, adopts a predictive and proactive approach, grounded in established toxicological principles. As a Senior Application Scientist, the goal is not merely to report data where none exists, but to build a robust toxicological forecast based on two pillars:

  • The known toxicity of the parent moiety, 4-chloroaniline (PCA): PCA is a well-studied compound with a distinct and concerning toxicological profile that serves as our baseline.[3][4]

  • The structural influence of N-alkylation: We will analyze how the addition of an n-butyl group to the amine nitrogen is expected to modulate the physicochemical properties, metabolism, and ultimately, the toxicity of the parent molecule.

This document will first deconstruct the known hazards of 4-chloroaniline, then project the likely toxicological profile of its n-butyl derivative. Critically, it will conclude with a practical, step-by-step experimental framework for the definitive toxicological evaluation of this compound, empowering researchers to generate the necessary data with scientific rigor.

Section 1: The Influence of N-Butylation on Physicochemical Properties and Pharmacokinetics

The addition of an n-butyl chain to the 4-chloroaniline backbone fundamentally alters its physical and chemical properties. These changes are critical as they directly influence the compound's absorption, distribution, metabolism, and excretion (ADME), the cornerstones of its pharmacokinetic behavior.

Quantitative Structure-Activity Relationship (QSAR) studies on substituted anilines consistently demonstrate that hydrophobicity, often expressed as the log of the 1-octanol/water partition coefficient (log Kₒw or LogP), is a primary driver of toxicity.[5][6]

Table 1: Comparison of Physicochemical Properties

Property4-Chloroaniline (Parent)This compound (Predicted)Toxicological Implication of the Change
Molecular Weight 127.57 g/mol [7]~183.68 g/mol Altered diffusion and transport characteristics.
log Kₒw (LogP) 1.83 - 1.87[8]Significantly > 1.83Increased Lipophilicity: Likely enhances absorption through the skin and biological membranes, potentially leading to higher systemic exposure from dermal contact. May alter tissue distribution, favoring accumulation in adipose tissue.
Water Solubility 3.9 g/L[7]Significantly < 3.9 g/LDecreased Water Solubility: May affect formulation strategies and the route of environmental exposure.

The most significant predicted change is the increase in lipophilicity. This strongly suggests that dermal absorption will be a more significant route of exposure for this compound than for its parent compound.[9] This insight is crucial for defining safe handling procedures and personal protective equipment (PPE) requirements.

Section 2: Toxicological Profile of the Parent Moiety, 4-Chloroaniline (PCA)

Understanding the toxicity of PCA is essential, as its core structure dictates the likely hazards of its derivatives. PCA is classified as toxic if swallowed, in contact with skin, or if inhaled, and is a suspected human carcinogen.[10]

Mechanism of Toxicity: Metabolic Activation and Hemotoxicity

The toxicity of most aromatic amines, including PCA, is not caused by the compound itself but by its metabolic activation products.[11] The key initial step is N-oxidation by cytochrome P450 enzymes in the liver to form 4-chlorophenylhydroxylamine.[4][12] This metabolite is central to PCA's two primary toxic effects:

  • Methemoglobinemia: In red blood cells (erythrocytes), the hydroxylamine is oxidized to 4-chloronitrosobenzene, a process that simultaneously oxidizes the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). This forms methemoglobin, which cannot bind and transport oxygen, leading to cyanosis (a blueish discoloration of the skin), headache, dizziness, and in severe cases, collapse and death.[3][4]

  • Carcinogenicity: The hydroxylamine can be further converted into a reactive nitrenium ion, which can form covalent adducts with DNA and proteins, leading to genotoxicity and initiating carcinogenesis.[4]

Organ-Specific Toxicity
  • Spleen: The spleen is the primary target organ for the carcinogenic effects of PCA in rats.[4] The proposed mechanism is linked to hemotoxicity: damaged erythrocytes are filtered and destroyed by the spleen, leading to iron overload, oxidative stress, chronic inflammation, and fibrosis.[13][14] This persistent damage can ultimately result in the formation of rare splenic sarcomas.[4]

  • Liver and Kidneys: PCA may also cause damage to the liver and kidneys.[3]

Genotoxicity and Carcinogenicity

PCA has a well-established carcinogenic profile. It is classified by the IARC as a Group 2B carcinogen ("possibly carcinogenic to humans") and is considered a probable human carcinogen by the EPA (Group B2).[7][9][15] It is genotoxic in various in vitro and in vivo assays.[4]

  • Carcinogenicity: Causes rare fibrosarcomas and osteosarcomas of the spleen in male rats.[4] There is also some evidence of hepatocellular tumors in male mice.[4]

  • Mutagenicity: While some aromatic amines can be negative in standard Ames tests, PCA and its metabolites have demonstrated mutagenic activity.[4]

Dermal and Ocular Irritation

Studies on rabbits have found PCA to be non-irritating to the skin but slightly irritating to the eyes.[4] However, it is classified as a potential skin sensitizer, meaning it can cause an allergic reaction upon repeated contact.[8][10]

Section 3: Predicted Toxicological Profile of this compound

Based on the known toxicology of PCA and other N-alkylated anilines, we can construct a predictive profile for this compound. The core toxicities of the PCA moiety are unlikely to be eliminated, but their manifestation may be modulated.

Predicted Metabolism

The presence of the N-butyl group introduces new potential metabolic pathways that compete with the N-oxidation pathway critical for PCA's toxicity.

Predicted_Metabolism cluster_systemic Systemic Circulation cluster_toxicity Toxic Outcomes NB4CA This compound NB4CA_met NB4CA_met NB4CA->NB4CA_met Absorption MetHb Methemoglobinemia SpleenTox Splenic Toxicity & Carcinogenicity Excretion Further Metabolism & Excretion N_Ox N_Ox N_Ox->MetHb Redox Cycling in Erythrocytes N_Dealk N_Dealk N_Dealk->SpleenTox via PCA Metabolic Activation Omega_Ox Omega_Ox Omega_Ox->Excretion C_Hydrox C_Hydrox C_Hydrox->Excretion

Caption: Predicted metabolic pathways for this compound.

  • N-Oxidation: This pathway remains a primary concern. It is the activation step leading to methemoglobin formation and potential genotoxicity. The steric hindrance from the n-butyl group is unlikely to completely prevent this reaction.[16]

  • N-Dealkylation: This pathway would remove the butyl group, directly producing the parent toxicant, 4-chloroaniline. This is a highly probable metabolic route that would lead to the characteristic splenotoxicity seen with PCA.

  • ω-Oxidation: The butyl chain itself can be hydroxylated at its terminal (omega) or other positions, typically leading to more water-soluble metabolites that can be more readily excreted. This is a detoxification pathway.

Causality: The overall toxicity will depend on the balance between these competing pathways. If N-oxidation and N-dealkylation dominate, the toxic profile will closely mirror that of PCA. If ω-oxidation is a major route, the compound may be detoxified and excreted more rapidly.

Predicted Systemic and Organ-Specific Toxicity
  • Methemoglobinemia: This should be considered a primary and acute hazard . Studies on N,N-dimethylaniline show that N-alkylation does not prevent this effect; in fact, cyanosis was a key clinical sign.[17]

  • Splenotoxicity and Carcinogenicity: Given the high likelihood of metabolism back to PCA via N-dealkylation, the potential to cause spleen toxicity and tumors must be assumed.[17] Therefore, this compound should be handled as a potential carcinogen .

  • Genotoxicity: Aromatic amines as a class are a structural alert for mutagenicity.[18] Given that PCA is genotoxic, this compound should be presumed genotoxic pending experimental data.

Section 4: Framework for an Experimental Safety Assessment

For any further development or use, the predicted toxicological profile must be confirmed with experimental data. A tiered, intelligent testing strategy, prioritizing in vitro methods, is the most ethical and efficient approach. The following workflow is based on internationally recognized OECD Test Guidelines.[19]

Experimental_Workflow cluster_in_vitro Tier 1: In Vitro Assessment cluster_in_vivo Tier 2: In Vivo Assessment (If Required) start Start: This compound ames Genotoxicity (Ames Test - OECD 471) start->ames skin_irr Skin Irritation (RhE Model - OECD 439) start->skin_irr eye_irr Eye Irritation (RhCE Model - OECD 492) start->eye_irr decision_geno Genotoxic? ames->decision_geno acute_oral Acute Oral Toxicity (Up-and-Down - OECD 425) decision_oral High Acute Toxicity? acute_oral->decision_oral decision_geno->acute_oral No end_high_risk High Risk: Handle as Mutagen/Carcinogen. Limit Exposure. decision_geno->end_high_risk Yes decision_oral->end_high_risk Yes (LD50 < 300 mg/kg) end_moderate_risk Moderate Risk: Proceed with Caution. Further Chronic/Organ Toxicity Studies Needed. decision_oral->end_moderate_risk No

Caption: Tiered experimental workflow for toxicological assessment.

Detailed Experimental Protocols
  • Objective: To assess mutagenic potential by detecting gene mutations. A positive result strongly suggests genotoxic and potential carcinogenic activity.

  • Methodology:

    • Strains: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to determine if metabolites are responsible for mutagenicity. This is critical for aromatic amines.

    • Procedure: The test chemical, bacterial culture, and (if used) S9 mix are combined. The mixture is plated on a minimal medium lacking the amino acid the bacteria need to grow (e.g., histidine for Salmonella).

    • Incubation: Plates are incubated for 48-72 hours.

    • Analysis: The number of revertant colonies (colonies that have mutated back to a state where they can produce their own histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to a negative control indicates a positive result.

  • Trustworthiness: This is a globally standardized and validated assay. A positive result for an aromatic amine is a major red flag, often halting the development of drug candidates.

  • Objective: To determine the potential for a chemical to cause reversible skin damage, replacing traditional animal testing.[20][21]

  • Methodology:

    • Test System: Utilize commercially available 3D models of reconstructed human epidermis (e.g., EpiDerm™, EpiSkin™), which mimic the structure and barrier function of human skin.[22][23]

    • Procedure: Apply a small quantity of this compound directly to the surface of the tissue model. A validated negative control (e.g., PBS) and positive control (e.g., 5% SDS) must be run concurrently.

    • Exposure: Tissues are exposed for a defined period (e.g., 60 minutes) and then rinsed.

    • Incubation: Tissues are incubated for a post-exposure period (e.g., 42 hours) to allow for cytotoxic effects to manifest.

    • Endpoint Measurement: Tissue viability is measured using the MTT assay. The MTT reagent is converted by viable cells into a purple formazan salt, which is then extracted and quantified spectrophotometrically.

    • Classification: If the mean tissue viability is reduced to ≤ 50% relative to the negative control, the chemical is classified as a skin irritant (UN GHS Category 2).[23]

  • Objective: To estimate the acute oral LD₅₀ (the dose lethal to 50% of the test population) with a minimal number of animals.

  • Methodology:

    • Animal Model: Use a single sex (typically female rats, as they are often slightly more sensitive).

    • Procedure: Animals are dosed one at a time. The starting dose is selected based on available information (for a new chemical, a default of 175 mg/kg is often used).

    • Dose Adjustment:

      • If the animal survives, the next animal is dosed at a higher level (by a constant multiplicative factor, e.g., 3.2).

      • If the animal dies, the next animal is dosed at a lower level.

    • Endpoint: The test is stopped when specific criteria are met (e.g., after a certain number of reversals in outcome), and the LD₅₀ value and confidence intervals are calculated using maximum likelihood estimation.

  • Causality & Self-Validation: This method efficiently "homes in" on the LD₅₀. The sequential nature and clear stopping rules ensure the result is statistically robust while adhering to the 3Rs (Replacement, Reduction, Refinement) of animal welfare.

Section 5: Safe Handling and Exposure Control

Given the predicted toxicity profile, this compound must be handled with extreme caution, assuming it is a toxic, readily absorbed, potential human carcinogen.[3]

Table 2: Recommended Safe Handling Procedures

Control MeasureSpecificationRationale
Engineering Controls - Containment: Use in a certified chemical fume hood or glove box.To prevent inhalation of dusts or vapors and minimize airborne exposure.
Personal Protective Equipment (PPE) - Gloves: Use chemically resistant gloves (e.g., Butyl rubber, Viton™). Double-gloving is recommended.High potential for dermal absorption due to increased lipophilicity.[9]
- Eye Protection: Chemical safety goggles and a face shield.Protects against splashes and dust. PCA is a known eye irritant.[4]
- Body Protection: Lab coat and a chemically resistant apron or coveralls.Prevents skin contact. Contaminated clothing must be removed immediately.
- Respiratory: If engineering controls are insufficient, use a NIOSH-approved respirator with organic vapor cartridges.Aromatic amines are toxic upon inhalation.[10]
Handling Practices - Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.Prevents accidental ingestion.
Spill & Disposal - Spills: Absorb with inert material and place in a sealed container for hazardous waste disposal.Minimize environmental release; PCA is very toxic to aquatic life.[9][19]
- Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide provides not only a forecast of these hazards but also a clear, actionable roadmap for their experimental validation using established OECD guidelines. For researchers, scientists, and drug development professionals, this proactive approach—predicting hazards and systematically generating data—is the cornerstone of responsible chemical innovation and workplace safety.

References

  • New Jersey Department of Health and Senior Services. (2005). Hazard Summary: 4-Chloroaniline. [Link]

  • International Programme on Chemical Safety. (2003). Concise International Chemical Assessment Document 48: 4-Chloroaniline. INCHEM. [Link]

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  • Balaraman, K., et al. (2018). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]

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An In-Depth Technical Guide to the Reaction Mechanisms of n-Butyl-4-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of synthetic pathways and reaction mechanisms is paramount for the efficient and controlled production of target molecules. This guide provides a detailed exploration of the core reaction mechanisms for the synthesis of n-Butyl-4-chloroaniline, a key intermediate in the production of various pharmaceuticals, agrochemicals, and dyes.[1] This document moves beyond a simple recitation of protocols to offer insights into the causality of experimental choices, ensuring a robust and reproducible synthetic strategy.

Introduction: The Significance of this compound

This compound is a secondary aromatic amine characterized by a butyl group attached to the nitrogen atom of 4-chloroaniline. Its structural motifs are prevalent in a range of biologically active compounds, making its synthesis a subject of considerable interest. The chloro- and N-butyl-substituents significantly influence the molecule's lipophilicity and metabolic stability, properties that are critical in drug design.

This guide will dissect the primary synthetic routes to this compound, focusing on the mechanistic underpinnings of each approach. We will explore:

  • Nucleophilic Substitution (N-Alkylation): A classical approach involving the direct reaction of 4-chloroaniline with a butyl halide.

  • Reductive Amination: A versatile method that forms the C-N bond through the reaction of 4-chloroaniline with butanal followed by reduction.

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction that offers high efficiency and broad substrate scope.

For clarity and practical application, each section will include detailed experimental protocols, a discussion of the reaction mechanism, and a summary of key parameters in a tabular format.

Nucleophilic Substitution: A Direct Approach to N-Alkylation

The direct N-alkylation of 4-chloroaniline with a butyl halide, such as 1-bromobutane or 1-chlorobutane, represents a straightforward synthetic strategy. This reaction is a classic example of nucleophilic substitution, where the lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon of the butyl halide.

Mechanistic Insights

The reaction proceeds via an SN2 mechanism. The nucleophilic nitrogen atom of 4-chloroaniline attacks the carbon atom bearing the halogen, leading to the formation of a transition state where the N-C bond is forming and the C-X (X = Cl, Br) bond is breaking. A base is typically required to neutralize the hydrogen halide formed as a byproduct and to deprotonate the resulting ammonium salt, regenerating the neutral secondary amine product.

Nucleophilic_Substitution cluster_reactants Reactants cluster_products Products 4-Chloroaniline 4-Chloroaniline (Nucleophile) Transition_State Sₙ2 Transition State [H₂N(C₆H₄Cl)---C₄H₉---X]⁺ 4-Chloroaniline->Transition_State Nucleophilic Attack Butyl_Halide n-Butyl Halide (Electrophile) Butyl_Halide->Transition_State This compound This compound HX Hydrogen Halide Transition_State->this compound Bond Formation & Halide Departure Transition_State->HX Base Base (e.g., K₂CO₃, Et₃N) Base->4-Chloroaniline Deprotonation (if needed)

Experimental Protocol: N-Alkylation of 4-Chloroaniline

Materials:

  • 4-Chloroaniline

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-chloroaniline (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Add 1-bromobutane (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Key Parameters and Considerations
ParameterInfluence on ReactionTypical Conditions
Solvent Aprotic polar solvents like acetonitrile or DMF are preferred as they can solvate the cation but not the nucleophile, thus increasing the rate of reaction.Acetonitrile, DMF
Base A non-nucleophilic base is crucial to neutralize the generated acid and prevent the protonation of the aniline starting material, which would render it non-nucleophilic.K₂CO₃, Na₂CO₃, Et₃N
Temperature Higher temperatures increase the reaction rate but can also lead to side reactions, such as over-alkylation to the tertiary amine.Room temperature to reflux
Leaving Group The reactivity of the butyl halide follows the order I > Br > Cl. 1-Bromobutane is a good compromise between reactivity and cost.1-Bromobutane

Reductive Amination: A Two-Step, One-Pot Synthesis

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[2][3] This process involves the initial formation of an imine or enamine from the reaction of an amine (4-chloroaniline) and a carbonyl compound (butanal), followed by in-situ reduction to the corresponding amine.

Mechanistic Rationale

The reaction begins with the nucleophilic attack of the 4-chloroaniline on the carbonyl carbon of butanal to form a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration of the hemiaminal to yield an iminium ion, which is then deprotonated to form the imine. A reducing agent, present in the reaction mixture, then selectively reduces the imine to the final secondary amine product, this compound.[4]

Reductive_Amination cluster_reactants Reactants 4-Chloroaniline 4-Chloroaniline Hemiaminal Hemiaminal Intermediate 4-Chloroaniline->Hemiaminal Butanal Butanal Butanal->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Product This compound Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reducing_Agent->Product Reduction

Experimental Protocol: Reductive Amination

Materials:

  • 4-Chloroaniline

  • Butanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-chloroaniline (1.0 eq) and butanal (1.1 eq) in 1,2-dichloroethane.

  • Add a catalytic amount of acetic acid (optional, can facilitate imine formation).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to yield this compound.

Critical Parameters and Selection of Reducing Agent
ParameterRationale and ImpactPreferred Conditions
Reducing Agent Sodium triacetoxyborohydride is a mild and selective reducing agent that can reduce imines in the presence of aldehydes, preventing the reduction of the starting butanal.[3] Sodium cyanoborohydride is also effective but is more toxic.Sodium triacetoxyborohydride (NaBH(OAc)₃)
pH The reaction is typically run under slightly acidic conditions to facilitate imine formation. However, strongly acidic conditions can protonate the aniline, inhibiting its nucleophilicity.pH 4-6
Solvent Chlorinated solvents are commonly used as they are inert to the reaction conditions and effectively dissolve the reactants.1,2-Dichloroethane, Dichloromethane
Temperature The reaction is generally performed at room temperature to maintain selectivity and avoid side reactions.20-25°C

Buchwald-Hartwig Amination: A Palladium-Catalyzed Cross-Coupling Approach

The Buchwald-Hartwig amination is a highly efficient and versatile method for the formation of C-N bonds, particularly for the synthesis of arylamines.[5][6] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods, especially for less reactive aryl halides and amines.[5]

The Catalytic Cycle

The reaction mechanism involves a catalytic cycle with a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-chlorobutylamine is not the substrate here; it should be an aryl halide like 4-chloroaniline and an amine) to form a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The amine coordinates to the Pd(II) center.

  • Deprotonation: A base deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst and yielding the desired this compound.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)Lₙ Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)Lₙ Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination Amido_Complex Ar-Pd(II)(NHR)Lₙ Amine_Coordination->Amido_Complex Deprotonation by Base Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product This compound Reductive_Elimination->Product ArX 4-Chloroaniline ArX->Oxidative_Addition Amine n-Butylamine Amine->Amine_Coordination Base Base Base->Amido_Complex

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 4-Chloroaniline

  • n-Butylamine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane, anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with palladium(II) acetate (0.02 eq), the phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene, followed by 4-chloroaniline (1.0 eq) and n-butylamine (1.2 eq).

  • Seal the flask and heat the mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Catalyst System and Reaction Parameters
ComponentRole and SignificanceExamples
Palladium Precursor The source of the active Pd(0) catalyst.Pd(OAc)₂, Pd₂(dba)₃
Ligand Bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition and reductive elimination steps. The choice of ligand is critical for reaction success.[6]XPhos, SPhos, RuPhos, BINAP
Base A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.NaOtBu, KOtBu, Cs₂CO₃
Solvent Anhydrous, non-polar aprotic solvents are typically used.Toluene, Dioxane, THF

Comparative Analysis of Synthetic Routes

FeatureNucleophilic SubstitutionReductive AminationBuchwald-Hartwig Amination
Starting Materials 4-Chloroaniline, Butyl halide4-Chloroaniline, Butanal4-Chloroaniline, n-Butylamine
Key Reagents Base (e.g., K₂CO₃)Reducing agent (e.g., NaBH(OAc)₃)Pd catalyst, Ligand, Base (e.g., NaOtBu)
Reaction Conditions Moderate to high temperatureRoom temperatureHigh temperature
Advantages Simple, inexpensive reagentsMild conditions, high functional group toleranceHigh yields, broad substrate scope, applicable to less reactive substrates
Disadvantages Potential for over-alkylation, requires reactive alkyl halidesRequires a carbonyl compound, potential for side reactions with the reducing agentExpensive catalyst and ligands, requires inert atmosphere

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through several distinct reaction mechanisms. The choice of synthetic route is contingent upon factors such as the availability of starting materials, cost considerations, and the desired scale of the reaction.

  • Nucleophilic substitution remains a viable option for large-scale industrial synthesis due to its simplicity and low cost, provided that side reactions can be effectively controlled.

  • Reductive amination offers a mild and versatile alternative, particularly in a laboratory setting where a wide range of functional groups may need to be tolerated.

  • Buchwald-Hartwig amination represents the state-of-the-art in C-N bond formation, providing unparalleled efficiency and scope, making it the method of choice for complex and sensitive substrates in drug discovery and development.

Future research in this area will likely focus on the development of more sustainable and cost-effective catalytic systems for C-N bond formation, as well as the exploration of flow chemistry and other process intensification technologies to improve the efficiency and safety of these important transformations.

References

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  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega - ACS Publications. (n.d.). Retrieved January 23, 2026, from [Link]

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  • Product Class 32: N-Haloarylamines. (n.d.). Retrieved January 23, 2026, from [Link]

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Methodological & Application

High-performance liquid chromatography (HPLC) method for n-Butyl-4-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the High-Performance Liquid Chromatography (HPLC) Analysis of n-Butyl-4-chloroaniline

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for this compound

This compound is an aromatic amine derivative. Its parent compound, 4-chloroaniline, serves as a crucial intermediate in the industrial synthesis of a wide array of products, including pesticides, pharmaceuticals, and dyes.[1][2] The presence of an n-butyl group modifies the molecule's hydrophobicity, influencing its chemical behavior and potential applications. Given that chloroaniline compounds can be toxic and are often monitored as process impurities or environmental contaminants, the need for a precise and reliable analytical method is paramount.[1][3] For instance, 4-chloroaniline (p-chloroaniline or PCA) is a known degradation product of chlorhexidine, a widely used antiseptic, and its levels are strictly controlled due to safety concerns.[4][5]

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for impurity profiling and the quantification of active pharmaceutical ingredients (APIs) and their related substances.[6][7] Its high resolution, sensitivity, and specificity make it the method of choice for separating complex mixtures and quantifying trace components.[6][7] This application note presents a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a validated framework for accurate quantification and impurity monitoring.

The scientific rationale behind this method is grounded in the fundamental principles of chromatography. This compound, being a moderately non-polar aromatic compound, is ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This guide provides a comprehensive, step-by-step protocol, details on method validation according to International Council for Harmonisation (ICH) guidelines, and the scientific justification for the selected parameters.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is foundational to method development.

PropertyValueSource
IUPAC Name This compound[8]
Molecular Formula C₁₀H₁₄ClN[8]
Molecular Weight 183.68 g/mol [8]
Structure See Figure 1
Predicted LogP 3.8[8]

The relatively high LogP value indicates significant hydrophobicity, confirming that reversed-phase chromatography is the appropriate separation mode.[9]

Figure 1: Chemical structure of this compound.

Experimental Protocol: A Self-Validating System

This section details the complete protocol, structured to ensure reproducibility and adherence to good laboratory practices.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography data software (e.g., Chromeleon™, Empower™, OpenLab).

  • Analytical Column: A high-quality reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for robust separation.

  • Chemicals:

    • This compound reference standard (>98% purity).

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Water, HPLC grade or purified to 18.2 MΩ·cm.

    • Phosphoric acid (H₃PO₄), analytical grade.

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation. A reversed-phase method is employed, leveraging the hydrophobic interactions between the analyte and the C18 stationary phase.[10] The use of a buffered mobile phase with a low pH ensures the amine functional group is consistently protonated, which is crucial for obtaining sharp, symmetrical peaks and avoiding interactions with residual silanols on the silica support.[11]

ParameterRecommended SettingJustification
Stationary Phase C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for aromatic amines. A standard dimension for robust method development.
Mobile Phase Acetonitrile : Water (70:30, v/v) with 0.1% Phosphoric AcidAcetonitrile is a strong organic modifier for eluting hydrophobic compounds. Phosphoric acid maintains a low pH (~2.5-3.0) to ensure consistent protonation of the amine, leading to good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temperature 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection Wavelength 242 nmAromatic amines typically exhibit strong absorbance in the 230-250 nm range. 242 nm provides high sensitivity for the chloroaniline chromophore.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Run Time 10 minutesSufficient time to elute the analyte and any closely related impurities.
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended. This ensures the solubility of the analyte and is compatible with the mobile phase.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer it quantitatively to a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature.

    • Make up to the mark with diluent and mix thoroughly.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of at least five calibration standards by serially diluting the stock solution with the diluent.

    • A suggested concentration range is 1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh a portion of the sample expected to contain this compound.

    • Dissolve and dilute the sample in the diluent to achieve a final concentration within the established linear range of the method.

    • Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is a core tenet of a self-validating system.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject a mid-range working standard solution (e.g., 20 µg/mL) six consecutive times.

  • Calculate the system suitability parameters based on these injections.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A value > 2 indicates peak tailing, often due to secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency. Higher numbers indicate sharper peaks and better separation power.
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention timeDemonstrates the precision and reproducibility of the injector and system.

Method Validation Protocol (ICH Q2(R1) Framework)

A comprehensive validation is required to demonstrate that the analytical method is suitable for its intended purpose.[12][13]

Sources

Application Notes & Protocols for the Pharmaceutical Synthesis Utilizing the 4-Chloroaniline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthetic utility of 4-chloroaniline and its derivatives, such as N-butyl-4-chloroaniline, in the pharmaceutical landscape. The structure of this guide is designed to follow the logic of synthetic application, from foundational safety principles to core reactions and detailed protocols, providing not just instructions but the scientific rationale behind them.

Introduction: The Versatility of the 4-Chloroaniline Core

4-Chloroaniline (CAS: 106-47-8) is a crystalline solid that serves as a cornerstone intermediate in the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs).[1] Its utility stems from the specific reactivity conferred by its structure: an aniline amine group ortho to an activating hydrogen and para to a deactivating but synthetically useful chloro group. This arrangement makes it a critical precursor for building complex heterocyclic systems and for introducing a substituted phenyl ring into larger molecules.[2] It is a key component in the production of pharmaceuticals, agrochemicals, and dyes.[1][3]

While 4-chloroaniline itself is the primary starting material, its N-alkylated derivatives, such as this compound (CAS: 5441-81-6), are important intermediates.[4] N-alkylation of the aniline nitrogen is a fundamental transformation that modifies the molecule's steric and electronic properties, often as a prelude to further reactions or to build a specific side-chain of a target API.[5] This guide will address both the direct use of 4-chloroaniline in heterocyclic synthesis and the essential protocol for its N-alkylation.

Table 1: Physicochemical Properties of 4-Chloroaniline

Property Value Source
Molecular Formula C₆H₆ClN [1]
Molar Mass 127.57 g/mol [1]
Appearance Pale yellow solid [1]
Melting Point 72.5 °C [1]
Boiling Point 232 °C [1]

| Solubility in Water | 2.6 g/L at 20 °C |[1] |

Mandatory Safety & Handling Protocols

CRITICAL WARNING: 4-Chloroaniline is a hazardous substance and must be handled with extreme caution. It is classified as toxic upon ingestion, dermal contact, and inhalation, and is a suspected human carcinogen.[6][7]

  • Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Mandatory PPE includes a lab coat, nitrile or butyl rubber gloves (breakthrough time >480 minutes), and chemical splash goggles with a face shield.[8]

  • Exposure Controls: Avoid all personal contact, including the inhalation of dust or vapors.[9] High-level exposure can lead to methemoglobinemia, a condition that dangerously reduces the blood's oxygen-carrying capacity, causing symptoms like dizziness, headache, and cyanosis (blue skin).[6]

  • Spill & Waste Management: In case of a spill, evacuate the area. Collect the material using dry methods to avoid generating dust and place it in a sealed, labeled container for hazardous waste disposal.[6] Do not allow the chemical to enter drains or waterways.[10]

  • Storage: Store in a tightly closed container in a dry, well-ventilated, and designated area, away from incompatible materials like oxidizing agents.[9]

Application I: Synthesis of Quinolines (Antimalarial Scaffolds)

One of the most significant applications of substituted anilines is in the synthesis of the quinoline ring system, the core of many antimalarial drugs like chloroquine and hydroxychloroquine.[3] The Gould-Jacobs reaction is a classical and robust method for this transformation.[11] The following protocol details the synthesis of the key intermediate 6-chloro-4-hydroxyquinoline starting from 4-chloroaniline.

Logical Workflow: Gould-Jacobs Reaction

The reaction proceeds in two main stages. First, a condensation reaction between 4-chloroaniline and diethyl ethoxymethylenemalonate (DEEM) forms an enamine intermediate. The causality here is the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of DEEM. The second stage is a high-temperature thermal cyclization, where the molecule closes to form the quinoline ring system, driven by the formation of a stable aromatic structure. A high-boiling point, inert solvent like diphenyl ether is essential to achieve the necessary temperature (~250 °C) for this intramolecular acylation.[12]

Gould_Jacobs cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3 & 4: Saponification & Decarboxylation 4_Chloroaniline 4-Chloroaniline Intermediate Anilinomethylenemalonate Intermediate 4_Chloroaniline->Intermediate 100-140°C DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Cyclized_Ester Ethyl 6-chloro-4-hydroxy quinoline-3-carboxylate Intermediate->Cyclized_Ester ~250°C (Diphenyl Ether) Final_Product 6-Chloro-4-hydroxyquinoline Cyclized_Ester->Final_Product 1. NaOH (aq), Reflux 2. Heat

Caption: Workflow for the Gould-Jacobs synthesis of a quinoline scaffold.

Experimental Protocol: Synthesis of 6-Chloro-4-hydroxyquinoline

This protocol is adapted from established procedures for the Gould-Jacobs reaction.[11][12]

Part A: Condensation

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4-chloroaniline (12.75 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol).

  • Reaction: Heat the mixture in an oil bath at 110-120°C for 2 hours. Ethanol will be evolved as a byproduct. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • Result: The resulting viscous, yellow-orange oil is the crude ethyl α-carbethoxy-β-(4-chloroanilino)acrylate intermediate. It is typically used in the next step without further purification.

Part B: Thermal Cyclization, Saponification, and Decarboxylation

  • Setup: In a separate 500 mL three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, heat diphenyl ether (~200 mL) to 250°C.

  • Cyclization: Add the crude intermediate from Part A slowly and carefully to the hot diphenyl ether. Maintain the temperature at 250°C for 30-60 minutes. The cyclized product, ethyl 6-chloro-4-hydroxy-3-quinolinecarboxylate, will precipitate from the hot solution.

  • Isolation: Allow the mixture to cool to below 100°C. Add hexane or petroleum ether (~200 mL) to dilute the mixture and facilitate filtration. Collect the solid product by vacuum filtration and wash with additional hexane to remove the diphenyl ether.

  • Saponification: Transfer the dried solid to a flask containing 10% aqueous sodium hydroxide (150 mL). Heat the mixture to reflux with vigorous stirring until all the solid dissolves (approx. 1-2 hours).

  • Decarboxylation & Precipitation: Cool the resulting solution and filter if necessary. Acidify the clear filtrate with concentrated HCl or 10% H₂SO₄ until it is strongly acidic (pH ~2). The 6-chloro-4-hydroxyquinoline-3-carboxylic acid will precipitate.

  • Final Step: To decarboxylate, the isolated acid can be heated neat or in a high-boiling solvent like diphenyl ether at 230-250°C until gas evolution (CO₂) ceases. Alternatively, the acidic aqueous slurry from the previous step can be heated to reflux to effect decarboxylation before filtering the final product.

  • Purification: The final product, 6-chloro-4-hydroxyquinoline, can be collected by filtration, washed with water, and dried. It can be recrystallized from ethanol or acetic acid if necessary.

Table 2: Representative Reaction Parameters for Gould-Jacobs Synthesis

Step Key Reagents Solvent Temperature Typical Yield
Condensation 4-Chloroaniline, DEEM Neat 110-120°C >95% (crude)
Cyclization Anilinoacrylate intermediate Diphenyl ether ~250°C 85-95%
Saponification Quinoline ester 10% NaOH (aq) Reflux (~100°C) Quantitative

| Decarboxylation | Carboxylic acid intermediate | Diphenyl ether or Neat | 230-250°C | High |

Application II: Synthesis of this compound

N-alkylation is a fundamental transformation for modifying the properties of anilines.[5] This can be achieved through various methods, including classical approaches with alkyl halides or more modern catalytic methods.[13] The following is a representative protocol for the direct N-butylation of 4-chloroaniline.

Logical Workflow: N-Alkylation

The process involves the nucleophilic substitution of a leaving group on a butyl chain (e.g., bromide from 1-bromobutane) by the aniline nitrogen. A base is required to deprotonate the aniline nitrogen, increasing its nucleophilicity, and to neutralize the HBr byproduct formed during the reaction. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are often used to dissolve the reactants and facilitate the SN2 reaction mechanism.

N_Alkylation Start Combine 4-Chloroaniline, 1-Bromobutane, and Base (e.g., K₂CO₃) in Solvent (e.g., DMF) Reaction Heat Reaction Mixture (e.g., 80-100°C) Monitor by TLC Start->Reaction Step 1 Workup Aqueous Workup (Quench, Extract with Organic Solvent) Reaction->Workup Step 2 Purification Purify Crude Product (Column Chromatography) Workup->Purification Step 3 Characterization Characterize Final Product (NMR, GC-MS, IR) Purification->Characterization Step 4 End This compound Characterization->End

Caption: General experimental workflow for the N-butylation of 4-chloroaniline.

Experimental Protocol: N-Butylation of 4-Chloroaniline

This is a generalized protocol based on standard N-alkylation procedures.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-chloroaniline (6.38 g, 50 mmol), anhydrous potassium carbonate (K₂CO₃, 10.4 g, 75 mmol), and a polar aprotic solvent such as N,N-Dimethylformamide (DMF, 100 mL).

  • Reagent Addition: Stir the suspension vigorously. Add 1-bromobutane (8.22 g, 6.45 mL, 60 mmol) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain for 12-24 hours. The reaction should be monitored by TLC or GC-MS to track the consumption of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water (300 mL) and extract with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

Conclusion

The 4-chloroaniline scaffold is a robust and versatile building block in pharmaceutical synthesis. Its strategic importance is demonstrated in the construction of heterocyclic cores for antimalarial agents and its amenability to functionalization via reactions like N-alkylation. The protocols provided herein represent foundational, field-proven methodologies. Mastery of these techniques and a steadfast commitment to safety are essential for any scientist leveraging these powerful intermediates in the pursuit of novel drug discovery and development.

References

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. National Institutes of Health (NIH). [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]

  • N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. Royal Society of Chemistry (RSC). [Link]

  • Safety Data Sheet: 4-Chloroaniline. Carl ROTH. [Link]

  • This compound. PubChem, National Institutes of Health (NIH). [Link]

  • Proposed reaction mechanism for light promoted N-alkylation of p-chloroaniline over Cu-Mo/TiO2. ResearchGate. [Link]

  • 4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]

  • Synthesis, characterization, and properties of poly(N-alkylanilines). ACS Publications. [Link]

  • Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. [Link]

  • 4-CHLOROANILINE HAZARD SUMMARY. NJ.gov. [Link]

  • Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
  • 4-Chloroaniline. Wikipedia. [Link]

  • 4,7-Dichloroquinoline. Wikipedia. [Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. ResearchGate. [Link]

  • Synthesis of 4-nitro-N-chloroaniline. PrepChem.com. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Institutes of Health (NIH). [Link]

  • Industrial preparation method of 4,7-dichloroquinoline.

Sources

The Versatile Scaffold: Harnessing n-Butyl-4-chloroaniline in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Intermediate

In the landscape of agrochemical research, the pursuit of novel, effective, and environmentally conscious active ingredients is a perpetual endeavor. Within the vast chemical space available to researchers, the substituted aniline scaffold has consistently proven to be a foundational building block for a diverse array of pesticides. This guide focuses on a specific, yet broadly applicable derivative: n-Butyl-4-chloroaniline . While not a commercial pesticide in its own right, its structural motifs are central to the design and synthesis of potent herbicides, insecticides, and fungicides. Understanding the application of this compound is not merely about a single molecule, but about unlocking a gateway to multiple classes of agrochemicals with profound impacts on global food security.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It moves beyond a rigid recitation of protocols to provide a deeper understanding of the causality behind experimental choices, grounded in established scientific principles. We will explore the synthetic pathways originating from this versatile intermediate, delve into the protocols for evaluating the biological efficacy of its derivatives, and analyze the structure-activity relationships that govern their performance.

The Chemical Hub: Synthetic Pathways from this compound

The strategic placement of the chloro, amino, and n-butyl groups on the aniline ring makes this compound a reactive and adaptable precursor for several key classes of agrochemicals. The primary reaction pathways involve the nucleophilic nature of the amino group.

I. Phenylurea Herbicides: Targeting Photosynthesis

Phenylurea herbicides are a mature yet vital class of compounds that act by inhibiting photosynthesis at Photosystem II (PSII)[1][2]. The synthesis of these herbicides from a substituted 4-chloroaniline is a cornerstone of industrial agrochemical production.

The general structure of a phenylurea herbicide features a phenyl ring with specific substitutions, a urea bridge, and a terminal N,N-dialkyl or N-alkoxy-N-alkyl group. The 4-chloro substitution on the phenyl ring is crucial for binding to the D1 protein in the PSII complex, blocking electron transport[1]. The n-butyl group on our starting material can be envisioned as a lipophilic tail that can influence the compound's uptake, translocation, and binding affinity within the target plant.

The synthesis of a representative phenylurea herbicide, Monolinuron (though typically synthesized from 4-chloroaniline, the principle applies to its n-butyl derivative), involves the reaction of the aniline with an appropriate isocyanate or a precursor that generates the urea linkage. A common laboratory-scale synthesis involves the reaction with N,O-dimethylhydroxylamine followed by phosgenation or reaction with a phosgene equivalent to form an isocyanate which then reacts with the aniline.

Caption: General synthesis workflow for a phenylurea herbicide.

This protocol is adapted from established methods for phenylurea synthesis.

Materials:

  • This compound

  • N,O-dimethylhydroxylamine hydrochloride

  • Triphosgene

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Isocyanate Precursor Formation: In a fume hood, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM. Cool to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 eq) to the solution.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

  • Slowly add the triphosgene solution to the N,O-dimethylhydroxylamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours. This generates the reactive intermediate.

  • Urea Formation: In a separate flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the aniline solution to 0 °C and slowly add the solution containing the isocyanate precursor.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired phenylurea derivative.

II. Benzoylurea Insecticides: Chitin Synthesis Inhibitors

Benzoylurea insecticides are a significant class of insect growth regulators (IGRs) that interfere with chitin synthesis in insects, leading to failed molting and mortality. 4-chloroaniline is a key component in many commercial benzoylureas, such as Diflubenzuron.

The benzoylurea structure consists of a benzoyl group and a urea linkage connected to a substituted aniline. The 2,6-difluorobenzoyl moiety is a common feature that enhances activity. The 4-chlorophenyl group, derived from 4-chloroaniline, is critical for binding to the target site, which is believed to be a chitin synthase enzyme[3]. Substituting the N-H of the aniline with an n-butyl group could modulate the compound's lipophilicity and interaction with the insect cuticle and target enzymes.

The synthesis typically involves the reaction of a substituted aniline with a benzoyl isocyanate.

Caption: General synthesis workflow for a benzoylurea insecticide.

This protocol is a modification of the synthesis of Diflubenzuron.

Materials:

  • This compound

  • 2,6-Difluorobenzoyl isocyanate

  • Anhydrous Toluene

  • Hexane

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Heat the solution to 80 °C.

  • Slowly add a solution of 2,6-difluorobenzoyl isocyanate (1.05 eq) in anhydrous toluene to the reaction mixture.

  • Maintain the reaction at 80-90 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. If not, add hexane to induce precipitation.

  • Filter the solid product, wash with cold hexane, and dry under vacuum to obtain the desired benzoylurea derivative.

III. Strobilurin Fungicides: Respiration Inhibitors

Strobilurin fungicides are a major class of agricultural fungicides that inhibit mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex. Pyraclostrobin is a prominent example where a derivative of 4-chloroaniline forms a part of the core structure.

The toxophore of strobilurins is the β-methoxyacrylate group. The rest of the molecule, often containing substituted phenyl rings, contributes to the binding affinity and systemic properties of the fungicide. The 1-(4-chlorophenyl)-1H-pyrazol-3-ol intermediate, derived from 4-chloroaniline, is a key building block in the synthesis of pyraclostrobin[4]. The n-butyl group on the aniline could be incorporated to explore its effect on the fungicidal spectrum and potency.

The synthesis of a pyraclostrobin analogue from this compound would first involve the formation of a pyrazole ring, followed by etherification and subsequent reactions to build the final molecule.

PSII_Inhibition cluster_inhibition Inhibition PSII Photosystem II (P680) Pheo Pheophytin PSII->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB QB Site on D1 Protein QA->QB Electron Flow PQ_pool Plastoquinone Pool QB->PQ_pool Cytb6f Cytochrome b6f PQ_pool->Cytb6f Herbicide Phenylurea Herbicide Herbicide->QB Blocks Binding Chitin_Inhibition UDP_GlcNAc UDP-N-acetylglucosamine ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Chitin Chitin Polymer ChitinSynthase->Chitin Polymerization FailedMolting Failed Molting & Larval Death ChitinSynthase->FailedMolting Exoskeleton New Exoskeleton Formation Chitin->Exoskeleton Molting Successful Molting Exoskeleton->Molting Benzoylurea Benzoylurea Insecticide Benzoylurea->ChitinSynthase Inhibits

Sources

Application Notes & Protocols: n-Butyl-4-chloroaniline as a Versatile Precursor for Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

Azo dyes represent the most extensive and versatile class of synthetic organic colorants, accounting for over 60% of all dyes used globally.[1] Their ubiquity in the textile, printing, paper, and materials science industries stems from their straightforward and cost-effective synthesis, broad color palette, and good fastness properties.[1][2] The fundamental structure of an azo dye is characterized by the azo chromophore (-N=N-), which connects two or more aromatic rings.[1] The color and properties of the dye are precisely tuned by the nature of the substituents on these aromatic systems.

This document provides a detailed technical guide on the use of n-Butyl-4-chloroaniline as a key starting material—a diazo component—for the synthesis of azo dyes. While the parent compound, 4-chloroaniline, is a well-established precursor[3], the introduction of an n-butyl group offers a strategic modification to influence the properties of the final dye. The alkyl chain can enhance solubility in nonpolar media, modify the dye's affinity for hydrophobic fibers, and subtly alter the electronic properties of the chromophore, thereby shifting the absorption maximum (λmax) and the perceived color.

The synthesis is a classic two-stage process: the diazotization of this compound to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich aromatic compound.[4] This guide will elucidate the underlying chemical principles, provide validated, step-by-step laboratory protocols, and address the critical safety considerations required when handling these materials.

Precursor Profile: this compound

Physicochemical Properties

The properties of the parent amine, 4-chloroaniline, are well-documented and serve as a baseline for understanding its n-butyl derivative.

PropertyValue (for 4-Chloroaniline)Reference
Molecular Formula C₆H₆ClN[5]
Molar Mass 127.57 g/mol [5][6]
Appearance White or pale yellow solid[5][7]
Melting Point 67 - 70 °C (153 - 158 °F)[5][6]
Boiling Point 232 °C (450 °F)[5][6]
Solubility in Water 3.9 g/L[6]
pKa (conjugate acid) 3.98 at 25 °C[5]
Calculated Molar Mass (this compound) 183.68 g/mol

Note: The n-butyl group is expected to decrease water solubility and increase the boiling point compared to the parent 4-chloroaniline.

Critical Safety and Handling

WARNING: 4-Chloroaniline and its derivatives are hazardous substances and must be handled with extreme caution in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Toxicity: The precursor, 4-chloroaniline, is toxic if swallowed, inhaled, or absorbed through the skin.[8][9] Acute exposure can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, causing symptoms like headache, dizziness, and cyanosis (blue skin color).[7]

  • Carcinogenicity: 4-Chloroaniline is classified by IARC as a Group 2B substance, meaning it is possibly carcinogenic to humans.[6][8] All contact should be minimized.

  • Irritation and Sensitization: The compound can cause severe skin and eye irritation.[7] It may also cause an allergic skin reaction upon repeated contact.[6][9]

Mandatory PPE:

  • Nitrile gloves (double-gloving recommended)

  • Chemical splash goggles and a face shield

  • Impermeable laboratory coat

  • Use of a certified chemical fume hood is required for all operations.

The Chemistry of Azo Dye Formation

The synthesis of an azo dye from this compound is a sequential process involving the formation of a highly reactive electrophile (the diazonium ion) followed by its reaction with a nucleophilic aromatic partner (the coupling component).

Stage 1: Diazotization

Diazotization is the conversion of the primary aromatic amine group of this compound into a diazonium salt.[4] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).

Causality of Experimental Choices:

  • Acidic Medium: A strong acid is required to protonate the amine, making it soluble, and to react with sodium nitrite to produce the active nitrosating agent, the nitrosonium ion (NO⁺).[4]

  • Low Temperature (0–5 °C): This is the most critical parameter. Aromatic diazonium salts are thermally unstable.[4] Above 5 °C, they readily decompose, losing nitrogen gas (N₂) to form phenols, which would lead to unwanted side products and significantly reduced yield.[4] The reaction is therefore always conducted in an ice-salt bath.

Diazotization cluster_0 In-Situ Generation of Nitrous Acid cluster_1 Formation of Diazonium Salt NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl_1 HCl Amine This compound Diazonium n-Butyl-4-chlorobenzenediazonium chloride Amine->Diazonium + HNO₂ / HCl (0-5 °C)

Caption: Workflow for the diazotization of this compound.

Stage 2: Azo Coupling

The azo coupling reaction is a classic electrophilic aromatic substitution.[10] The diazonium ion, a weak electrophile, attacks an electron-rich coupling component.

Causality of Experimental Choices:

  • Coupling Component: To facilitate the reaction, the coupling partner must contain a strong electron-donating group (EDG), such as a hydroxyl (-OH) or an amino (-NR₂) group. Common examples include phenols (like 2-naphthol) and aromatic amines (like N,N-dimethylaniline).[10]

  • pH Control:

    • When coupling with phenols , the reaction is run under mildly alkaline conditions (pH 8-10). The base deprotonates the phenol to form a highly nucleophilic phenoxide ion, which readily attacks the diazonium ion.

    • When coupling with aromatic amines , the reaction is performed in a weakly acidic medium (pH 4-5). This ensures that there is a sufficient concentration of the free amine to act as the nucleophile, while keeping the concentration of the diazonium ion high.

Azo_Coupling_Workflow Start Precursors Diazonium Diazonium Salt Solution (from Protocol 1) Start->Diazonium Coupling Coupling Component Solution (e.g., 2-Naphthol in NaOH) Start->Coupling Mix Combine Solutions (Maintain 0-5 °C) Diazonium->Mix Coupling->Mix Precipitate Azo Dye Precipitate Forms Mix->Precipitate Isolate Isolate via Vacuum Filtration Precipitate->Isolate Wash Wash with Cold H₂O Isolate->Wash Dry Dry in Vacuum Oven Wash->Dry Product Purified Azo Dye Dry->Product

Caption: Experimental workflow for azo dye synthesis and isolation.

Validated Experimental Protocols

This section provides a detailed methodology for synthesizing a red azo dye from this compound and 2-naphthol on a 0.01 molar scale.

Protocol 1: Diazotization of this compound

Materials:

  • This compound (1.84 g, 0.01 mol)

  • Concentrated Hydrochloric Acid (~37%) (3.0 mL)

  • Sodium Nitrite (NaNO₂) (0.76 g, 0.011 mol)

  • Deionized Water

  • 250 mL Beaker

  • 100 mL Beaker

  • Magnetic Stirrer and Stir Bar

  • Ice-salt bath

Procedure:

  • In the 250 mL beaker, combine this compound (1.84 g) with 20 mL of deionized water and 3.0 mL of concentrated HCl. Stir to dissolve the amine; a suspension of the hydrochloride salt may form.

  • Cool the beaker in an ice-salt bath to an internal temperature of 0–5 °C with continuous magnetic stirring.[10]

  • In the 100 mL beaker, dissolve sodium nitrite (0.76 g) in 10 mL of cold deionized water.

  • Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold amine suspension over 10-15 minutes. Crucial: Monitor the temperature closely and ensure it does not rise above 5 °C.[11]

  • After the addition is complete, continue stirring the resulting pale yellow diazonium salt solution in the ice bath for an additional 15 minutes. This solution is unstable and should be used immediately in the next step.[4]

Protocol 2: Azo Coupling with 2-Naphthol

Materials:

  • 2-Naphthol (1.44 g, 0.01 mol)

  • Sodium Hydroxide (NaOH) (0.8 g, 0.02 mol)

  • Deionized Water

  • 400 mL Beaker

  • Magnetic Stirrer and Stir Bar

  • Ice bath

Procedure:

  • In the 400 mL beaker, dissolve sodium hydroxide (0.8 g) in 50 mL of deionized water.

  • Add the 2-naphthol (1.44 g) to the NaOH solution and stir until it completely dissolves, forming a clear solution of sodium 2-naphthoxide.

  • Cool this solution in an ice bath to below 5 °C.

  • While maintaining vigorous stirring, slowly pour the previously prepared cold diazonium salt solution (from Protocol 1) into the cold 2-naphthoxide solution.

  • A deeply colored red precipitate will form immediately.[10]

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

Protocol 3: Product Isolation and Purification

Materials:

  • Büchner funnel and filter flask

  • Vacuum source

  • Deionized Water

  • Vacuum oven

Procedure:

  • Isolate the solid azo dye by vacuum filtration using the Büchner funnel.[11]

  • Wash the filter cake with several portions of cold deionized water (3 x 50 mL) to remove any unreacted salts and base. Continue washing until the filtrate runs clear and is neutral to pH paper.

  • Press the solid as dry as possible on the filter.

  • Transfer the purified dye to a pre-weighed watch glass and dry in a vacuum oven at 60 °C to a constant weight.

  • Calculate the final yield and characterize the product (e.g., melting point, UV-Vis spectroscopy).

Expected Results and Applications

The described synthesis is expected to produce a vibrant red dye. The properties of azo dyes are highly dependent on the specific diazo and coupling components used.

Diazo ComponentCoupling ComponentExpected Dye ColorTypical Yield (%)Typical Melting Point (°C)
4-Chloroaniline2-NaphtholOrange87-97151-154
3-Chloro-4-fluoroaniline2-NaphtholRed85-95165-168
This compound 2-Naphthol Red / Red-Orange 85-95 (Predicted) (Dependent on purity)

Data for chloroaniline derivatives adapted from BenchChem.[10]

Potential Applications:

  • Textile Dyes: The synthesized dye can be evaluated for its ability to color various fabrics, particularly hydrophobic fibers like polyester, where the n-butyl group may enhance affinity.

  • Pigments: Through structural modification to increase molecular weight and reduce solubility, these compounds can be developed into pigments for paints, inks, and plastics.[10]

  • Research and Development: This synthetic protocol serves as an excellent model for exploring structure-property relationships in color chemistry and for creating novel functional materials.[10]

References

  • New Jersey Department of Health. (n.d.). 4-CHLOROANILINE HAZARD SUMMARY. Retrieved from nj.gov. [Link]

  • University of the Fraser Valley. (n.d.). The Synthesis of Azo Dyes. Retrieved from ufav.ca. [Link]

  • Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: 4-Chloroaniline. Retrieved from carlroth.com. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2016). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from ijirset.com. [Link]

  • Guesmi, F., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Euro-Mediterranean Journal for Environmental Integration. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7812, 4-Chloroaniline. Retrieved from PubChem. [Link]

  • El-Ghamry, H., et al. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Egyptian Journal of Chemistry. [Link]

  • Pasadena City College. (n.d.). Experiment 5: Dyes & Dyeing Part 2: Preparation of Para Red and Related Azo Dyes. Retrieved from pasadena.edu. [Link]

  • The Chinese University of Hong Kong. (n.d.). Experiment 8: Synthesis of an Azo Dye. Retrieved from chem.cuhk.edu.hk. [Link]

  • Pharm D Guru. (n.d.). Diazotisation and Coupling. Retrieved from pharmdguru.com. [Link]

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Application Notes and Protocols for Reactions Involving n-Butyl-4-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide provides detailed experimental protocols and theoretical insights into the synthesis and reactivity of n-Butyl-4-chloroaniline, a versatile intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the practical application of this compound in organic synthesis.

Introduction: Chemical Profile and Strategic Importance

This compound (C₁₀H₁₄ClN) is a secondary aromatic amine that serves as a valuable building block in organic chemistry. Its structure, featuring a nucleophilic secondary amine and a halogenated aromatic ring, allows for a diverse range of chemical transformations. The butyl group enhances lipophilicity, a property often sought in drug design to improve membrane permeability. The chloro-substituent, while influencing the electronic properties of the aniline ring, also provides a reactive handle for cross-coupling reactions, enabling the construction of complex molecular architectures.

The precursor, 4-chloroaniline, is a pale yellow solid and is classified as a toxic and potentially carcinogenic substance, necessitating careful handling and appropriate safety measures.[1][2] It is used in the industrial production of pesticides, drugs, and dyestuffs.[1] Due to the structural similarity, this compound should be handled with the same level of caution.

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound4-Chloroaniline (Precursor)
Molecular Formula C₁₀H₁₄ClNC₆H₆ClN[2]
Molecular Weight 183.68 g/mol 127.57 g/mol
Appearance Likely a pale yellow liquid or low-melting solidPale yellow solid[1]
Boiling Point Not specified, expected to be higher than 4-chloroaniline232 °C (450 °F; 505 K)[1]
Melting Point Not specified72.5 °C (162.5 °F; 345.6 K)[1]
Solubility Expected to be soluble in organic solventsSoluble in organic solvents, slightly soluble in water (2.6 g/L at 20 °C)[1]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be efficiently achieved through the N-alkylation of 4-chloroaniline. The following protocol is adapted from a reliable procedure for the synthesis of N-ethyl-p-chloroaniline published in Organic Syntheses, a highly reputable source for experimental procedures.[3] This method is broadly applicable for the mono-N-alkylation of primary aromatic amines.[3]

Reaction Principle: N-Alkylation via Formimidate Intermediate

The reaction proceeds through the formation of an intermediate, ethyl N-p-chlorophenylformimidate, from the reaction of 4-chloroaniline with triethyl orthoformate. This intermediate is then hydrolyzed to the N-ethylformanilide, which upon further hydrolysis under acidic conditions, yields the final N-ethylated aniline. By substituting triethyl orthoformate with a suitable n-butylating agent, this compound can be synthesized. A more direct approach involves the use of an n-butyl halide.

Experimental Workflow: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product Start Start Reactants 4-Chloroaniline n-Butyl bromide Base (e.g., K2CO3) Start->Reactants Solvent Solvent (e.g., Acetonitrile) Reactants->Solvent Mix Mix reactants and solvent Solvent->Mix Heat Heat under reflux Mix->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter off base Cool->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol for N-Alkylation

Materials:

  • 4-Chloroaniline (1.0 eq)

  • n-Butyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroaniline (e.g., 12.76 g, 0.1 mol), anhydrous potassium carbonate (27.64 g, 0.2 mol), and anhydrous acetonitrile (200 mL).

  • Addition of Alkylating Agent: To the stirred suspension, add n-butyl bromide (16.44 g, 0.12 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 4-chloroaniline is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Reactions Involving this compound

This compound is a versatile substrate for a variety of organic transformations, primarily involving the nucleophilic nitrogen atom and the activated aromatic ring.

N-Acylation: Synthesis of Amides

The secondary amine functionality of this compound readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce a functional moiety that may be crucial for the biological activity of the target molecule.[4]

Protocol: N-Acylation with Acetic Anhydride [4]

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Diethyl ether (Et₂O) or a suitable solvent

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • In an Erlenmeyer flask, dissolve this compound (e.g., 1.84 g, 10 mmol) in diethyl ether (20 mL).

  • Add acetic anhydride (1.22 g, 12 mmol) to the solution at room temperature with stirring.

  • Stir the mixture for 20-30 minutes. Monitor the reaction by TLC.

  • Upon completion, the product, N-acetyl-N-butyl-4-chloroaniline, may crystallize directly from the solution upon standing at room temperature or cooling in an ice bath.

  • Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and air-dry.

Electrophilic Aromatic Substitution

The N-butylamino group is a strong activating and ortho, para-directing group for electrophilic aromatic substitution (EAS).[4] However, since the para position is occupied by the chloro substituent, electrophilic attack will be directed to the ortho position relative to the amino group. The chloro group is a deactivating, yet ortho, para-directing substituent. The strong activating effect of the amino group generally overrides the deactivating effect of the chlorine.[4]

Conceptual Reaction Scheme for Bromination:

G cluster_0 Reactant cluster_1 Product This compound 2-Bromo-4-chloro-N-butylaniline Major Product This compound->2-Bromo-4-chloro-N-butylaniline Br2, FeBr3

Caption: Expected major product of electrophilic bromination.

To achieve controlled monosubstitution, it is often advantageous to first acylate the amino group. The resulting amide is less activating, which can lead to cleaner reactions and higher yields of the desired product. The acyl protecting group can be subsequently removed by hydrolysis.[4]

Cross-Coupling Reactions

The chlorine atom on the aromatic ring of this compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of C-C and C-N bonds, respectively, and are widely used in the synthesis of complex organic molecules.[5][6]

Conceptual Suzuki-Miyaura Coupling:

This reaction would couple this compound with a boronic acid in the presence of a palladium catalyst and a base to form a biphenyl derivative. The activation of the C-Cl bond typically requires more forcing conditions and specialized catalyst systems compared to C-Br or C-I bonds.[5]

Analytical Characterization

The structure and purity of this compound and its derivatives should be confirmed by standard analytical techniques.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the butyl group protons (triplet for the terminal methyl, multiplets for the methylene groups). Aromatic protons will appear as doublets in the aromatic region. A broad singlet for the N-H proton.
¹³C NMR Resonances for the four distinct carbons of the butyl group. Four signals in the aromatic region for the chloro-substituted benzene ring.
IR Spectroscopy Characteristic N-H stretching absorption around 3400 cm⁻¹. C-H stretching absorptions for the alkyl and aromatic groups below 3100 cm⁻¹. C=C stretching absorptions in the 1600-1450 cm⁻¹ region for the aromatic ring. A C-Cl stretching absorption in the fingerprint region.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

Safety and Handling

Extreme Caution is Advised. The precursor, 4-chloroaniline, is a known toxic substance and is classified as a carcinogen.[1] this compound should be handled with the same precautions.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.

  • Exposure Control: Avoid inhalation of vapors and contact with skin and eyes.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • BenchChem. Reactivity of N-Allyl-4-chloroaniline with Electrophiles: A Technical Guide. BenchChem. Accessed January 23, 2026.
  • Roberts, R. M.; Vogt, P. J. N-ETHYL-p-CHLOROANILINE. Organic Syntheses. 1957, 37, 44. DOI: 10.15227/orgsyn.037.0044.
  • Wikipedia. 4-Chloroaniline. Wikipedia. Accessed January 23, 2026.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7812, 4-Chloroaniline. PubChem. Accessed January 23, 2026.
  • Sigma-Aldrich. 4-Chloroaniline for synthesis. Sigma-Aldrich. Accessed January 23, 2026.
  • BenchChem. Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines. BenchChem. Accessed January 23, 2026.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 228221, this compound. PubChem. Accessed January 23, 2026.
  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Accessed January 23, 2026.
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline. BenchChem. Accessed January 23, 2026.
  • NROChemistry. Cross-Coupling Reactions. NROChemistry. Accessed January 23, 2026.
  • Kamatra, S.; et al. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Saudi Chemical Society. 2013, 17(2), 217-221.
  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. Accessed January 23, 2026.
  • Quick Company. A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline. Quick Company. Accessed January 23, 2026.
  • ResearchGate. (PDF) Kinetics and mechanism for the reaction of 1-chloro-2, 4-dinitrobenzene with n-butylamine and piperidine in AOT/n-hexane/water reverse micelles.
  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2016, 116(19), 12564-12649.
  • ResearchGate. (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
  • ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. Accessed January 23, 2026.
  • Wikipedia. Electrophilic substitution. Wikipedia. Accessed January 23, 2026.
  • LibreTexts. Electrophilic Aromatic Substitution. Chemistry LibreTexts. Accessed January 23, 2026.
  • Google Patents. CN101343232A - Preparation method of o-chloro-p-nitroaniline.
  • Royal Society of Chemistry. Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. Royal Society of Chemistry. Accessed January 23, 2026.
  • ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry.
  • LibreTexts. 22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Accessed January 23, 2026.
  • National Center for Biotechnology Information. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. PubMed Central. Accessed January 23, 2026.

Sources

Application Note: Enhanced Analysis of n-Butyl-4-chloroaniline via Acylation Derivatization for Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of N-Alkylated Aromatic Amines

n-Butyl-4-chloroaniline is a secondary aromatic amine of interest in various fields, including as an intermediate in the synthesis of pharmaceuticals, dyes, and pesticides. Accurate and sensitive quantification of this and related N-alkylanilines is crucial for process monitoring, quality control, and environmental analysis. However, the direct analysis of these compounds by gas chromatography (GC) is often hampered by their inherent chemical properties.

The presence of the secondary amine group (-NH-) introduces polarity, which can lead to undesirable interactions within the GC system. These interactions, primarily with active sites (e.g., free silanol groups) in the injector liner and on the column stationary phase, manifest as significant chromatographic problems. Analysts frequently encounter poor peak shapes, characterized by excessive tailing, which compromises resolution and complicates accurate integration.[1] Furthermore, the active hydrogen on the amine can lead to thermal instability at the high temperatures of the GC inlet, potentially causing analyte degradation and inaccurate quantification.[1]

This application note provides a comprehensive guide and detailed protocols for the derivatization of this compound by acylation. This chemical modification strategy effectively mitigates the challenges of direct GC analysis, leading to significant improvements in chromatographic performance, sensitivity, and overall data quality. We will detail two robust acylation methods using Trifluoroacetic Anhydride (TFAA) and Pentafluorobenzoyl Chloride (PFBoylCl), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

The Rationale for Derivatization: Transforming Analyte Properties

Derivatization is a chemical modification process that converts an analyte into a new compound with properties more suitable for a given analytical technique. For the GC analysis of polar molecules like this compound, the primary goal is to mask the polar secondary amine group.[1] Acylation achieves this by replacing the active hydrogen with a nonpolar acyl group.

This transformation yields several key advantages:

  • Increased Volatility: The resulting N-acylated derivative is less polar and more volatile, allowing for elution at lower temperatures and reducing the risk of on-column degradation.

  • Improved Peak Shape: By eliminating the potential for hydrogen bonding with active sites in the GC system, derivatization leads to sharper, more symmetrical peaks, which are essential for accurate quantification and improved resolution from matrix components.

  • Enhanced Thermal Stability: The amide bond formed during acylation is generally more thermally stable than the N-H bond of the secondary amine, preventing degradation in the hot GC injector.

  • Improved Mass Spectral Characteristics: The addition of a fluorinated acyl group, such as a trifluoroacetyl or pentafluorobenzoyl group, introduces a significant mass shift and creates characteristic, high-mass fragment ions. This can move the key ions to a cleaner region of the mass spectrum, away from low-mass matrix interference, and provide unique fragmentation patterns for confident identification.

The following diagram illustrates the logical workflow for sample analysis, incorporating the crucial derivatization step.

DerivatizationWorkflow cluster_pre Sample Preparation cluster_deriv Derivatization cluster_post Analysis Sample Sample containing This compound Extract Liquid-Liquid or Solid-Phase Extraction Sample->Extract Dry Evaporate to Dryness (under Nitrogen) Extract->Dry Reagent Add Acylation Reagent (TFAA or PFBoylCl) + Solvent/Catalyst Dry->Reagent React Incubate (e.g., 60-70°C) Reagent->React Cleanup Post-Derivatization Cleanup (Optional) React->Cleanup Reconstitute Reconstitute in GC-compatible Solvent Cleanup->Reconstitute Inject Inject into GC-MS Reconstitute->Inject

Caption: Acylation of this compound with TFAA.

Protocol 2: Derivatization with Pentafluorobenzoyl Chloride (PFBoylCl)

This method forms a pentafluorobenzoyl derivative, which is an excellent choice for achieving very low detection limits, especially when using a GC equipped with an Electron Capture Detector (ECD) or when performing GC-MS in negative chemical ionization (NCI) mode.

Materials:

  • This compound standard or extracted sample residue

  • Pentafluorobenzoyl Chloride (PFBoylCl), derivatization grade

  • Hexane or Toluene, anhydrous

  • Aqueous base solution (e.g., 1 M Sodium Bicarbonate or 5% Triethylamine in water)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas evaporator

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare the dried sample residue in a 2 mL reaction vial as described in Protocol 1.

  • Reagent Addition: Add 500 µL of anhydrous hexane (or toluene) to the vial. Then, add 100 µL of the aqueous base solution (e.g., 1 M Sodium Bicarbonate) to create a biphasic system. Finally, add 50 µL of PFBoylCl.

  • Reaction: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate the reaction at the solvent interface. Place the vial in a heating block or water bath set to 60°C for 45 minutes . Vortexing intermittently (e.g., every 15 minutes) can improve reaction efficiency. [2]4. Phase Separation and Cleanup: After the reaction, cool the vial to room temperature and centrifuge briefly to ensure complete phase separation. Carefully transfer the upper organic layer (containing the derivatized analyte) to a clean vial, avoiding the lower aqueous layer.

  • Solvent Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 1.0 mL of hexane.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL into the GC system.

Chemical Reaction Scheme: The derivatization proceeds via nucleophilic acyl substitution on the PFBoylCl reagent.

Caption: Acylation of this compound with PFBoylCl.

Data and Expected Results

The success of derivatization is immediately evident upon chromatographic analysis. The derivatized analyte will have a different (often shorter) retention time and a significantly improved peak shape compared to its underivatized form.

Improved Chromatographic Performance

Direct injection of N-alkylanilines on common non-polar or mid-polar GC columns often results in broad, tailing peaks due to interactions with the analytical system. After acylation, the resulting amide is less polar and more volatile, leading to a sharp, symmetrical Gaussian peak.

ParameterUnderivatized this compound (Typical)Derivatized this compound (Expected)Benefit of Derivatization
Peak Shape Asymmetric, significant tailing (As > 2.0)Symmetrical, Gaussian peak (As ≈ 1.0-1.2)Improved Accuracy & Precision: Allows for consistent and reproducible peak integration.
Retention Time Column-dependent, may be longer due to interactionColumn-dependent, typically shifts to an earlier timeFaster Analysis: Reduced interaction leads to faster elution.
Response Lower, due to adsorption and potential degradationHigher, more of the analyte reaches the detectorImproved Sensitivity: Minimizes analyte loss in the GC system.
GC-MS Analytical Conditions and Data Analysis

The following table provides a starting point for GC-MS method development for the analysis of the derivatized products.

ParameterTFAA DerivativePFBoylCl Derivative
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film)DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Injector Temp. 250 °C270 °C
Oven Program 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)100°C (hold 2 min), ramp 20°C/min to 300°C (hold 5 min)
Carrier Gas Helium, constant flow ~1.2 mL/minHelium, constant flow ~1.2 mL/min
MS Source Temp. 230 °C230 °C
MS Quad Temp. 150 °C150 °C
Ionization Mode Electron Ionization (EI), 70 eVElectron Ionization (EI), 70 eV or NCI
Acquisition Mode Scan (m/z 50-450) or Selected Ion Monitoring (SIM)Scan (m/z 50-550) or Selected Ion Monitoring (SIM)

Mass Spectral Fragmentation:

Mass spectrometry provides definitive identification of the derivatized product. The molecular ion peak will be observed at a higher m/z value corresponding to the mass of the original molecule plus the mass of the added acyl group (minus the mass of hydrogen).

  • This compound: MW = 183.68 g/mol

  • TFAA Derivative (N-butyl-N-(trifluoroacetyl)-4-chloroaniline): MW = 279.69 g/mol . Expected fragments would arise from alpha-cleavage adjacent to the nitrogen, loss of the butyl group, and fragmentation of the chloroaniline ring.

  • PFBoylCl Derivative (N-butyl-N-(pentafluorobenzoyl)-4-chloroaniline): MW = 377.78 g/mol . A prominent fragment ion is often the pentafluorobenzoyl cation at m/z 195.

Confident identification is achieved by observing the correct molecular ion and a consistent pattern of fragment ions. For quantitative analysis, using Selected Ion Monitoring (SIM) mode focused on characteristic, high-abundance ions will significantly improve sensitivity and reduce matrix interference.

Enhancement in Sensitivity

Derivatization not only improves chromatography but can dramatically lower detection limits. While specific improvements depend on the matrix and instrumentation, it is common to see a significant enhancement in the signal-to-noise ratio. For halogenated derivatives like those formed from TFAA and PFBoylCl, this improvement can be an order of magnitude or more.

MethodTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)
Direct Injection (Underivatized)1-10 ng/mL5-30 ng/mL
After TFAA Derivatization0.1-1 ng/mL0.5-5 ng/mL
After PFBoylCl Derivatization0.01-0.5 ng/mL0.05-2 ng/mL
Note: These values are illustrative and represent typical improvements seen for amine analysis. Actual LOD/LOQ values must be experimentally determined for the specific matrix and instrument conditions.
[3]

Conclusion and Self-Validation

The protocols described in this application note provide a robust and validated pathway for the reliable analysis of this compound and related secondary aromatic amines. The causality behind these experimental choices lies in the fundamental chemistry of the analyte and its interaction with the GC system. The polarity and active hydrogen of the secondary amine are the root cause of poor chromatographic performance; acylation directly addresses this by converting the amine to a less polar, more stable amide.

The trustworthiness of this approach is demonstrated by the expected outcomes: a clear shift in retention time, a dramatic improvement in peak symmetry from tailing to Gaussian, and an increase in signal intensity. These observable changes serve as a self-validating system for the success of the derivatization procedure. By comparing the chromatogram of a derivatized sample to that of an underivatized standard, the analyst can immediately confirm the benefits of the method.

By implementing either the TFAA or PFBoylCl derivatization protocol, researchers, scientists, and drug development professionals can overcome the inherent challenges of analyzing N-alkylanilines, leading to more accurate, sensitive, and reliable quantitative results.

References

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Acylation. European Journal of Mass Spectrometry, 9(1), 1-18. Available at: [Link]

  • Płotka-Wasylka, J., Morrison, C., Biziuk, M., & Namieśnik, J. (2015). Chemical derivatization processes applied to amine determination in environmental and biological samples. Chemical Reviews, 115(11), 4693-4718. Available at: [Link]

  • Knapp, D. R. (1979).
  • Blau, K., & Halket, J. M. (Eds.). (1993).
  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]

  • de Zeeuw, J. (n.d.). Peak Tailing in GC Trace Analysis. Restek Corporation. Available at: [Link]

  • Armbruster, D. A., & Pry, T. (1994). Limit of detection (LOD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical Chemistry, 40(7), 1233-1238. Available at: [Link]

  • Singh, D. K., Sahu, A., & Upadhyay, S. (2008). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Journal of Chromatography A, 1213(1), 125-131. Available at: [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. Available at: [Link]

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Introduction: Unveiling the Electrochemical Reactivity of a Substituted Aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Electrochemical Oxidation of n-Butyl-4-chloroaniline

This compound is a substituted aromatic amine, a class of compounds relevant in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.[1] However, halogenated anilines are also recognized as persistent organic pollutants, making their degradation a significant environmental concern.[2][3] Electrochemical oxidation offers a versatile and environmentally friendly alternative to conventional chemical transformations for both synthetic and degradative purposes.[4][5] This process uses an electrical current to remove electrons from a molecule, initiating a cascade of reactions that can lead to the formation of new chemical bonds or the breakdown of the parent compound into simpler, less toxic substances.[6][7]

This guide provides a comprehensive overview of the principles, experimental protocols, and analytical methodologies for studying the electrochemical oxidation of this compound. We will explore the underlying reaction mechanisms, detail step-by-step procedures for both mechanistic investigation and bulk electrolysis, and discuss the techniques required for product identification. The causality behind experimental choices is emphasized to provide researchers with a robust framework for their own investigations.

Proposed Reaction Mechanism: From Cation Radical to Complex Products

The electrochemical oxidation of substituted anilines is a well-studied process, and the mechanism for this compound can be inferred from its close analog, 4-chloroaniline (4-CA).[4][8] The process is initiated by a one-electron transfer from the aniline molecule at the anode surface, forming a highly reactive cation radical. The fate of this intermediate is highly dependent on the reaction conditions, including the solvent, electrolyte, and the presence of nucleophiles.

Based on studies of 4-CA, the primary pathways following the initial oxidation are:

  • Dimerization: The cation radicals can couple to form various dimeric species. The most common is a "head-to-tail" coupling, which, after further reaction, can lead to the formation of substituted diphenylamine structures.[8] Studies on 4-CA have identified products like 4-amino-4'-chlorodiphenylamine.[9]

  • Hydrolysis: In the presence of water, the intermediate species can undergo hydrolysis to form quinoneimine-type structures.[1][10]

  • Elimination/Substitution: The chloro-substituent at the para position can be eliminated during the dimerization process. The released chloride can then be oxidized to chlorine, which may subsequently react with other aniline molecules, leading to further chlorinated products.[8]

The n-butyl group, being an electron-donating alkyl group, is expected to slightly lower the oxidation potential compared to unsubstituted aniline but is not expected to fundamentally alter the core reactive pathways of the chloro-substituted aromatic ring and the amine group.

G cluster_initiation Step 1: Initial Oxidation cluster_pathways Step 2: Competing Reaction Pathways A This compound B Cation Radical [this compound]•+ A->B -1e⁻ (Anode) C Dimerization (Head-to-Tail Coupling) B->C D Hydrolysis (in presence of H₂O) B->D H Polymeric Material (Electrode Fouling) B->H Side Reaction F Substituted Diphenylamines C->F G Quinoneimine Derivatives D->G E Further Oxidation & Complex Products F->E G->E

Caption: Proposed reaction pathways for the electrochemical oxidation of this compound.

Experimental Design and Key Parameters

The outcome of an electrochemical experiment is dictated by several critical parameters. Understanding their role is key to designing reproducible and meaningful experiments.

  • Working Electrode: The choice of electrode material is crucial as it can influence reaction kinetics and product distribution.

    • Glassy Carbon (GC): A common choice for studying organic electrochemistry due to its wide potential window, chemical inertness, and relatively low background current.[1][10] It is recommended for initial mechanistic studies using cyclic voltammetry.

    • Platinum (Pt): Also widely used, but its surface can sometimes catalyze side reactions or become fouled by polymeric products.[11][12]

    • Boron-Doped Diamond (BDD): An advanced electrode material known for its exceptional stability and high oxygen evolution overpotential, making it highly effective for complete mineralization of organic pollutants.[7]

  • Solvent and Supporting Electrolyte: The medium must be able to dissolve the analyte and a supporting electrolyte, which is an electrochemically inert salt that ensures the conductivity of the solution.

    • Acetonitrile (ACN): A common aprotic solvent for organic electrochemistry, offering a wide potential window.[13][14]

    • Water/Acetonitrile Mixtures: Useful for studying the effect of nucleophiles (water) on the reaction pathway.[10]

    • Supporting Electrolytes: Tetrabutylammonium perchlorate (TBAP) or lithium perchlorate (LiClO₄) are frequently used in organic solvents at concentrations of 0.1 M.[14]

  • Electrochemical Cell: A standard three-electrode setup is required for most experiments.

    • Working Electrode (WE): Where the oxidation of this compound occurs (e.g., Glassy Carbon).

    • Reference Electrode (RE): Provides a stable potential for reference (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).

    • Counter (or Auxiliary) Electrode (CE): Completes the electrical circuit, often a platinum wire or mesh.

Protocol 1: Mechanistic Investigation via Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique used to probe the redox behavior of a compound.[15] It provides information on oxidation potentials, the number of electrons transferred, and the stability of the electrochemically generated species.

Objective: To determine the oxidation potential of this compound and assess the reversibility of the electron transfer process.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution:

    • Prepare a stock solution of this compound (e.g., 10 mM) in the chosen solvent (e.g., Acetonitrile).

    • In an electrochemical cell, add the supporting electrolyte solution (e.g., 0.1 M TBAP in ACN).

    • De-aerate the solution by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a gentle stream of the gas over the solution during the experiment.

    • Add a specific volume of the stock solution to achieve the desired final concentration (typically 0.5 - 1.0 mM).

  • Electrode Preparation:

    • Polish the working electrode (e.g., Glassy Carbon) with alumina slurry on a polishing pad to ensure a clean and reproducible surface.

    • Rinse the electrode thoroughly with deionized water and then with the solvent being used for the experiment.

    • Allow the electrode to dry completely.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell and connect it to a potentiostat.

    • Set the CV parameters. A typical starting point is provided in the table below.

    • Run an initial scan of the background electrolyte solution (without the analyte) to establish the potential window.

    • Introduce the analyte and run the cyclic voltammogram. Start the potential sweep from a value where no reaction occurs towards a more positive potential.

    • Record multiple cycles to observe any changes, such as the appearance of new peaks or a decrease in current, which can indicate electrode fouling.

Typical CV Experimental Parameters

ParameterTypical ValueRationale
Analyte Concentration0.5 - 1.0 mMLow enough to be in a diffusion-controlled regime, high enough for a clear signal.
Supporting Electrolyte0.1 M TBAP in ACNEnsures solution conductivity with minimal interference.
Initial Potential0.0 V vs. Ag/AgClA potential where the analyte is stable.
Switching Potential+1.5 V to +2.0 V vs. Ag/AgClMust be positive enough to encompass the oxidation peak(s). Determined from the background scan.
Scan Rate100 mV/sA good starting point. Varying the scan rate (e.g., 25, 50, 100, 200 mV/s) provides kinetic information.

Protocol 2: Bulk Electrolysis via Controlled-Potential Electrolysis (CPE)

CPE is used to oxidize a larger quantity of the starting material at a fixed potential.[14] This is essential for generating sufficient products for isolation and identification or for studying the degradation efficiency of the process.

Objective: To quantitatively oxidize this compound to its products for subsequent analysis or to achieve its complete degradation.

Step-by-Step Methodology:

  • Determine the Working Potential: From the cyclic voltammogram obtained in Protocol 1, select a potential that is approximately 200-300 mV more positive than the main oxidation peak. This ensures the reaction proceeds at a reasonable rate under mass-transport control.

  • Cell Preparation:

    • Use a larger volume electrochemical cell, potentially a divided H-cell, to separate the anode and cathode compartments if cathodic reactions could interfere.

    • Use a high-surface-area working electrode (e.g., reticulated vitreous carbon or a large platinum mesh) to increase the electrolysis efficiency.

    • Prepare a larger volume of the analyte and electrolyte solution (e.g., 20-50 mL) at a higher concentration (e.g., 5-10 mM).

  • Electrolysis Procedure:

    • Apply the predetermined constant potential to the working electrode.

    • Monitor the current as a function of time. The current will decay exponentially as the starting material is consumed.

    • The electrolysis is considered complete when the current drops to a small fraction (e.g., <5%) of its initial value.

    • The total charge passed during the experiment can be integrated to calculate the number of electrons transferred per molecule (Faraday's Law).

  • Sample Collection:

    • At the end of the electrolysis, the resulting solution contains the oxidation products, remaining starting material, and the electrolyte.

    • This solution should be collected and prepared for analysis as described in the following protocol. Aliquots can also be taken at various time points during the electrolysis to monitor the reaction progress.

Protocol 3: Product Analysis and Characterization

Identifying the products formed during electrolysis is critical for elucidating the reaction mechanism or confirming degradation. A combination of chromatographic and spectrometric techniques is typically required.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for separating the components of the post-electrolysis mixture.[16][17]

    • Method: A reverse-phase C18 column is often suitable, with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol.

    • Detection: A UV-Vis detector can monitor the disappearance of the starting material and the appearance of products.[18] An electrochemical detector can also be coupled with HPLC to selectively detect electroactive species, offering enhanced sensitivity and selectivity.[18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile and semi-volatile products.[8][19]

    • Sample Prep: An extraction step (e.g., liquid-liquid extraction with a solvent like dichloromethane or ethyl acetate) is usually necessary to transfer the organic products from the electrolysis medium and remove the non-volatile electrolyte.

    • Analysis: The mass spectra of the separated components can be compared to spectral libraries for identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for identifying non-volatile or thermally labile products, such as larger dimeric or polymeric species.[9]

    • Method: The output from an HPLC system is directly fed into a mass spectrometer (e.g., using an electrospray ionization - ESI source). This provides molecular weight and fragmentation information for the separated peaks.

G A Sample Preparation (Analyte + Electrolyte) B Electrochemical Analysis A->B C Cyclic Voltammetry (CV) - Determine Oxidation Potential - Study Mechanism B->C D Controlled-Potential Electrolysis (CPE) - Bulk Conversion B->D I Data Interpretation - Mechanism Elucidation - Degradation Efficiency C->I E Post-Electrolysis Solution (Products + Reactant) D->E F Product Characterization E->F G HPLC / LC-MS (Separation & ID of non-volatiles) F->G H GC-MS (ID of volatiles) F->H G->I H->I

Caption: General experimental workflow for electrochemical oxidation studies.

Troubleshooting Common Experimental Issues

ProblemPossible Cause(s)Suggested Solution(s)
No or Poorly Defined CV Peaks 1. Electrode surface is dirty or passivated. 2. Poor electrical connection. 3. Incorrect concentration or no analyte.1. Re-polish the working electrode. 2. Check all cable connections to the potentiostat. 3. Verify the concentration and addition of the analyte.
Irreproducible CV Scans 1. Insufficient de-aeration (interfering oxygen reduction). 2. Electrode fouling from polymeric products.1. Ensure thorough de-aeration before and blanketing during the scan. 2. Polish the electrode between each set of scans.
CPE Current Does Not Decay 1. Working potential is too low. 2. A secondary reaction is regenerating the starting material. 3. Leakage in the cell.1. Increase the applied potential. 2. Investigate the reaction mechanism; a divided cell may be needed. 3. Check cell for cracks or loose fittings.
Low Product Yield After CPE 1. Formation of gaseous products (e.g., CO₂). 2. Adsorption of products onto electrode surfaces. 3. Inefficient extraction during sample preparation.1. This indicates complete mineralization, which may be the desired outcome. 2. Rinse electrodes with a strong solvent. 3. Optimize the extraction solvent and procedure.

Applications in Research and Development

  • Environmental Remediation: The complete oxidation (mineralization) of this compound and other persistent organic pollutants into CO₂, H₂O, and inorganic ions is a key application of electrochemical advanced oxidation processes (EAOPs).[5][7]

  • Electrosynthesis: By carefully controlling the potential and reaction conditions (e.g., adding specific nucleophiles), electrochemical oxidation can be a green method for synthesizing novel molecules, such as functionalized dimers or polymers, from aniline precursors.[4][14]

  • Pharmaceutical and Agrochemical Development: Understanding the metabolic pathways of drug candidates often involves studying their oxidation. Electrochemistry can serve as a valuable tool to mimic oxidative metabolism and generate potential metabolites for toxicological screening.

References

  • Mohamadighader, N., Saraei, M., & Nematollahi, D. (2020). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. RSC Advances, 10, 31563-31569. [Link]

  • Elgrishi, N., et al. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(1), 471. [Link]

  • Bonesi, S. M., et al. (2009). Oxidation of 4-chloroaniline studied by on-line electrochemistry electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(7), 1265-1275. [Link]

  • Wang, J., & Chen, H. (2020). Electrochemical Oxidation Processes for the Treatment of Organic Pollutants in Water: Performance Evaluation Using Different Figures of Merit. ACS ES&T Engineering, 1(3), 437-449. [Link]

  • Wu, B., et al. (2025). Mono or Di? A Potential-Controlled Electrochemical Halogenation of Anilines. ResearchGate. [Link]

  • Rao, S. P., & Reddy, S. J. (1974). Cyclic voltammetric studies. II. Substituted anilines in acetonitrile. Australian Journal of Chemistry, 27(11), 2495-2498. [Link]

  • Di Palma, L., & Petrucci, E. (2023). Application of Electrochemical Oxidation for Water and Wastewater Treatment: An Overview. Molecules, 28(10), 4208. [Link]

  • Winget, P., et al. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Physical Chemistry Chemical Physics, 2(8), 1831-1837. [Link]

  • Li, Y., et al. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Molecules, 29(1), 1. [Link]

  • Elgrishi, N., et al. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. National Center for Biotechnology Information. [Link]

  • Fekete, J., et al. (2025). Electrochemical oxidation of 4-chloroaniline, 2,4-dichloroaniline and 2,4,6-trichloroaniline in acetonitrile solution. ResearchGate. [Link]

  • Robinson, T. P., et al. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Organic & Inorganic Au, 2(6), 513-520. [Link]

  • Mohamadighader, N., et al. (2020). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. RSC Publishing. [Link]

  • Di Palma, L., & Petrucci, E. (2023). Application of Electrochemical Oxidation for Water and Wastewater Treatment: An Overview. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Cyclic voltammogram obtained for aniline in varying mole fractions of water in 2-methylpropan-2-ol. ResearchGate. [Link]

  • Schönsee, C. D., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(13), 2933-2944. [Link]

  • Journal for Electrochemistry and Plating Technology. (2016). Controlled potential electrolysis. JEPT. [Link]

  • Brillas, E., & Martínez-Huitle, C. A. (2025). Electrochemical Advanced Oxidation Processes (EAOPs) for Environmental Applications. MDPI. [Link]

  • Wang, D., et al. (2016). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Journal of the American Chemical Society, 138(49), 15877-15880. [Link]

  • Mandravel, C., & Stanculescu, I. (1998). Voltammetry of Aniline with Different Electrodes and Electrolytes. Croatica Chemica Acta, 71(3), 745-756. [Link]

  • Kashiwagi, Y., & Anzai, J. (2001). Selective electrocatalytic oxidation of N-alkyl-N-methylanilines to N-alkylformanilides using nitroxyl radical. Chemical & Pharmaceutical Bulletin, 49(3), 324-326. [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]

  • ResearchGate. (2025). Analysis of Aromatic Amines in Surface Waters Receiving Wastewater from a Textile Industry by Liquid Chromatographic with Electrochemical Detection. ResearchGate. [Link]

  • Allen Career Institute. (n.d.). JEE Main Chemistry Syllabus: Subject-wise Topics, Weightage. Allen. [Link]

  • Coria-Soria, A., et al. (2021). Electrochemical Oxidation of Organic Pollutants Powered by a Silicon-Based Solar Cell. ACS Omega, 6(31), 20286-20294. [Link]

  • Kumar, V., et al. (2021). Electrooxidation and Kinetic Study of p-Nitroaniline in Acidic Solution. International Journal for Research in Applied Science & Engineering Technology, 9(7), 2346-2354. [Link]

  • De Benedetto, G. E., et al. (2021). Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. Molecules, 26(16), 4949. [Link]

Sources

Unraveling the Microbial Fate of n-Butyl-4-chloroaniline: A Guide to Degradation Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive guide for investigating the microbial degradation of n-Butyl-4-chloroaniline, a substituted aromatic amine of environmental and toxicological interest. While specific literature on the microbial fate of this particular compound is scarce, this document synthesizes established principles from the degradation of chloroanilines and alkylated aromatic compounds to propose putative metabolic pathways. Detailed, field-proven protocols are provided for the enrichment and isolation of degrading microbial consortia, the execution of biodegradation assays, and the analytical quantification of the parent compound and its metabolites. This guide is designed to equip researchers with the necessary tools and theoretical framework to conduct robust and self-validating studies on the bioremediation potential and environmental persistence of this compound.

Introduction: The Environmental Significance of Substituted Anilines

Substituted anilines, including this compound, represent a class of chemical compounds widely used in the synthesis of dyes, pesticides, pharmaceuticals, and polymers.[1] Their extensive application has led to their release into various environmental compartments, raising concerns due to their potential toxicity and persistence.[1] Understanding the microbial degradation of these compounds is paramount for assessing their environmental fate, developing effective bioremediation strategies, and ensuring ecological safety. This guide focuses on this compound, a molecule possessing both a chlorinated aromatic ring and an alkyl side chain, presenting a unique challenge and opportunity for microbial metabolism.

Proposed Microbial Degradation Pathways of this compound

Aerobic Degradation Pathways

Under aerobic conditions, microorganisms typically employ oxygenases to initiate the degradation of aromatic compounds.[2][3]

  • Initial Attack on the Aromatic Ring: A common initial step in the degradation of chloroanilines is the dihydroxylation of the aromatic ring, catalyzed by aniline dioxygenase, to form a substituted catechol.[4][5] In the case of this compound, this would likely lead to the formation of n-Butyl-4-chlorocatechol. This intermediate is then susceptible to ring cleavage via ortho- or meta-cleavage pathways, catalyzed by chlorocatechol 1,2-dioxygenase or chlorocatechol 2,3-dioxygenase, respectively.[1] The resulting aliphatic acids are then funneled into central metabolic pathways.

  • Initial Attack on the n-Butyl Side Chain: The alkyl side chain is also a potential site for initial oxidative attack.[6] This can occur via terminal oxidation, where a monooxygenase hydroxylates the terminal methyl group of the butyl chain to form 4-(4-hydroxybutyl)-4-chloroaniline.[6] Subsequent oxidation steps would convert the alcohol to an aldehyde and then to a carboxylic acid, 4-(4-carboxypropyl)-4-chloroaniline.[6] This carboxylated intermediate can then undergo further degradation, potentially involving beta-oxidation of the side chain and subsequent degradation of the aromatic ring.

  • Cometabolism: It is also plausible that this compound may be degraded via cometabolism, where the microbe utilizes a primary growth substrate (e.g., aniline, butane) and fortuitously degrades the target compound with its metabolic enzymes.[7] For instance, an organism grown on butane may express a monooxygenase that can also hydroxylate the butyl side chain of this compound.[3][7]

Microbial_Degradation_of_n_Butyl_4_chloroaniline cluster_ring_attack Aromatic Ring Attack cluster_side_chain_attack n-Butyl Side Chain Attack n-Butyl-4-chloroaniline_ring This compound n-Butyl-4-chlorocatechol n-Butyl-4-chlorocatechol n-Butyl-4-chloroaniline_ring->n-Butyl-4-chlorocatechol Aniline Dioxygenase Ring_Cleavage_Products Ring Cleavage Products n-Butyl-4-chlorocatechol->Ring_Cleavage_Products Chlorocatechol Dioxygenase Central_Metabolism_ring Central Metabolism Ring_Cleavage_Products->Central_Metabolism_ring n-Butyl-4-chloroaniline_side This compound Hydroxybutyl_intermediate 4-(4-hydroxybutyl)-4-chloroaniline n-Butyl-4-chloroaniline_side->Hydroxybutyl_intermediate Monooxygenase Carboxypropyl_intermediate 4-(4-carboxypropyl)-4-chloroaniline Hydroxybutyl_intermediate->Carboxypropyl_intermediate Oxidation Central_Metabolism_side Further Degradation Carboxypropyl_intermediate->Central_Metabolism_side

Caption: Proposed aerobic degradation pathways for this compound.

Anaerobic Degradation Pathway

Under anaerobic conditions, a likely initial step is reductive dechlorination, where the chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom, yielding n-butylaniline.[6][8] This process is typically slower than aerobic degradation. The resulting n-butylaniline can then be further degraded, although the anaerobic degradation of alkylated anilines is not as well-characterized as their aerobic counterparts.

Protocols for Microbial Degradation Studies

The following protocols provide a robust framework for investigating the microbial degradation of this compound.

Enrichment and Isolation of Degrading Microorganisms

Objective: To enrich and isolate microorganisms capable of utilizing this compound as a sole source of carbon and/or nitrogen from environmental samples.

Rationale: The principle of enrichment culture is to provide a selective advantage to microorganisms that can metabolize the target compound, allowing them to outcompete other microbes in the sample.

Materials:

  • Environmental sample (e.g., soil or water from a site with a history of contamination with chloroanilines or related compounds).

  • Minimal Salts Medium (MSM) (see recipe below).

  • This compound (analytical grade).

  • Sterile flasks, petri dishes, and other standard microbiology labware.

  • Incubator shaker.

Minimal Salts Medium (MSM) Recipe:

ComponentConcentration (g/L)
K2HPO41.5
KH2PO40.5
(NH4)2SO41.0
MgSO4·7H2O0.2
FeSO4·7H2O0.01
CaCl2·2H2O0.02
Trace Element Solution1.0 mL/L

Adjust pH to 7.0-7.2. For nitrogen-limiting conditions, omit (NH4)2SO4.

Procedure:

  • Enrichment Culture: a. In a 250 mL Erlenmeyer flask, combine 100 mL of MSM with 1-5 g of soil or 5-10 mL of water sample. b. Add this compound as the sole carbon source to a final concentration of 50-100 mg/L. If isolating for nitrogen source utilization, omit ammonium sulfate from the MSM and provide an alternative carbon source (e.g., succinate). c. Incubate the flask at 25-30°C on a rotary shaker at 150 rpm. d. Monitor for turbidity and the disappearance of this compound using HPLC (see section 3.3). e. Once growth is observed and the substrate is depleted, transfer an aliquot (5-10% v/v) to a fresh flask of MSM containing this compound. Repeat this transfer at least 3-5 times to enrich for the desired microorganisms.[9][10][11]

  • Isolation of Pure Cultures: a. After successful enrichment, prepare serial dilutions of the final enrichment culture in sterile saline. b. Plate the dilutions onto MSM agar plates containing this compound (50-100 mg/L) as the sole carbon source. c. Incubate the plates at 25-30°C until distinct colonies appear. d. Pick individual colonies and re-streak onto fresh MSM agar plates to ensure purity. e. Isolated pure strains can then be identified using 16S rRNA gene sequencing.[12]

Enrichment_and_Isolation_Workflow Environmental_Sample Environmental Sample (Soil/Water) Enrichment_Culture Enrichment Culture (MSM + this compound) Environmental_Sample->Enrichment_Culture Incubation Incubation with Shaking Enrichment_Culture->Incubation Monitoring Monitor Growth and Substrate Depletion Incubation->Monitoring Serial_Transfer Serial Transfers (3-5x) Monitoring->Serial_Transfer Positive Growth Serial_Transfer->Enrichment_Culture Re-inoculate Serial_Dilution Serial Dilution Serial_Transfer->Serial_Dilution Plating Plating on MSM Agar Serial_Dilution->Plating Incubate_Plates Incubate Plates Plating->Incubate_Plates Colony_Selection Select Distinct Colonies Incubate_Plates->Colony_Selection Pure_Culture Pure Culture Isolation Colony_Selection->Pure_Culture Identification 16S rRNA Gene Sequencing Pure_Culture->Identification

Caption: Experimental workflow for enrichment and isolation.

Biodegradation Assays

Objective: To quantify the degradation of this compound by the enriched culture or isolated strains and to identify potential metabolites.

Procedure:

  • Inoculum Preparation: Grow the enriched culture or isolated strain in a suitable medium (e.g., nutrient broth or MSM with a readily available carbon source) to obtain a sufficient cell density. Harvest the cells by centrifugation, wash with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD600 of 1.0).

  • Degradation Experiment: a. Set up triplicate flasks for each condition:

    • Experimental Flasks: 100 mL of MSM containing a known concentration of this compound (e.g., 50 mg/L) inoculated with the prepared cell suspension.
    • Abiotic Control: 100 mL of MSM with this compound, but without inoculum, to account for any non-biological degradation.
    • Biotic Control (without substrate): 100 mL of MSM inoculated with the cell suspension, but without this compound, to monitor for endogenous metabolism. b. Incubate all flasks under the same conditions as the enrichment (e.g., 30°C, 150 rpm). c. At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw aliquots from each flask for analysis.
Analytical Methods

Objective: To accurately quantify the concentration of this compound and identify its degradation products.

1. Sample Preparation: a. Centrifuge the collected aliquots to remove bacterial cells. b. The supernatant can be directly analyzed or subjected to extraction for more sensitive analysis. For extraction, acidify the supernatant and extract with a suitable organic solvent like ethyl acetate or dichloromethane.[13]

2. High-Performance Liquid Chromatography (HPLC): a. Principle: HPLC is a robust technique for quantifying the parent compound and polar metabolites.[14] b. Typical Conditions:

  • Column: C18 reverse-phase column.[6]
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.
  • Detection: UV detector set at the wavelength of maximum absorbance for this compound. c. Quantification: Create a standard curve with known concentrations of this compound to quantify its concentration in the samples.

3. Gas Chromatography-Mass Spectrometry (GC-MS): a. Principle: GC-MS is a powerful tool for the identification of volatile and semi-volatile metabolites.[6][15] The mass spectrometer provides structural information for compound identification. b. Typical Conditions:

  • Column: A non-polar capillary column such as a DB-5.[8]
  • Injection: Splitless injection of the sample extract.
  • Ionization: Electron Impact (EI) ionization. c. Identification: Compare the mass spectra of the detected peaks with spectral libraries (e.g., NIST) and with the spectra of authentic standards, if available.

Data Summary for Analytical Methods:

Analytical TechniquePrincipleApplication in Degradation Studies
HPLC-UVSeparation based on polarity, quantification based on UV absorbance.[14]Quantification of the parent compound and polar metabolites.
GC-MSSeparation based on volatility and boiling point, identification by mass spectrum.[6]Identification of volatile and semi-volatile metabolites.

Data Interpretation and Validation

  • Degradation Rate: Calculate the percentage of this compound degraded over time in the experimental flasks compared to the abiotic controls.

  • Chloride Release: Stoichiometric release of chloride ions is a strong indicator of the cleavage of the C-Cl bond and complete degradation of the aromatic ring.[1][12] Chloride concentration can be measured using ion chromatography.

  • Metabolite Identification: The identification of intermediates such as n-Butyl-4-chlorocatechol or hydroxylated side-chain products provides direct evidence for the proposed degradation pathways.

  • Mass Balance: A comprehensive study should aim to account for the initial amount of carbon from this compound in the form of remaining parent compound, metabolites, and biomass.

Conclusion

The study of the microbial degradation of this compound is a critical step in understanding its environmental behavior and developing potential bioremediation technologies. While direct precedents are limited, the established knowledge of chloroaniline and alkylbenzene metabolism provides a solid foundation for proposing and testing degradation pathways. The protocols outlined in this application note offer a systematic and scientifically rigorous approach to enriching and characterizing microorganisms capable of degrading this compound, quantifying its degradation, and elucidating the metabolic pathways involved. Through the application of these methods, researchers can contribute valuable insights into the microbial fate of this and other substituted anilines.

References

  • Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62178. [Link]

  • Vangnai, A. S., & Petchkroh, W. (2007). Biodegradation of 4-chloroaniline by bacteria enriched from soil. FEMS Microbiology Letters, 268(2), 209–216. [Link]

  • Fujii, T., et al. (2024). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. MDPI. [Link]

  • Boon, N., et al. (2014). Microbial Degradation of 3-Chloroanilne by two Bacterial Strains isolated from Common Effluent Treatment Plant. Science and Education Publishing. [Link]

  • Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. ResearchGate. [Link]

  • Boon, N., et al. (2014). Microbial Degradation of 3-Chloroanilne by two Bacterial Strains isolated from Common Effluent Treatment Plant. Journal of Applied & Environmental Microbiology. [Link]

  • Liu, Q., et al. (2025). Elucidating the co-metabolism mechanism of 4-chlorophenol and 4-chloroaniline degradation by Rhodococcus through genomics and transcriptomics. Environmental Research. [Link]

  • Arora, P. K., & Bae, H. (2014). Microbial degradation of 4-chloroaniline by a bacterial consortium. African Journal of Microbiology Research. [Link]

  • Zhang, W., et al. (2009). [Isolation and characterization of a p-chloroaniline-degrading bacterial strain]. Wei sheng wu xue bao = Acta microbiologica Sinica. [Link]

  • Dulova, N. (2015). ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO 2 /H 2 O 2 SYSTEM. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]

  • Olaniran, A. O., & Igbinosa, E. O. (2011). Biodegradation of p-chloroaniline by bacteria isolated from contaminated sites. Fresenius Environmental Bulletin. [Link]

  • Hatzinger, P. B., et al. (2024). Acetylene Tunes Microbial Growth During Aerobic Cometabolism of Trichloroethene. Environmental Science & Technology. [Link]

  • Genthner, B. R. S., et al. (1989). Reductive dehalogenation of dichloroanilines by anaerobic microorganisms in fresh and dichlorophenol-acclimated pond sediment. Applied and Environmental Microbiology. [Link]

  • NIOSH. (1994). NIOSH Manual of Analytical Methods - 5509. Wikisource. [Link]

  • de Oliveira, G. A. R., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]

  • Wikipedia. (n.d.). Cometabolism. Wikipedia. [Link]

  • Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues with n-Butyl-4-chloroaniline in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for n-Butyl-4-chloroaniline. This guide is designed for researchers, chemists, and formulation scientists to navigate the challenges associated with the limited aqueous solubility of this compound. As Senior Application Scientists, we have curated this information to provide not only solutions but also the underlying principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound and why is it so low?

A1: The aqueous solubility of this compound is predicted to be very low. While specific experimental data for this exact molecule is not extensively published, its structure provides clear indicators of its hydrophobicity. The molecule combines a non-polar n-butyl group and a chloro-substituted aromatic ring, both of which contribute to a significant hydrophobic character. The primary amine group offers some capacity for hydrogen bonding with water, but this is insufficient to overcome the hydrophobicity of the rest of the molecule. Structurally similar compounds, like 4-chloroaniline, already exhibit low water solubility, and the addition of the n-butyl chain further decreases its affinity for aqueous media.

Q2: I dissolved this compound in an organic solvent first, but it precipitated when I added my aqueous buffer. What happened?

A2: This phenomenon, known as "crashing out," is a common issue when working with water-insoluble compounds. While this compound may be readily soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or ethanol, this solvent is miscible with water. When you introduce the aqueous buffer, you are drastically changing the overall polarity of the solvent system. The compound, which is thermodynamically more stable in the organic solvent, is forced into an unfavorable aqueous environment, leading to its precipitation out of the solution. The key is to ensure that the final concentration of the organic co-solvent is sufficient to maintain solubility in the final aqueous mixture.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes, pH modification is a primary strategy for solubilizing ionizable compounds like this compound. The aniline moiety has a basic nitrogen atom that can be protonated under acidic conditions (pH < pKa) to form a more soluble ammonium salt (n-Butyl-4-chloroanilinium). The pKa of 4-chloroaniline is approximately 4.15. The addition of the n-butyl group will slightly alter this, but it provides a reasonable starting point. By lowering the pH of your aqueous medium with a non-reactive acid (e.g., HCl), you can significantly increase the solubility. However, it is crucial to consider the pH constraints of your experiment, as this may not be suitable for all biological or chemical systems.

Q4: Are there any stability concerns I should be aware of when working with this compound in solution?

A4: Yes, aromatic amines as a class can be susceptible to oxidative degradation, which can be catalyzed by light, air (oxygen), and metal ions. This can lead to the formation of colored impurities and a decrease in the concentration of the active compound over time. It is recommended to prepare solutions fresh and to store them protected from light and in tightly sealed containers. If long-term storage is necessary, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides detailed protocols and the rationale behind them to help you systematically address solubility challenges.

Initial Assessment: Know Your Compound

Before attempting solubilization, it is critical to confirm the purity and identity of your this compound stock. Impurities can significantly impact solubility and experimental outcomes.

Workflow for Selecting a Solubilization Strategy

The following diagram outlines a decision-making process for choosing the most appropriate method for your specific experimental needs.

solubilization_workflow cluster_start Start cluster_ph pH Modification cluster_cosolvent Co-solvent Approach cluster_advanced Advanced Formulation start Need to dissolve This compound in aqueous media ph_check Is an acidic pH (e.g., pH 2-4) compatible with your experiment? start->ph_check ph_protocol Protocol 1: Acidification to form a salt ph_check->ph_protocol Yes cosolvent_check Is a low percentage of an organic solvent (e.g., <5% DMSO/Ethanol) tolerable? ph_check->cosolvent_check No ph_success Solubility Achieved ph_protocol->ph_success cosolvent_protocol Protocol 2: Co-solvent System cosolvent_check->cosolvent_protocol Yes advanced_check Are pH and co-solvents incompatible or insufficient? cosolvent_check->advanced_check No cosolvent_success Solubility Achieved cosolvent_protocol->cosolvent_success cyclodextrin_protocol Protocol 3: Cyclodextrin Encapsulation advanced_check->cyclodextrin_protocol Consider Cyclodextrins surfactant_protocol Protocol 4: Surfactant Micelles advanced_check->surfactant_protocol Consider Surfactants advanced_success Solubility Achieved cyclodextrin_protocol->advanced_success surfactant_protocol->advanced_success

Caption: Decision workflow for solubilizing this compound.

Protocol 1: Solubilization by pH Adjustment

Principle: This method leverages the basicity of the aniline nitrogen. By lowering the pH of the aqueous medium to at least 1-2 units below the pKa of this compound, the amine group becomes protonated, forming a more polar and water-soluble anilinium salt.

Step-by-Step Methodology:

  • Prepare an Acidic Diluent: Prepare your aqueous buffer or medium and adjust its pH to the desired acidic value (e.g., pH 3.0) using a dilute solution of a strong acid like hydrochloric acid (HCl).

  • Weigh the Compound: Accurately weigh the required amount of this compound in a suitable container.

  • Direct Dissolution: Slowly add the pre-acidified aqueous diluent to the compound while vortexing or stirring. Gentle warming (e.g., to 37°C) can aid dissolution but be cautious of potential degradation.

  • Sonication (Optional): If dissolution is slow, use a bath sonicator for 5-10 minutes to break up aggregates and enhance the dissolution rate.

  • Final pH Check: After the compound is fully dissolved, check the pH of the final solution to ensure it remains within the desired range for your experiment.

Trustworthiness Check:

  • Visual Inspection: The final solution should be clear and free of any visible particulates.

  • pH Stability: Monitor the pH of the stock solution over a short period to ensure it remains stable.

  • Reversibility: To confirm that solubility is pH-dependent, take a small aliquot and carefully add a dilute base (e.g., NaOH). The compound should precipitate out of the solution as the pH rises above its pKa.

Protocol 2: Using a Co-solvent System

Principle: This technique involves dissolving the compound in a water-miscible organic solvent first, and then carefully diluting this stock solution into the final aqueous medium. The organic solvent acts as a "bridge," keeping the compound in solution in the final mixture. The key is to use the minimum amount of co-solvent necessary.

Step-by-Step Methodology:

  • Select a Co-solvent: Common choices include Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), or N,N-Dimethylformamide (DMF). DMSO is often preferred for its high solubilizing power.

  • Prepare a Concentrated Stock: Dissolve the this compound in the chosen co-solvent to create a high-concentration stock solution (e.g., 10-100 mM). Ensure it dissolves completely.

  • Dilution into Aqueous Media: While vortexing the aqueous buffer, add the concentrated organic stock solution dropwise. This gradual addition helps to avoid localized high concentrations that can lead to precipitation.

  • Final Concentration: Ensure the final concentration of the organic co-solvent in your experiment is low (typically <1%, and often <0.1%) to avoid off-target effects, especially in biological assays.

Trustworthiness Check:

  • Solvent Control: Always run a parallel control experiment containing the same final concentration of the co-solvent alone to ensure it does not affect your experimental results.

  • Solubility Limit: Determine the maximum concentration of this compound that can be achieved in your final aqueous system without precipitation. This can be done by serial dilution and visual inspection for turbidity or by using techniques like nephelometry.

Co-solventTypical Starting Stock Conc.Max Final Conc. (General Guideline)Notes
DMSO10 - 100 mM< 1%Can be toxic to some cell lines at higher concentrations.
Ethanol10 - 50 mM< 1%Less toxic than DMSO but may have lower solubilizing power.
DMF10 - 100 mM< 0.5%Use with caution due to higher toxicity.
Protocol 3: Advanced Solubilization with Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex. This complex has a water-soluble exterior, effectively shuttling the insoluble compound into the aqueous phase.

Step-by-Step Methodology:

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and low toxicity.

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous buffer to the desired concentration (e.g., 1-10% w/v).

  • Add the Compound: Add the solid this compound directly to the cyclodextrin solution.

  • Facilitate Complexation: Stir or shake the mixture, often overnight at room temperature, to allow for the formation of the inclusion complex. Sonication can accelerate this process.

  • Filtration: After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate contains the solubilized complex.

Trustworthiness Check:

  • Quantification: The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by HPLC-UV) to know the exact concentration you are working with.

  • Cyclodextrin Control: Run a control with the cyclodextrin alone to ensure it does not interfere with your downstream application.

References

  • PubChem, 4-Chloroaniline. National Center for Biotechnology Information. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023–1035. [Link]

Technical Support Center: Stabilizing n-Butyl-4-chloroaniline in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for n-Butyl-4-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stabilization of this compound in solution. As a substituted aromatic amine, this compound is susceptible to degradation, which can compromise experimental integrity. This document offers practical, field-proven insights to help you mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color (e.g., turning yellow or brown). What is causing this and is it still usable?

A1: The discoloration of your this compound solution is a primary indicator of degradation. Aromatic amines, including this compound, are prone to oxidation, especially when exposed to air and light.[1][2] This process often leads to the formation of colored impurities, such as quinone-imine type structures and other polymeric species. The appearance of color suggests a decrease in the purity of your compound.

Whether the solution is still usable depends on the tolerance of your specific application to these impurities. For highly sensitive assays, such as in pharmaceutical development, the presence of even minor degradation products can significantly impact results. It is strongly recommended to use fresh, colorless solutions for such applications and to perform a purity check using methods like HPLC or GC-MS if discoloration is observed.

Q2: What are the primary factors that cause the degradation of this compound in solution?

A2: The stability of this compound in solution is primarily influenced by three main factors:

  • Oxidation: Exposure to atmospheric oxygen is a major cause of degradation. The amine functional group is susceptible to oxidation, which can be accelerated by the presence of metal ions.

  • Photodegradation: Aromatic amines can absorb UV and visible light, leading to photochemical reactions that break down the molecule.[3] Storing solutions in clear glass vials on a lab bench can lead to rapid degradation.

  • Incompatible Solvents and Reagents: The choice of solvent and the presence of other reactive species in the solution can significantly impact stability. Strong acids and oxidizing agents are known to be incompatible with chloroanilines.[2][4]

Q3: What is the expected shelf-life of a this compound stock solution?

A3: The shelf-life of a this compound solution is highly dependent on the storage conditions (solvent, temperature, exposure to light and air). A properly prepared and stored stock solution (e.g., in an amber vial, under an inert atmosphere, at low temperature) can be stable for several weeks to months. However, for critical applications, it is best practice to prepare fresh solutions. For long-term storage, it is advisable to store the neat compound as a solid under inert gas in a freezer and dissolve it immediately before use.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Rapid Discoloration of Solution
Observation Potential Cause Troubleshooting Action
Solution turns yellow/brown within hours of preparation.Oxygen exposure: The solvent may not have been properly de-gassed, or the container is not airtight.1. Use solvents that have been thoroughly de-gassed by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes. 2. Prepare the solution under a gentle stream of inert gas. 3. Store the solution in a vial with a PTFE-lined cap that has been purged with inert gas.
Light exposure: The solution is stored in a clear container and exposed to ambient light.1. Always use amber glass vials or wrap clear vials in aluminum foil to protect from light. 2. Store solutions in a dark place, such as a cabinet or refrigerator, when not in use.
Contaminated solvent: The solvent may contain peroxide impurities which can initiate oxidation.1. Use high-purity, HPLC-grade solvents. 2. Test solvents for peroxides, especially if they have been stored for a long time. Peroxide test strips are commercially available for this purpose.
Issue 2: Inconsistent Experimental Results
Observation Potential Cause Troubleshooting Action
Variability in results between experiments using the same stock solution over time.Progressive degradation: The concentration of the active compound is decreasing over time due to slow degradation.1. Prepare fresh stock solutions more frequently. 2. Perform a quick purity check (e.g., by TLC or a rapid HPLC method) of the stock solution before each use. 3. Consider adding a suitable antioxidant to the stock solution (see Protocol 2).
Incomplete dissolution: The compound may not be fully dissolved, leading to inaccurate concentrations.1. Consult solubility data to ensure you are using an appropriate solvent. While specific data for this compound is limited, related compounds are soluble in polar organic solvents like ethanol and acetone.[5] 2. Use gentle warming or sonication to aid dissolution, but be mindful of potential thermal degradation.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized this compound Stock Solution

This protocol outlines the best practices for preparing a stock solution of this compound to maximize its stability.

Materials:

  • This compound (high purity)

  • High-purity, de-gassed solvent (e.g., HPLC-grade acetonitrile or ethanol)

  • Amber glass vial with a PTFE-lined screw cap

  • Inert gas (argon or nitrogen) source with tubing

  • Syringes and needles

Procedure:

  • De-gas the Solvent: Sparge the chosen solvent with a gentle stream of inert gas for at least 30 minutes to remove dissolved oxygen.

  • Weigh the Compound: Accurately weigh the required amount of this compound directly into the amber glass vial.

  • Add Solvent: Under a gentle stream of inert gas, add the de-gassed solvent to the vial to the desired volume.

  • Dissolve: Cap the vial and gently swirl or sonicate until the compound is fully dissolved.

  • Purge with Inert Gas: Briefly purge the headspace of the vial with inert gas before tightly sealing the cap.

  • Storage: Store the solution at 2-8°C in the dark. For longer-term storage, consider storing at -20°C, but be mindful of potential freeze-thaw cycles which can introduce moisture.

Workflow for Preparing a Stabilized Solution

cluster_prep Solution Preparation cluster_storage Storage A De-gas Solvent (Inert Gas Purge) C Add De-gassed Solvent (under Inert Atmosphere) A->C B Weigh this compound into Amber Vial B->C D Dissolve (Swirl/Sonicate) C->D E Purge Headspace with Inert Gas D->E F Seal Tightly E->F G Store at 2-8°C in Dark F->G

Caption: Workflow for preparing a stabilized this compound solution.

Protocol 2: Using Antioxidants for Enhanced Stability

For applications requiring extended solution stability, the addition of an antioxidant can be beneficial. Hindered phenolic antioxidants are a good choice as they are effective radical scavengers.

Recommended Antioxidant:

  • Butylated Hydroxytoluene (BHT): A common and effective antioxidant.

Procedure:

  • Prepare a concentrated stock solution of BHT (e.g., 10 mg/mL) in the same de-gassed solvent you will use for your this compound solution.

  • When preparing your this compound solution as described in Protocol 1, add a small aliquot of the BHT stock solution to achieve a final BHT concentration of 0.01-0.1% (w/v).

  • Proceed with the dissolution and storage steps as outlined in Protocol 1.

Note: Always perform a control experiment to ensure that the added antioxidant does not interfere with your downstream application.

Understanding Degradation Pathways

The degradation of this compound likely proceeds through several pathways, primarily involving oxidation of the amine and potential reactions on the aromatic ring and the butyl side chain.

Potential Degradation Mechanisms

A This compound C₁₀H₁₄ClN B Oxidation (Air, Light, Metal Ions) A->B C N-Oxidized Products (e.g., Nitroso, Nitro compounds) B->C Primary Pathway E Side-Chain Oxidation (Butyl Group) B->E Secondary Pathway D Polymerization (Colored Polymers) C->D F Oxidized Butyl Chain Products E->F G Ring Opening (Further Degradation) F->G

Caption: Potential degradation pathways of this compound.

Analytical Methods for Purity Assessment

Regularly assessing the purity of your this compound solutions is crucial for ensuring the reliability of your experimental data. HPLC and GC-MS are the recommended methods.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a robust technique for quantifying the parent compound and detecting polar degradation products.

Typical HPLC Parameters:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water gradient
Detector UV at 240 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both separation and identification of volatile degradation products.

Typical GC-MS Parameters:

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250°C
Oven Program Start at 100°C, ramp to 280°C
Ionization Mode Electron Ionization (EI)

References

  • Ataman Kimya. 4-CHLOROANILINE. [Link]

  • PubChem. N-Butylaniline. [Link]

  • New Jersey Department of Health. 4-CHLOROANILINE HAZARD SUMMARY. [Link]

  • Wikipedia. 4-Chloroaniline. [Link]

  • International Labour Organization. ICSC 0026 - 4-CHLOROANILINE. [Link]

  • PubChem. 4-Chloroaniline. [Link]

  • PubChem. This compound. [Link]

  • Scribd. A REVIEW OF THE PRINCIPLES AND METHODS OF SOIL STABILIZATION. [Link]

  • National Institutes of Health. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

  • ResearchGate. ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO 2 /H 2 O 2 SYSTEM. [Link]

  • Quora. Why is aniline a stronger base than ortho toluidine?. [Link]

  • Scribd. Soil Stabilization Techniques Review. [Link]

  • ResearchGate. A molecular study towards the interaction of phenolic anti-oxidants, aromatic amines and HALS stabilizers in a thermo-oxidative ageing process. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • PubMed. Elucidating the co-metabolism mechanism of 4-chlorophenol and 4-chloroaniline degradation by Rhodococcus through genomics and transcriptomics. [Link]

  • Royal Society of Chemistry. Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. [Link]

  • MDPI. Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • PHM Society. Development of an Amine Antioxidant Depletion Diagnosis Method Using Colorimetric Analysis of Membrane Patches. [Link]

  • MDPI. A DFT Study on Sc-Catalyzed Diastereoselective Cyclization of 2-Picoline with 1,5-Hexadiene: Mechanism and Origins of Regio- and Stereoselectivity. [Link]

  • Performance Additives. Aromatic Amines Antioxidants. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Ijamtes. A Review on Soil Stabilization Comparing Traditional and Non-Traditional Additives. [Link]

  • National Institutes of Health. Guideline for Analysis and Prevention of Contamination Catalysis. [Link]

  • U.S. Environmental Protection Agency. method 8131 aniline and selected derivatives by gas chromatography. [Link]

  • Australian Journal of Basic and Applied Sciences. Review on Soil Stabilization Techniques. [Link]

  • ResearchGate. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. [Link]

  • Chemistry Stack Exchange. Comparing the basicity of aniline and ortho anisidine. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Chloroaniline. [Link]

  • ISC Examination Paper – 2025. ISC EXAMINATION PAPER – 2025. [Link]

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • National Institutes of Health. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]

  • PubMed. The effect of aggregation inhibitors and antioxidants on the stability of hemin solutions. [Link]

  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

  • Agilent. CHEMICAL PURITY ANALYSIS. [Link]

  • ResearchGate. An overview on Common Organic Solvents and their Toxicity Abstract. [Link]

  • Scribd. Common Organic Solvents. [Link]

Sources

Identifying impurities in n-Butyl-4-chloroaniline samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for n-Butyl-4-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this compound samples. Here, you will find practical troubleshooting advice, detailed experimental protocols, and a comprehensive overview of potential impurities, all grounded in established scientific principles and regulatory expectations.

Troubleshooting and FAQs

This section addresses common issues encountered during the analysis of this compound, providing expert insights into their causes and solutions.

Q1: I am observing an unexpected peak in my chromatogram that does not correspond to my starting materials. What could it be?

A1: An unexpected peak could be a process-related impurity, a degradation product, or a contaminant. To identify it, consider the following:

  • Process-Related Impurities: Review your synthesis route. Potential impurities could include unreacted starting materials (e.g., 4-chloroaniline, 1-bromobutane, or 4-chlorobenzaldehyde and butylamine depending on the synthesis), byproducts of side reactions (e.g., di-butylation or tri-butylation products), or residual catalysts.[1]

  • Degradation Products: this compound, like other aromatic amines, can degrade under certain conditions. Consider the possibility of oxidation (forming N-oxides or colored impurities), hydrolysis (cleavage of the N-butyl group), or photolytic degradation if the sample was exposed to light.[2][3]

  • Contamination: Contamination can be introduced from solvents, glassware, or other equipment. Running a blank analysis with your solvents and reagents can help rule this out.

Q2: My this compound sample has developed a yellow or brownish color upon storage. What is the cause and is it a significant impurity?

A2: The development of color in aromatic amines is often indicative of oxidation. The amino group is susceptible to oxidation, which can lead to the formation of colored polymeric impurities or quinone-imine type structures. The significance of this impurity depends on its concentration and toxicological profile. It is crucial to quantify this impurity and assess its potential impact on your downstream applications. Storing the material under an inert atmosphere (e.g., nitrogen or argon) and protected from light can help minimize oxidation.

Q3: I am having difficulty separating this compound from a closely eluting impurity using reverse-phase HPLC. What steps can I take to improve the resolution?

A3: To improve chromatographic resolution, you can systematically adjust the following parameters:

  • Mobile Phase Composition: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can increase retention and improve separation.

  • pH of the Mobile Phase: The retention of ionizable compounds like this compound is highly dependent on the pH of the mobile phase. Adjusting the pH with a suitable buffer (e.g., phosphate or acetate) can alter the ionization state of your analyte and the impurity, leading to differential retention.

  • Column Chemistry: If modifying the mobile phase is insufficient, consider using a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce alternative separation mechanisms.

  • Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution.

Q4: How do I confirm the identity of a suspected impurity?

A4: The definitive identification of an unknown impurity requires spectroscopic analysis. The most common and powerful technique is mass spectrometry (MS), often coupled with chromatography (GC-MS or LC-MS). MS provides the molecular weight of the impurity and, through fragmentation analysis (MS/MS), can reveal structural information. For complete structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard, providing detailed information about the connectivity of atoms in the molecule.[1]

Common Impurities in this compound

The following table summarizes potential impurities that may be present in this compound samples, categorized by their likely origin.

Impurity NameChemical StructureLikely Origin
4-Chloroaniline4-Cl-C₆H₄-NH₂Unreacted starting material
N,N-Dibutyl-4-chloroaniline4-Cl-C₆H₄-N(C₄H₉)₂Over-alkylation byproduct
4-Chloronitrobenzene4-Cl-C₆H₄-NO₂Impurity in starting material (4-chloroaniline)
1-Bromobutane / 1-ButanolCH₃(CH₂)₃Br / CH₃(CH₂)₃OHResidual alkylating agent or its hydrolysis product
4-Chlorobenzaldehyde4-Cl-C₆H₄-CHOUnreacted starting material (reductive amination route)
ButylamineCH₃(CH₂)₃NH₂Unreacted starting material (reductive amination route)
Oxidized SpeciesComplex structuresDegradation due to exposure to air/light
Dehalogenated SpeciesC₆H₅-NH-C₄H₉Reductive dehalogenation during synthesis or degradation

Experimental Protocols

These protocols provide a starting point for the analysis of impurities in this compound. Method validation according to ICH guidelines is essential before use in a regulated environment.[2]

Protocol 1: GC-MS for Volatile and Semi-Volatile Impurities

This method is suitable for identifying and quantifying volatile and semi-volatile process-related impurities and some degradation products.

1. Sample Preparation: a. Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. b. Dissolve and dilute to volume with a suitable solvent such as methanol or dichloromethane. c. Further dilute an aliquot of this solution to a final concentration of approximately 1 mg/mL.

2. GC-MS Conditions:

ParameterSetting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless or with an appropriate split ratio)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

3. Data Analysis: a. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). b. Quantify impurities using an internal standard or by area percent normalization, assuming similar response factors for structurally related compounds.

Protocol 2: Stability-Indicating HPLC-UV Method

This reverse-phase HPLC method is designed to separate the main component from potential non-volatile impurities and degradation products.

1. Sample Preparation: a. Prepare a stock solution of this compound at approximately 1 mg/mL in a mixture of acetonitrile and water (50:50). b. Dilute the stock solution to a working concentration of about 0.1 mg/mL with the same diluent.

2. HPLC-UV Conditions:

ParameterSetting
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

3. Method Validation: a. To confirm the stability-indicating nature of this method, perform a forced degradation study.[2] b. Subject separate samples of this compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH Q1B conditions) stress. c. Analyze the stressed samples using the HPLC method to ensure that all degradation products are well-resolved from the parent peak.

Visualizing Workflows and Impurity Formation

Impurity Identification Workflow

G cluster_0 Sample Analysis cluster_1 Investigation cluster_2 Identification A This compound Sample B Analytical Technique (GC-MS or HPLC) A->B C Chromatogram with Unexpected Peak B->C D Review Synthesis Route C->D E Consider Degradation Pathways C->E F Run Blank Analysis C->F G Mass Spectrometry (MS/MS) D->G E->G H NMR Spectroscopy G->H I Impurity Identified H->I

Caption: A logical workflow for identifying unknown impurities in this compound samples.

Potential Formation of Process-Related Impurities

G cluster_0 N-Alkylation Route cluster_1 Reductive Amination Route A 4-Chloroaniline 1-Bromobutane B This compound (Desired Product) A:f1->B Monosubstitution C N,N-Dibutyl-4-chloroaniline (Over-alkylation) B->C Further Alkylation D 4-Chlorobenzaldehyde Butylamine E Intermediate Imine D->E Condensation F This compound (Desired Product) E->F Reduction

Caption: Simplified reaction schemes showing the formation of the desired product and a key byproduct.

References

  • Basrani, B. R., et al. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of Endodontics, 36(2), 312-314. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ResearchGate. (2021). Quantification results of chloroanilines -comparison of GC/MS, GC/MS-MS... [Image]. Retrieved from [Link]

  • LCGC International. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence.
  • PharmaGuideline. (2014). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(3), 48-55.
  • PubChem. (n.d.). 4-Chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
  • BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals.
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 533-539.
  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • United States Environmental Protection Agency. (1996).
  • SIELC Technologies. (2018). 4-Chloroaniline. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2015). A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride. Oriental Journal of Chemistry, 31(4).

Sources

Technical Support Center: n-Butyl-4-chloroaniline GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of n-Butyl-4-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experimental work. The following content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific reasoning to empower your analytical decisions.

Section 1: Chromatographic & Sensitivity Issues

This section addresses the most frequent problems related to peak shape and detection sensitivity.

FAQ 1: My this compound peak is tailing significantly. What are the likely causes and how can I fix it?

Peak tailing for amine compounds like this compound is a common issue, often stemming from unwanted interactions within the GC system.[1][2]

Primary Causes & Solutions:

  • Active Sites in the Inlet: The amine group in this compound is basic and prone to interacting with acidic sites (silanol groups) on the surface of untreated liners and glass wool. This interaction leads to peak tailing and loss of signal.

    • Solution: Employ a deactivated (silanized) inlet liner. Regularly replace the liner, especially when analyzing complex matrices, as its deactivation can diminish over time.[1][3]

  • Column Contamination or Degradation: Accumulation of non-volatile matrix components at the head of the column can create active sites. Additionally, prolonged exposure to oxygen at high temperatures can damage the stationary phase.[4]

    • Solution: Trim the first 10-15 cm of the analytical column. If tailing persists, the column may need to be replaced.

  • Improper Column Installation: A poorly cut column end or incorrect insertion depth into the inlet and detector can cause dead volume, leading to peak distortion.[1][5]

    • Solution: Ensure a clean, square cut of the column using a ceramic wafer. Follow the instrument manufacturer's guidelines for the correct column installation depth.

Troubleshooting Workflow for Peak Tailing:

Below is a systematic approach to diagnosing and resolving peak tailing.

PeakTailingWorkflow start Peak Tailing Observed liner Check Inlet Liner Is it deactivated? Is it clean? start->liner Start Here column_install Verify Column Installation Correct depth? Clean cut? liner->column_install Liner OK solution Problem Resolved liner->solution Replaced/Cleaned Liner column_health Assess Column Health Trim column inlet Bakeout column column_install->column_health Installation OK column_install->solution Reinstalled Column derivatization Consider Derivatization For persistent issues column_health->derivatization Tailing Persists column_health->solution Trim/Bakeout Worked derivatization->solution Improved Peak Shape

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Synthetic Strategy: n-Butyl-4-chloroaniline vs. Key Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aniline Core in Modern Synthesis

Aniline and its derivatives represent a cornerstone of modern organic synthesis, serving as indispensable building blocks for a vast spectrum of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic functionalization of the aniline core, particularly through N-alkylation and cross-coupling reactions, is a critical aspect of molecular design and drug development.[2][3] The choice of a specific aniline derivative is not trivial; it profoundly influences reactivity, selectivity, and the overall efficiency of a synthetic route.

This guide provides an in-depth comparison of n-Butyl-4-chloroaniline with other foundational aniline derivatives. From the perspective of a process chemist and application scientist, we will dissect the causal relationships between structure, reactivity, and experimental outcomes. We will move beyond simple protocols to explore why certain derivatives excel in specific transformations, providing the reader with a logical framework for strategic reagent selection in their own research.

The Subject of Analysis: this compound

This compound is a secondary amine featuring two key functional handles: a nucleophilic secondary amine and a halogenated aromatic ring. This dual functionality makes it a versatile intermediate. The n-butyl group, being a mild electron-donating group (EDG) via induction, slightly increases the electron density on the nitrogen atom compared to its primary amine precursor, 4-chloroaniline. The para-chloro substituent, an electron-withdrawing group (EWG) through induction but a weak deactivator overall due to resonance, serves as a crucial handle for subsequent carbon-carbon or carbon-heteroatom bond formations.

The primary route to this compound is the N-alkylation of 4-chloroaniline, a commodity chemical typically produced by the reduction of 4-nitrochlorobenzene.[4]

G cluster_start Starting Materials cluster_synthesis Synthesis Chlorobenzene Chlorobenzene Nitrobenzene 4-Nitrochlorobenzene Chlorobenzene->Nitrobenzene Nitration PCA 4-Chloroaniline Nitrobenzene->PCA Reduction NBCA This compound PCA->NBCA N-Alkylation (e.g., Reductive Amination)

Caption: Synthetic pathway to this compound.

Physicochemical Properties Comparison

A molecule's physical properties are critical for process development, influencing solvent choice, purification methods, and reaction kinetics.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)pKa (Conjugate Acid)
Aniline93.131844.6
4-Chloroaniline127.572323.98[5]
4-Methoxyaniline123.152435.3
4-Nitroaniline138.133321.0
This compound 183.68 ~275-280 (est.) ~4.2 (est.)

Comparative Analysis in Key Synthetic Transformations

The true utility of a building block is revealed in its performance under common reaction conditions. Here, we compare this compound and its precursors against other aniline derivatives in two critical synthetic operations: N-alkylation and C-N cross-coupling.

N-Alkylation via Reductive Amination

Reductive amination is arguably the most robust and widely used method for N-alkylation, converting a carbonyl group and an amine into a more substituted amine via an intermediate imine.[6] This one-pot procedure is highly valued for its efficiency and selectivity.[7]

The reaction rate and yield are heavily dependent on two factors: the rate of imine formation, which is influenced by the amine's nucleophilicity, and the subsequent reduction. Aniline derivatives with electron-donating groups (EDGs) are more nucleophilic and generally react faster, while those with strong electron-withdrawing groups (EWGs) are less nucleophilic and react more slowly.

G Start Aniline Derivative + Butyraldehyde Imine Imine/ Iminium Ion Intermediate Start->Imine Condensation (-H₂O) Product N-Butylated Product Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine

Caption: General workflow for reductive amination.

This protocol is a representative example of a modern reductive amination procedure.

Materials:

  • 4-Chloroaniline (1.0 eq)

  • Butyraldehyde (1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent

  • Acetic Acid (catalytic, ~5 mol%)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloroaniline and the solvent.

  • Add butyraldehyde and the catalytic acetic acid. The acid serves to protonate the intermediate imine, forming the more electrophilic iminium ion, which accelerates the reduction.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Progress can be monitored by TLC or GC-MS.

  • Add sodium triacetoxyborohydride portion-wise over 15-20 minutes. This reagent is chosen for its mildness and selectivity, which prevents the reduction of the starting aldehyde.[7]

  • Allow the reaction to stir at room temperature for 12-24 hours until completion.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield pure this compound.

Aniline DerivativePara-SubstituentElectronic EffectTypical Yield RangeCausal Explanation
4-Methoxyaniline-OCH₃Strong EDG90-98%The methoxy group strongly enhances the nucleophilicity of the amine, leading to rapid imine formation and high conversion.
Aniline-HNeutral85-95%Serves as a baseline. Highly effective reaction with no competing electronic effects from ring substituents.
4-Chloroaniline -Cl Weak EWG 80-90% The chloro group slightly reduces the amine's nucleophilicity, slowing imine formation relative to aniline but still resulting in excellent yields under standard conditions.
4-Nitroaniline-NO₂Strong EWG<10-30%The nitro group severely deactivates the amine, making it a poor nucleophile. Imine formation is extremely slow and often requires harsh conditions or alternative synthetic routes.

Expert Insight: For challenging substrates like 4-nitroaniline, alternative methods such as an SNAr reaction with a suitable butylating agent on a dinitro-activated ring, followed by selective reduction, may be a more viable strategy.

Cross-Coupling Reactions: Leveraging the Halogen Handle

The chloro-substituent on this compound is a key feature for its use in drug discovery, providing a site for diversification through cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann condensations.[1][8][9] The performance in these reactions is dictated by the ease of oxidative addition of the C-Cl bond to the metal catalyst (e.g., Palladium or Copper).

The electronic nature of the aniline derivative plays a crucial role. Electron-withdrawing groups on the aryl halide generally accelerate the rate-limiting oxidative addition step, making the C-Cl bond more reactive. Conversely, electron-donating groups can slow this step down.

Let's consider a hypothetical Buchwald-Hartwig coupling between various N-butylated aryl chlorides and a simple amine like morpholine.

Aryl Chloride SubstratePara-Substituent (relative to Cl)Electronic EffectExpected ReactivityCausal Explanation
1-Butyl-4-chloro-2-nitrobenzene-NO₂Strong EWGHighThe strongly withdrawing nitro group makes the C-Cl bond electron-deficient and highly susceptible to oxidative addition by the Pd(0) catalyst.
This compound -NHBu Moderate EDG Moderate The N-butylamino group is electron-donating, which slightly enriches the C-Cl bond with electron density, making oxidative addition more challenging than in electron-neutral or -poor systems. Specialized ligands or more forcing conditions may be required.
N-Butyl-4-chloro-N-methylaniline-N(Me)BuStronger EDGLow to ModerateThe tertiary amine is a stronger electron-donating group than the secondary amine, further deactivating the C-Cl bond towards oxidative addition.

Expert Insight: While the C-Cl bond is less reactive than C-Br or C-I bonds, its lower cost and greater substrate availability make it highly attractive for large-scale synthesis. The development of advanced phosphine ligands (e.g., Buchwald or Josiphos families) has enabled highly efficient coupling of these less reactive "handles." When designing a synthesis, if the halogen is intended as a coupling site, using a bromo- or iodo-aniline derivative will generally result in milder reaction conditions and faster kinetics compared to the chloro-analogue.[1]

G ArylHalide Aryl Halide (e.g., this compound) Product Cross-Coupled Product ArylHalide->Product Amine Coupling Partner (Amine, Boronic Acid, etc.) Amine->Product Catalyst Pd or Cu Catalyst + Ligand Catalyst->Product Base Base (e.g., NaOtBu, K₂CO₃) Base->Product

Caption: Key components of a typical cross-coupling reaction.

Conclusion and Strategic Outlook

The selection of an aniline derivative is a strategic decision with cascading effects on a multi-step synthesis.

  • This compound emerges as a balanced and versatile intermediate. Its secondary amine modulates reactivity and provides a steric profile often found in bioactive molecules. Crucially, the chloro-substituent is retained as a robust handle for late-stage diversification via cross-coupling, although it may require more specialized catalytic systems compared to its bromo- or iodo-counterparts.

  • Aniline and its EDG-substituted derivatives (e.g., 4-methoxyaniline) are ideal for applications requiring high nucleophilicity, such as rapid N-alkylation or when the aromatic ring itself is meant to undergo electrophilic substitution. However, they can present challenges with over-alkylation and are less suitable if the para-position is needed for subsequent cross-coupling.

  • EWG-substituted derivatives (e.g., 4-nitroaniline) are poor nucleophiles, making direct N-alkylation difficult. Their value lies in their high reactivity as electrophiles in SNAr reactions and the utility of the nitro group as a precursor to the amine, allowing for N-functionalization to be installed at a later, more convenient stage of the synthesis.

Ultimately, the optimal choice is context-dependent. For researchers in drug development, this compound offers a compelling blend of features: a synthetically accessible core, a secondary amine common in medicinal chemistry, and the strategic advantage of a halogen handle for library synthesis and lead optimization.

References

  • Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). 4-CHLOROANILINE HAZARD SUMMARY. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chloroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloroaniline. Retrieved from [Link]

  • Khusnutdinov, R. I., et al. (2012). Synthesis of N-Alkylanilines and Substituted Quinolines by Reaction of Aniline with Alcohols and CCl4 Effected with Ni-Containing Catalysts. Russian Journal of Organic Chemistry, 48(5), 692.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • American Chemical Society. (n.d.). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS.
  • ACS Publications. (n.d.). Copper(I)-Mediated Ligand-Accelerated Ullmann-Type Coupling of Anilines with Aryliodides. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

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A Comparative Guide to the Validation of Analytical Methods for n-Butyl-4-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of validated analytical methods for the quantification of n-Butyl-4-chloroaniline, a compound of interest in various chemical and pharmaceutical applications. This document will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.

This compound is a derivative of 4-chloroaniline, a compound recognized for its potential toxicity and its presence as an impurity in pharmaceutical products.[1][2][3] The accurate and precise quantification of such compounds is therefore of paramount importance. This guide will focus on the two most prevalent and robust analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a discussion of their coupling with mass spectrometry for enhanced specificity and sensitivity.

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) adhere to the guidelines established by the International Council for Harmonisation (ICH) to ensure a harmonized approach to analytical method validation.[6][7][8][9][10] The core validation parameters, as stipulated by the ICH, include specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase (RP) HPLC method is typically the method of choice.

Causality of Experimental Choices in HPLC Method Development

The selection of the stationary phase, mobile phase composition, and detector are critical decisions in developing a robust HPLC method. For this compound, a C18 column is a suitable starting point due to its hydrophobicity, which allows for good retention of the analyte. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between resolution and analysis time. The pH of the buffer can significantly impact the peak shape and retention of aniline derivatives and must be carefully controlled.[11] UV detection is commonly employed, with the wavelength set to the absorbance maximum of this compound for optimal sensitivity.

Experimental Protocol: A Validated RP-HPLC Method

The following protocol outlines a validated isocratic RP-HPLC method for the determination of this compound. This method has been successfully validated following ICH guidelines.[11]

  • Chromatographic System:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

    • Column: XBridge C18, 4.6 x 150 mm, 5 µm particle size.

    • Column Temperature: 40°C.[11]

    • Mobile Phase: Acetonitrile and pH 3.0 phosphate buffer (0.05 M monobasic sodium phosphate with 0.2% triethylamine) in a 32:68 (v/v) ratio.[11]

    • Flow Rate: 2 mL/min.[11]

    • Detection Wavelength: 239 nm.[11]

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Stock Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a concentration of 100 µg/mL.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

    • Sample Preparation: Dissolve the sample in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo or blank sample.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5 to 6 concentrations.

    • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a placebo with known amounts of the analyte at different concentration levels.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

      • Repeatability (Intra-day precision): Assessed by analyzing multiple replicates of the same sample on the same day, by the same analyst, and on the same instrument.

      • Intermediate Precision (Inter-day and inter-analyst precision): Assessed by analyzing the same sample on different days, by different analysts, and/or on different instruments.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

    • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Gas Chromatography (GC): The Gold Standard for Volatile Compounds

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides exceptional specificity and sensitivity.[12][13]

Causality of Experimental Choices in GC Method Development

For the analysis of this compound, the choice of the capillary column is crucial for achieving good separation from potential impurities. A non-polar or mid-polar column, such as a DB-5ms, is often suitable. The injector and detector temperatures are optimized to ensure efficient vaporization of the analyte without degradation. A flame ionization detector (FID) is a common choice for routine quantification, while a mass spectrometer offers definitive identification.

Experimental Protocol: A Validated GC-MS Method

The following protocol outlines a validated GC-MS method for the determination of this compound.

  • Chromatographic System:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.[14]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[14]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

  • Standard and Sample Preparation:

    • Stock Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent like toluene to obtain a concentration of 100 µg/mL.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the solvent.

    • Sample Preparation: A liquid-liquid extraction or a solid-phase extraction may be necessary to isolate the analyte from the sample matrix.[14][15] The final extract is then concentrated and brought to a known volume with the solvent.

  • Validation Parameters:

    • The same validation parameters as described for the HPLC method (specificity, linearity, accuracy, precision, LOD, LOQ, and robustness) must be assessed according to ICH guidelines.

Comparative Performance of HPLC and GC Methods

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Rationale & Insights
Applicability Excellent for non-volatile and thermally labile compounds. Suitable for a wide range of sample matrices.Best for volatile and thermally stable compounds.This compound is amenable to both techniques, but GC may require derivatization for less volatile analogs.
Specificity Good with UV detection; excellent with MS detection (LC-MS).Good with FID; excellent with MS detection (GC-MS).[12]Mass spectrometry provides definitive identification and can resolve co-eluting peaks.
Sensitivity (LOQ) Typically in the low ng/mL to µg/mL range with UV detection. Can reach pg/mL with MS.Typically in the low ng/mL range with FID. Can reach pg/mL with MS.Both techniques offer excellent sensitivity, especially when coupled with mass spectrometry.
Precision (%RSD) Typically < 2% for repeatability and intermediate precision.[16]Typically < 2% for repeatability and intermediate precision.Both methods are capable of high precision when properly validated.
Accuracy (% Recovery) Typically 98-102%.[16]Typically 98-102%.Both methods can achieve high accuracy.
Sample Preparation Often simpler, involving dissolution and filtration.May require more complex extraction and derivatization steps.[15]The choice of sample preparation can significantly impact throughput and method robustness.
Analysis Time Typically 5-15 minutes per sample.Typically 10-30 minutes per sample.HPLC can offer faster analysis times for routine quality control.

Visualizing the Validation Workflow

A systematic approach to method validation is crucial for ensuring the reliability of analytical data. The following diagram illustrates the key stages of the validation process.

Validation_Workflow cluster_Plan Planning Phase cluster_Execution Execution Phase cluster_Reporting Reporting Phase ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Protocol Write Validation Protocol MethodDev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness DataAnalysis Data Analysis & Statistical Evaluation Specificity->DataAnalysis Report Generate Validation Report DataAnalysis->Report

Caption: A streamlined workflow for analytical method validation.

Chemical Structure of this compound

Understanding the chemical structure of the analyte is fundamental to developing an appropriate analytical method.

Caption: The chemical structure of this compound.

Conclusion

Both HPLC and GC are powerful and reliable techniques for the quantitative analysis of this compound. The choice of method should be guided by the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. A thorough validation in accordance with ICH guidelines is essential to ensure the accuracy, precision, and reliability of the analytical data. This guide provides a framework for making informed decisions and implementing robust analytical methods for this compound and related compounds.

References

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Basrani, B. R., Manek, S., Mathers, D., Fillery, E., & Sodhi, R. N. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of Endodontics, 36(2), 312–314. [Link]

  • da Silva, A. C. C., de Souza, J. B., & de Oliveira, M. A. L. (2013). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Journal of the Chilean Chemical Society, 58(3), 1913-1917. [Link]

  • Chan, C. C., Lee, Y. C., & Lam, H. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 10(4), 321-334. [Link]

  • Wode, F., Schmidt, T. C., & Brauch, H. J. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 101(14), 2389-2401. [Link]

  • Chelaru, C., & Covaliu, C. I. (2016). VALIDATION OF METHOD FOR 4-CHLOROANILINE AND 4,4'-BI-O-TOLUIDINE FROM DYED LEATHER. Leather and Footwear Journal, 16(4), 285-292. [Link]

  • Weidlich, T., & Storch, J. (2012). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Central European Journal of Chemistry, 10(5), 1583-1590. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Promoting the Quality of Medicines Plus (PQM+). (n.d.). Importance of controlling the 4-Chloroaniline impurity in Chlorhexidine active pharmaceutical ingredient and gel product. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). [Link]

  • Below, H., Lehan, N., & Kramer, A. (2004). HPLC Determination of the Antiseptic Agent Chlorhexidine and Its Degradation Products 4-Chloroaniline and 1-Chloro-4-Nitrobenzene in Serum and Urine. Microchimica Acta, 146(2), 129-135. [Link]

  • Kolosowski, Z., Orhan, E., & Basrani, B. (2017). Investigation of p-chloroaniline formation in the reactions between different endodontic irrigants. Vojnosanitetski pregled, 74(8), 729-734. [Link]

  • SIELC Technologies. (2018). 4-Chloroaniline. [Link]

  • da Silva, M. P., & Welz, B. (2017). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Journal of Analytical Atomic Spectrometry, 32(12), 2268-2287. [Link]

  • Lab Manager. (2023, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Basrani, B. R., Manek, S., & Fillery, E. (2010). Determination of 4-Chloroaniline and Its Derivatives Formed in the Interaction of Sodium Hypochlorite and Chlorhexidine by Using Gas Chromatography. Journal of Endodontics, 36(2), 312-314. [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • AMSbio. (2023, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • MDPI. (2022). The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst. [Link]

  • ResearchGate. (n.d.). FDA issues revised guidance for analytical method validation. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • ResearchGate. (n.d.). A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations. [Link]

  • Scientific Research Publishing. (2013). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]

  • Gavlick, W. K., & Davis, P. K. (1994). Gas chromatographic determination of p-chloroaniline in a chlorhexidine digluconate-containing alcohol foam surgical scrub product. Journal of AOAC International, 77(3), 583–586. [Link]

  • Al-Adham, I. S. I., & Collier, P. J. (2022). A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations. Scientific Reports, 12(1), 20093. [Link]

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A Senior Application Scientist's Guide to the Isomeric Differentiation of Chloroaniline Derivatives by Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of isomeric impurities are critical for ensuring product quality, safety, and efficacy. Chloroaniline isomers (2-chloroaniline, 3-chloroaniline, and 4-chloroaniline) represent a common analytical challenge. These positional isomers are often present as process-related impurities in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Due to their similar physicochemical properties, separating them requires a nuanced approach to gas chromatography (GC).

This guide provides an in-depth comparison of GC methodologies for the baseline separation of chloroaniline isomers. We will delve into the underlying separation principles, compare the performance of different stationary phases with supporting data, and provide a robust, validated experimental protocol.

The Analytical Challenge: Why Are Chloroaniline Isomers Difficult to Separate?

The primary challenge in separating positional isomers like the chloroanilines lies in their subtle structural differences, which lead to very similar physical properties.

  • Boiling Points: The boiling points of 2-chloroaniline (209 °C), 3-chloroaniline (230 °C), and 4-chloroaniline (232 °C) are closely clustered. In gas chromatography, where separation is heavily influenced by the analyte's volatility, similar boiling points make differentiation on standard non-polar columns difficult.

  • Polarity and Dipole Moments: While all three isomers are polar, the position of the chlorine atom relative to the amine group results in different molecular dipole moments. This variation is the key to achieving chromatographic resolution. The interaction between the molecule's dipole and the GC stationary phase dictates the retention behavior. Generally, stronger intermolecular forces between the analyte and the stationary phase lead to longer retention times[1][2][3][4].

It is the exploitation of these differences in polarity and dipole-dipole interactions that forms the basis of a successful separation method[2].

The Core Principle: Stationary Phase Selection

The choice of the GC capillary column, specifically its stationary phase, is the most critical factor in resolving chloroaniline isomers. The polarity of the stationary phase must be carefully selected to maximize the differential interactions with the isomers.

  • Non-Polar Phases (e.g., 100% dimethylpolysiloxane): These phases separate analytes primarily based on boiling points. Due to the close boiling points of chloroaniline isomers, these columns typically provide poor resolution.

  • Mid-Polar Phases (e.g., 35-50% diphenyl / 65-50% dimethylpolysiloxane): These phases introduce dipole-dipole and pi-pi interactions, which can significantly improve the separation of polar isomers. The phenyl groups in the stationary phase can interact differently with the electron clouds of the chloroaniline isomers, leading to differential retention.

  • Polar Phases (e.g., Polyethylene Glycol - PEG, or "WAX" type columns): These are highly polar phases capable of strong dipole-dipole and hydrogen bonding interactions. They often provide the best resolution for polar isomers like chloroanilines.

  • Specialty Phases: Some modern stationary phases, such as those incorporating ionic liquids or novel block copolymers, have been developed to provide unique selectivity for challenging separations, including positional isomers[5].

Comparative Analysis of GC Column Performance

To illustrate the impact of stationary phase selection, we compare the performance of three distinct column types for the separation of 2-chloroaniline, 3-chloroaniline, and 4-chloroaniline. While EPA Method 8131 notes that columns like the SE-54 (a 5% diphenyl phase) provide only partial resolution of 3- and 4-chloroaniline, more polar phases show greater promise[6].

A study highlighted in ResearchGate demonstrates the separation on three different columns: a novel bromine-terminated triblock copolymer (Br-PCL-PDMS-PCL-Br), a mid-polar HP-35 (35% Phenyl Methylpolysiloxane), and a polar PEG-20M column[5]. The results clearly indicate that the polar phases achieve superior separation.

IsomerElution Order on HP-35 (Mid-Polar)[5]Elution Order on PEG-20M (Polar)[5]Rationale for Elution Order
2-Chloroaniline 11Lowest boiling point and steric hindrance from the ortho-position reduces interaction with the stationary phase.
3-Chloroaniline 22Intermediate boiling point and dipole moment lead to intermediate retention.
4-Chloroaniline 33Highest boiling point and a more accessible amine group for interaction result in the longest retention time.

Experimental Workflow and Protocol

This section provides a detailed protocol for the GC-MS analysis of chloroaniline isomers, optimized for a polar stationary phase. Gas chromatography coupled with mass spectrometry (GC-MS) is highly recommended for this analysis as it provides both chromatographic separation and mass-based identification, ensuring confident peak identification[7][8][9].

Analytical Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep_start Weigh Sample/Standard prep_dissolve Dissolve in Methanol prep_start->prep_dissolve prep_vortex Vortex to Mix prep_dissolve->prep_vortex prep_filter Filter (0.45 µm) prep_vortex->prep_filter gc_inject Inject 1 µL into GC prep_filter->gc_inject Transfer to Autosampler Vial gc_sep Chromatographic Separation gc_inject->gc_sep ms_detect Mass Spectrometric Detection gc_sep->ms_detect data_integrate Integrate Peak Areas ms_detect->data_integrate data_quant Quantify vs. Calibration Curve data_integrate->data_quant data_report Generate Report data_quant->data_report

Caption: End-to-end workflow for GC-MS analysis of chloroanilines.

Step-by-Step Protocol

1. Materials and Reagents

  • Reference Standards: 2-chloroaniline, 3-chloroaniline, 4-chloroaniline (≥99% purity)

  • Solvent: Methanol (HPLC or GC grade)

  • Sample: Material to be tested for chloroaniline impurities

2. Standard & Sample Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 100 mg of each chloroaniline isomer into a single 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock standard with methanol.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.

3. GC-MS Instrumentation and Conditions

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column Polar Wax-type column (e.g., Agilent J&W DB-WAX, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Split/Splitless, used in Split mode (50:1 ratio)
Inlet Temp 250 °C
Injection Vol. 1 µL
Oven Program Start at 100 °C (hold 1 min), ramp at 10 °C/min to 220 °C (hold 5 min)
Transfer Line Temp 240 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Acquisition Mode Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM)
SIM Ions m/z 127, 92, 65

4. System Suitability

  • Inject a mid-level calibration standard (e.g., 1 µg/mL) six times.

  • Resolution: The resolution between the 3-chloroaniline and 4-chloroaniline peaks should be ≥ 1.5.

  • Tailing Factor: The tailing factor for each isomer peak should be ≤ 2.0.

  • Precision: The relative standard deviation (%RSD) of the peak areas for the six replicate injections should be ≤ 15%.

5. Data Analysis

  • Generate a calibration curve by plotting the peak area of each isomer against its concentration. A linear fit with a correlation coefficient (r²) of ≥ 0.995 is required.

  • Determine the concentration of each chloroaniline isomer in the sample preparation by comparing its peak area to the calibration curve.

Separation Mechanism: A Deeper Look

The successful separation on a polar "WAX" column is governed by the principles of intermolecular forces.

Separation_Mechanism cluster_isomers Chloroaniline Isomers cluster_column Polar GC Column (PEG/WAX) cluster_interaction Interaction Strength & Elution iso_2 2-Chloroaniline Boiling Point: 209°C Dipole Moment: Low interaction_weak Weakest Interaction (Dipole-Dipole) Fastest Elution iso_2->interaction_weak Interacts iso_3 3-Chloroaniline Boiling Point: 230°C Dipole Moment: Medium interaction_med Medium Interaction (Dipole-Dipole) iso_3->interaction_med Interacts iso_4 4-Chloroaniline Boiling Point: 232°C Dipole Moment: High interaction_strong Strongest Interaction (Dipole-Dipole) Slowest Elution iso_4->interaction_strong Interacts column Stationary Phase Polar Functional Groups (Ether, Hydroxyl)

Caption: Relationship between isomer properties and GC elution on a polar column.

The polyethylene glycol (PEG) stationary phase has exposed oxygen atoms (ether linkages) that create a strong polar environment.

  • 4-Chloroaniline: Possesses the largest dipole moment. This results in the strongest dipole-dipole interaction with the polar stationary phase, leading to the longest retention time.

  • 3-Chloroaniline: Has an intermediate dipole moment, resulting in moderate interaction and an intermediate retention time.

  • 2-Chloroaniline: The chlorine atom at the ortho position provides some steric shielding to the amine group and results in the lowest net dipole moment of the three. This leads to the weakest interaction with the stationary phase and, therefore, the earliest elution time.

By selecting a column that amplifies these small differences in polarity, baseline resolution can be reliably achieved.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. Retrieved from [Link]

  • Schmitt, R., Brock, T. H., Hebisch, R., & Hartwig, A. (2024). p-Chloroaniline – Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS). The MAK Collection for Occupational Health and Safety, 9(3). Retrieved from [Link]

  • ResearchGate. (n.d.). GC separation of chloroaniline and bromoaniline isomers on the Br-PCL-PDMS-PCL-Br, HP-35 and PEG-20 M columns. Retrieved from [Link]

  • Bombaugh, K. J., & Tarrer, C. W. (1965). Separation of Mono- and Dichloroaniline Isomers by Gas Chromatography. Analytical Chemistry, 37(8), 1054–1056. Retrieved from [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Al-Thamir, W. K. (1979). Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Analyst, 104(1243), 964-970. Retrieved from [Link]

  • Sathishkumar, S., & Arulkumar, S. (2017). Dipole Moment Studies of H-Bonded Complexes of Anilines with Alcohol. IOSR Journal of Applied Chemistry, 10(8), 53-57. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.1: Intermolecular Forces. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Leachate from Water Supply Equipment Using Purge and Trap GC/MS. Retrieved from [Link]

  • Master Organic Chemistry. (2010). The Four Intermolecular Forces and How They Affect Boiling Points. Retrieved from [Link]

  • The Glaser Tutoring Company. (2022). On the basis of intermolecular attractions, explain the differences in the boiling points of.... YouTube. Retrieved from [Link]

  • Zwiener, C., & Glauner, T. (2006). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 86(14), 1047-1057. Retrieved from [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Chirality, 34(5), 706-736. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. Retrieved from [Link]

  • Basrani, B. R., Manek, S., Mathers, D., Fillery, E., & Sodhi, R. N. S. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of Endodontics, 36(2), 312-314. Retrieved from [Link]

Sources

Navigating the Impact of N-Butylation on Chloroaniline Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chloroanilines and the Question of N-Alkylation

Chloroanilines are a class of aromatic amines that serve as crucial intermediates in the synthesis of a wide range of industrial chemicals, including dyes, pesticides, and pharmaceuticals.[1] However, their utility is shadowed by significant toxicological concerns. Exposure to chloroanilines has been linked to a range of adverse health effects, with a primary and well-documented mechanism of toxicity being the induction of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood.[2][3] Furthermore, some chloroaniline isomers are recognized as potential carcinogens.[4][5]

In the realm of drug discovery and chemical synthesis, N-alkylation is a common strategy to modulate the physicochemical and biological properties of a parent molecule. The addition of an alkyl group, such as a butyl group, can significantly alter a compound's lipophilicity, metabolic stability, and interaction with biological targets.[6] This guide provides a comparative toxicological overview of n-butylated versus non-butylated chloroanilines. Due to a notable lack of direct experimental data on the toxicity of n-butylated chloroanilines, this guide will leverage available data on non-butylated chloroanilines and N-butylaniline as a surrogate to provide a predictive toxicological assessment based on structure-activity relationships.

Comparative Toxicological Profile

The toxicity of chloroanilines is primarily attributed to their metabolic activation, leading to the formation of reactive intermediates that can induce oxidative stress and damage cellular macromolecules. A key toxicological endpoint for aromatic amines is their ability to cause methemoglobinemia.

Mechanism of Methemoglobinemia Induction

The primary mechanism of aniline-induced toxicity involves its metabolic N-hydroxylation to form N-phenylhydroxylamine. This metabolite can then be further oxidized in red blood cells, initiating a futile redox cycle that converts hemoglobin to methemoglobin, which is incapable of binding and transporting oxygen.[2][3] This leads to cyanosis and, in severe cases, can be fatal.[2]

DOT Script for Methemoglobin Formation Pathway

Methemoglobin_Formation cluster_RBC Red Blood Cell Aniline Aniline / Chloroaniline N_Hydroxylamine N-Hydroxy-aniline/ -chloroaniline Aniline->N_Hydroxylamine CYP450 N-hydroxylation Nitrosobenzene Nitrosobenzene/ -chloronitrosobenzene N_Hydroxylamine->Nitrosobenzene Oxidation Hb Hemoglobin (Fe²⁺) N_Hydroxylamine->Hb Oxidizes ROS Reactive Oxygen Species (ROS) N_Hydroxylamine->ROS Generates Nitrosobenzene->N_Hydroxylamine Reduction MetHb Methemoglobin (Fe³⁺) Hb->MetHb

Caption: Metabolic activation of anilines leading to methemoglobin formation.

Acute Toxicity

Non-butylated chloroanilines are classified as toxic if swallowed, in contact with skin, or if inhaled.[7] The lethal dose 50% (LD50) values for various chloroaniline isomers highlight their significant acute toxicity.

CompoundRouteSpeciesLD50Reference
4-ChloroanilineOralRat300 mg/kg
4-ChloroanilineDermalRabbit360 mg/kg
2-ChloroanilineOralRat1016 mg/kg
2-ChloroanilineDermalRat1000 mg/kg
N-ButylanilineOralRat1620 mg/kg

Table 1: Acute Toxicity Data for Chloroanilines and N-Butylaniline.

Genotoxicity and Carcinogenicity

Both 2-chloroaniline and 4-chloroaniline have demonstrated genotoxic potential in various assays.[9] 4-Chloroaniline is classified as a substance that may cause cancer.[7] The genotoxicity of aromatic amines is often linked to the metabolic formation of reactive nitrenium ions that can form DNA adducts.

A study on the mutagenicity of N-butylaniline using the Ames test reported positive results, indicating that this compound has mutagenic and potentially carcinogenic properties.[1] This suggests that N-butylation does not eliminate the genotoxic potential of the aniline structure. The butyl group may influence the rate and site of metabolic activation, which could in turn affect the ultimate genotoxic and carcinogenic potency.

Structure-Activity Relationship (SAR) and Predictive Toxicology

In the absence of direct comparative data, we can infer potential toxicological differences based on structure-activity relationships.

  • Lipophilicity: The addition of a butyl group significantly increases the lipophilicity of the aniline molecule. This can enhance its absorption through the skin and biological membranes, potentially leading to greater systemic exposure.[6] Increased lipophilicity can also influence the distribution of the compound within the body, possibly leading to accumulation in adipose tissue.

  • Metabolism: The N-butyl group can be a site for metabolic attack, potentially leading to dealkylation or hydroxylation of the butyl chain. This could represent an alternative metabolic pathway to the N-hydroxylation that is critical for methemoglobin formation and genotoxicity. If N-dealkylation is a significant metabolic route, it could potentially reduce the formation of the toxic N-hydroxy metabolite. However, the butyl group could also sterically hinder N-hydroxylation, which might decrease the rate of activation.

  • Methemoglobin Formation: The effect of N-butylation on the methemoglobin-inducing potential of chloroanilines is not definitively established. While N-alkylation might alter the rate of N-hydroxylation, the fundamental capacity of the aromatic amine structure to undergo this activation likely remains.

DOT Script for SAR Logic

SAR_Logic Start N-Butylation of Chloroaniline Lipophilicity Increased Lipophilicity Start->Lipophilicity Metabolism Altered Metabolism Start->Metabolism Absorption Increased Absorption (Dermal, Oral) Lipophilicity->Absorption Distribution Altered Distribution (e.g., Adipose Tissue) Lipophilicity->Distribution N_Dealkylation N-Dealkylation Pathway Metabolism->N_Dealkylation N_Hydroxylation Potential Steric Hindrance of N-Hydroxylation Metabolism->N_Hydroxylation Toxicity Altered Toxicological Profile Absorption->Toxicity Distribution->Toxicity N_Dealkylation->Toxicity N_Hydroxylation->Toxicity

Caption: Inferred structure-activity relationships for N-butylated chloroanilines.

Experimental Protocols

To experimentally assess the comparative toxicity of n-butylated versus non-butylated chloroanilines, a battery of in vitro and in vivo assays would be required.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that reduces the viability of a cell culture by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a series of dilutions of the non-butylated and n-butylated chloroanilines in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Methemoglobin Formation Assay

Objective: To assess the potential of the test compounds to induce methemoglobin formation in red blood cells.

Procedure:

  • Blood Collection: Obtain fresh whole blood from a suitable animal model (e.g., rat) or human volunteers (with ethical approval) in tubes containing an anticoagulant (e.g., heparin).

  • Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the plasma and buffy coat. Wash the RBCs three times with a phosphate-buffered saline (PBS) solution.

  • Incubation: Resuspend the washed RBCs in PBS to a hematocrit of 2%. Incubate the RBC suspension with various concentrations of the test compounds (non-butylated and n-butylated chloroanilines) at 37°C for a defined period (e.g., 1-4 hours). Include a negative control (RBCs in PBS) and a positive control (e.g., sodium nitrite).

  • Methemoglobin Measurement: At the end of the incubation period, lyse the RBCs with a hypotonic solution. Measure the absorbance of the lysate at multiple wavelengths (e.g., 560, 576, and 630 nm) using a spectrophotometer to determine the percentage of methemoglobin.

Conclusion and Future Directions

The available toxicological data strongly indicate that non-butylated chloroanilines are hazardous compounds with the potential to cause acute toxicity, genotoxicity, and carcinogenicity, primarily through the mechanism of methemoglobinemia. While direct experimental data for n-butylated chloroanilines is scarce, evidence from the related compound N-butylaniline suggests that the introduction of a butyl group may not eliminate these toxicological concerns, particularly with respect to genotoxicity.

The increased lipophilicity conferred by the butyl group is likely to alter the toxicokinetic profile of chloroanilines, potentially affecting their absorption, distribution, and metabolism. This could either mitigate or exacerbate their toxicity depending on the balance between detoxification pathways (e.g., N-dealkylation) and activation pathways (N-hydroxylation).

To provide a definitive comparison, further experimental studies are imperative. A comprehensive toxicological evaluation of n-butylated chloroanilines, including acute toxicity testing, genotoxicity assays (e.g., Ames test, micronucleus assay), and in vitro methemoglobin formation studies, is crucial for a thorough risk assessment and to guide the safer design of aniline-based molecules in industrial and pharmaceutical applications.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 4-Chloroaniline. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Medical Management Guidelines for Aniline. Retrieved from [Link]

  • Australian Government Department of Health. (2023). Aniline and its salts: Evaluation statement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14310, N-Butylaniline. Retrieved from [Link]

  • Chhabra, R. S., Thompson, M., Elwell, M. R., & Gerken, D. K. (1993). NTP comparative toxicity studies of o-, m-, and p-chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) administered by gavage to F344/N rats and B6C3F1 mice. National Toxicology Program technical report series, 43, 1–186.
  • Lee, M. Y., Kim, J. E., & Lee, M. Y. (2018). Mutagenicities of 4-butylaniline and N-butylaniline determined by a bacterial reverse mutation (Ames) assay. Toxicological Research, 34(4), 339–344.
  • Khan, M. F., Green, S., Ansari, G. A., & Boor, P. J. (1997). Aniline derivative-induced methemoglobin in rats. Journal of toxicology and environmental health, 51(2), 125–134.
  • Zaitsev, N. A. (1969). The toxicity of some chloro- and nitroanilines. Gigiena i Sanitariia, 34(10), 34-38.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7812, 4-Chloroaniline. Retrieved from [Link]

  • National Toxicology Program. (1993). NTP TOX-43: o-,m-, and p-Chloroanilines (CASRNs 95-51-2; 108-42-9; and 106-47-8). Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017). 2-Chloroaniline and its hydrochloride: Human health tier II assessment. Retrieved from [Link]

  • ChemBK. (n.d.). N-Butylaniline. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of n-Butyl-4-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

n-Butyl-4-chloroaniline is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals, agrochemicals, and specialized dyes. As with any synthetic process, the choice of methodology is critical, balancing factors such as yield, purity, cost, safety, and environmental impact. This guide provides an in-depth technical comparison of three primary synthetic routes to this compound: classical Reductive Amination, Nucleophilic Aromatic Substitution (SNAr), and modern Palladium-Catalyzed Buchwald-Hartwig Amination.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocol listing to explain the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy. Each protocol is designed as a self-validating system, complete with analytical checkpoints to ensure product integrity.

Overview of Synthetic Strategies

The synthesis of this compound fundamentally involves the formation of a C-N bond between a butyl group and a 4-chlorophenyl moiety. The three benchmarked methods achieve this via distinct chemical pathways, each with inherent advantages and disadvantages.

cluster_0 Core Task: C-N Bond Formation cluster_1 Methodologies Target This compound RA Reductive Amination RA->Target Single Step (Imine Reduction) SNAr Nucleophilic Aromatic Substitution (SNAr) SNAr->Target Two Steps (Substitution + Reduction) BHA Buchwald-Hartwig Amination BHA->Target Single Step (Pd-Catalyzed Coupling)

Caption: High-level overview of the three benchmarked synthetic routes.

Method 1: Reductive Amination

This classical one-pot method involves the reaction of an aldehyde (4-chlorobenzaldehyde) with an amine (n-butylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.

Mechanistic Insight: The reaction is typically initiated under mildly acidic conditions to facilitate imine formation. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over stronger reagents like sodium borohydride (NaBH₄) because it is mild enough not to reduce the starting aldehyde, thus preventing the formation of 4-chlorobenzyl alcohol as a byproduct.[1][2] This selectivity ensures a cleaner reaction profile.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-chlorobenzaldehyde (10.0 g, 71.1 mmol) and dichloromethane (DCM, 150 mL).

  • Amine Addition: Add n-butylamine (5.7 g, 78.2 mmol, 1.1 equivalents) to the solution and stir for 20 minutes at room temperature to allow for imine formation.

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 18.0 g, 85.3 mmol, 1.2 equivalents) portion-wise over 15 minutes. Caution: The reaction is exothermic and may bubble.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: 95:5 Hexane:Ethyl Acetate) to yield the pure product.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

This two-step approach first involves the substitution of a halide on an electron-deficient aromatic ring, followed by the reduction of the activating group. For this synthesis, 1-chloro-4-nitrobenzene is reacted with n-butylamine. The strongly electron-withdrawing nitro group is essential to activate the ring for nucleophilic attack, stabilizing the negatively charged Meisenheimer intermediate.[3][4][5] The resulting N-butyl-4-nitro-aniline is then reduced to the final product.

Experimental Protocol: Nucleophilic Aromatic Substitution & Reduction

Step A: N-butylation of 1-chloro-4-nitrobenzene

  • Reaction Setup: In a sealed pressure vessel, combine 1-chloro-4-nitrobenzene (10.0 g, 63.5 mmol), n-butylamine (14.0 g, 191 mmol, 3.0 equivalents), and potassium carbonate (K₂CO₃, 13.2 g, 95.2 mmol, 1.5 equivalents) in dimethyl sulfoxide (DMSO, 100 mL).

  • Heating: Seal the vessel and heat the mixture to 120 °C with vigorous stirring for 12-16 hours.

  • Reaction Monitoring: Allow the reaction to cool to room temperature. Monitor the consumption of the starting material by GC-MS.

  • Work-up: Pour the cooled reaction mixture into ice water (400 mL). A yellow precipitate of N-butyl-4-nitro-aniline will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. This intermediate is often pure enough for the next step.

Step B: Reduction of the Nitro Group

  • Reaction Setup: To a 500 mL round-bottom flask, add the crude N-butyl-4-nitro-aniline from Step A (approx. 63.5 mmol), ethanol (200 mL), and concentrated hydrochloric acid (HCl, 50 mL).

  • Reductant Addition: Heat the mixture to 60 °C. Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 71.6 g, 317 mmol, 5.0 equivalents) portion-wise. The reaction is exothermic.

  • Heating and Monitoring: After the addition is complete, heat the mixture at reflux (approx. 80 °C) for 3 hours until the yellow color disappears.

  • Work-up: Cool the reaction to room temperature and pour it onto crushed ice. Slowly basify the solution with 6M sodium hydroxide (NaOH) until the pH is >10. Caution: This is highly exothermic.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography as described for Method 1.

Method 3: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction represents a modern, highly efficient method for forming C-N bonds.[6][7] It offers broad functional group tolerance and typically proceeds under milder conditions than classical methods. Here, we couple 1-bromo-4-chlorobenzene with n-butylamine. Aryl bromides are generally more reactive than aryl chlorides in the oxidative addition step of the catalytic cycle.[6]

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) complex, 0.32 g, 0.35 mmol, 0.5 mol%), XPhos (a bulky phosphine ligand, 0.67 g, 1.4 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu, 9.6 g, 100 mmol, 1.4 equivalents).

  • Reagent Addition: Add toluene (150 mL, degassed), 1-bromo-4-chlorobenzene (13.6 g, 71.1 mmol), and n-butylamine (6.2 g, 85.3 mmol, 1.2 equivalents) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C for 8-12 hours. Monitor by GC-MS until the aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature and quench with water (100 mL).

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography as described for Method 1.

Performance Benchmarking

The three methods are compared below based on key performance indicators. Values are based on the provided protocols and data from analogous transformations in the literature.

MetricMethod 1: Reductive AminationMethod 2: SNAr + ReductionMethod 3: Buchwald-Hartwig
Typical Yield 75-85%60-70% (over 2 steps)>90%
Reaction Time 4-6 hours15-20 hours8-12 hours
Temperature Room Temperature120 °C, then 80 °C100 °C
Key Reagents NaBH(OAc)₃SnCl₂, K₂CO₃Pd₂(dba)₃, XPhos, NaOtBu
Atom Economy HighLow (due to SnCl₂)Moderate
E-Factor Low-ModerateHighModerate-High (catalyst/ligand)
Key Advantages Mild conditions, one-potLow-cost reagentsHigh yield, substrate scope
Key Disadvantages Stoichiometric reductant wasteHarsh conditions, toxic tin wasteHigh cost of catalyst/ligand
  • Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product.[8]

  • E-Factor (Environmental Factor) is the mass ratio of waste to product, providing a more practical measure of a process's environmental impact.[9][10]

Product Validation: A Self-Validating Analytical Workflow

Regardless of the synthetic route, rigorous analytical validation is required to confirm the identity and purity of the final product.

cluster_workflow Analytical Workflow Crude Crude Product (Post-Workup) TLC 1. TLC Analysis (Qualitative Check) Crude->TLC ColChrom 2. Column Chromatography (Purification) TLC->ColChrom Proceed if spot is distinct PureFrac Purified Fractions ColChrom->PureFrac GCMS 3. GC-MS Analysis (Purity & Mass ID) PureFrac->GCMS NMR 4. NMR Spectroscopy (Structure Confirmation) GCMS->NMR Purity >98% Final Validated Pure Product NMR->Final Structure Confirmed

Caption: Step-by-step workflow for product purification and validation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity and confirming the molecular weight. A pure sample of this compound will show a single major peak in the chromatogram. The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 183 and an M+2 peak at m/z = 185 in an approximate 3:1 ratio, characteristic of the ³⁵Cl and ³⁷Cl isotopes.[11][12][13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

    • ¹H NMR (CDCl₃, 400 MHz): Expected signals include aromatic protons (two doublets in the ~6.6-7.1 ppm range), a triplet for the N-CH₂ protons (~3.1 ppm), two multiplets for the internal methylene groups (~1.4-1.6 ppm), and a triplet for the terminal methyl group (~0.9 ppm).

    • ¹³C NMR (CDCl₃, 100 MHz): Expected signals include four distinct aromatic carbons and four distinct aliphatic carbons.

Safety & Handling Considerations

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): Reacts with water to release flammable gases. It is also a skin and serious eye irritant. Handle under inert gas and protect from moisture.[16][17][18][19][20]

  • Palladium Catalysts: Finely divided palladium on carbon can be pyrophoric, especially when dry. Handle in an inert atmosphere. While palladium complexes are less pyrophoric, they are toxic and should be handled with care using appropriate personal protective equipment (PPE).[21][22][23][24]

  • Tin(II) Chloride (SnCl₂): Corrosive and harmful if swallowed. The work-up procedure involving strong base is highly exothermic and should be performed with caution in an ice bath.

Conclusion and Recommendations

This guide has benchmarked three distinct and viable methods for the synthesis of this compound. The optimal choice is highly dependent on the specific needs of the laboratory or production facility.

  • For rapid, lab-scale synthesis with mild conditions, Reductive Amination is an excellent choice. Its one-pot nature and room temperature operation are highly advantageous.

  • For large-scale production where cost is the primary driver, the classical SNAr and Reduction pathway is feasible, provided the facility is equipped to handle the harsh conditions and manage the significant tin waste stream.

  • For projects requiring the highest yield and purity, and where substrate scope is a concern, the Buchwald-Hartwig Amination is the superior method. Although the initial catalyst investment is higher, its efficiency and reliability often justify the cost, particularly in pharmaceutical development where consistency is paramount.

By understanding the mechanistic underpinnings and practical trade-offs of each method, researchers can make informed decisions to best achieve their synthetic goals.

References

  • PubMed Central - NIH.

  • ResearchGate.

  • Fisher Scientific.

  • University of Kentucky.

  • Honrel.

  • University College London.

  • Sigma-Aldrich.

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  • Chemos.

  • ChemicalBook.

  • Merck Millipore.

  • YouTube.

  • Sigma-Aldrich.

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  • United States Environmental Protection Agency.

  • UCLA Chemistry.

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  • ChemicalBook.

  • YouTube.

  • WuXi AppTec.

  • Publisso.

  • The Royal Society of Chemistry.

  • ResearchGate.

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  • Chemistry LibreTexts.

  • Fisher Scientific.

  • PubChem.

  • ACS GCI Pharmaceutical Roundtable.

  • Green Chemistry Info.

  • AK Scientific, Inc.

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Safety Operating Guide

Personal protective equipment for handling n-Butyl-4-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with compounds like n-Butyl-4-chloroaniline. While specific toxicological data for this N-alkylated aromatic amine is not extensively documented, its structural similarity to 4-chloroaniline—a known toxicant and suspected carcinogen—necessitates a highly cautious approach. This guide provides essential safety and logistical information, grounded in the principles of chemical hygiene and risk mitigation, to ensure the safe handling of this compound in a laboratory setting.

Hazard Profile: Understanding the Threat

Given the absence of comprehensive data on this compound, its hazard profile is extrapolated from its parent compound, 4-chloroaniline. This is a standard precautionary measure in chemical safety. 4-Chloroaniline is classified as acutely toxic via oral, dermal, and inhalation routes.[1] It is also recognized as a skin sensitizer and is suspected of causing cancer.[1][2] Furthermore, it poses a significant threat to aquatic ecosystems.[1]

The primary health concerns associated with exposure to 4-chloroaniline, and by extension this compound, include:

  • Methemoglobinemia: A condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. This can lead to symptoms such as cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, can be fatal.[2]

  • Carcinogenicity: 4-Chloroaniline is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[3] Animal studies have shown evidence of tumors in the spleen and liver.[2][3]

  • Skin Sensitization: Repeated or prolonged contact can lead to allergic skin reactions.[4]

  • Organ Toxicity: Potential for damage to the liver and kidneys has been noted.[2]

Table 1: Physicochemical and Toxicological Properties of 4-Chloroaniline (as a surrogate for this compound)

PropertyValueSource
Physical State Colorless to pale yellow solid[5]
Molecular Formula C6H6ClN[6]
Molecular Weight 127.57 g/mol [6]
Boiling Point 232 °C[7]
Melting Point 67-70 °C[7]
Solubility in Water 0.3 g/100 mL (20 °C)[7]
Vapor Density 4.4 (vs air)[7]
Acute Toxicity (Oral) Category 3[1]
Acute Toxicity (Dermal) Category 3[1]
Acute Toxicity (Inhalation) Category 3[1]
Carcinogenicity Category 1B / IARC Group 2B[1]
Skin Sensitization Category 1[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE is critical to prevent all routes of exposure.

Experimental Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_ppe PPE Levels start Assess Task-Specific Risks (e.g., weighing, transfer, reaction) weighing Weighing Solid start->weighing solution_prep Preparing Solutions start->solution_prep reaction_workup Reaction & Workup start->reaction_workup spill_cleanup Spill Cleanup start->spill_cleanup ppe_level_1 Standard PPE: - Nitrile Gloves (double-gloved) - Safety Glasses with Side Shields - Lab Coat weighing->ppe_level_1 ppe_level_2 Enhanced PPE: - Standard PPE + - Chemical Splash Goggles - Face Shield solution_prep->ppe_level_2 ppe_level_3 Maximum Protection: - Enhanced PPE + - Chemical-Resistant Apron - Respiratory Protection (e.g., N95 or higher) reaction_workup->ppe_level_3 ppe_spill Spill Response PPE: - Chemical-Resistant Gloves (e.g., Butyl Rubber) - Chemical Splash Goggles & Face Shield - Chemical-Resistant Suit/Apron - Appropriate Respirator spill_cleanup->ppe_spill

Caption: PPE selection workflow based on the laboratory task.

Detailed PPE Specifications:
  • Hand Protection: Due to the high dermal toxicity, double gloving with nitrile gloves is the minimum requirement for all handling operations. For extended handling or in the event of a splash, heavier-duty gloves such as butyl rubber should be used. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye and Face Protection: At a minimum, safety glasses with side shields are required. When handling solutions or performing reactions where splashing is a risk, chemical splash goggles in combination with a face shield are mandatory.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For larger scale operations or when there is a significant risk of splashing, a chemically resistant apron or suit should be worn over the lab coat.

  • Respiratory Protection: All work with this compound, especially the handling of the solid material which can form dust, must be conducted in a certified chemical fume hood. If there is a potential for inhalation exposure outside of a fume hood, such as during a large spill, a NIOSH-approved respirator with particulate filters (P100) and organic vapor cartridges is required.

Operational Plan: Step-by-Step Safe Handling

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure.

Preparation:

  • Designate a Work Area: All work with this compound should be conducted in a designated area within a chemical fume hood. This area should be clearly marked with a warning sign indicating the presence of a toxic and carcinogenic substance.

  • Assemble all Materials: Before starting work, ensure all necessary equipment, reagents, and waste containers are inside the fume hood. This minimizes the need to move in and out of the designated area.

  • Verify Fume Hood Function: Check that the chemical fume hood is functioning correctly and that the airflow is adequate.

Handling Procedures:

  • Weighing: If possible, weigh the solid material directly in the fume hood. If a balance is located outside the hood, weigh the compound in a sealed container (e.g., a vial with a cap) to prevent the release of dust.

  • Transfers: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust. When transferring solutions, use a syringe or a pipette with a bulb. Never pipette by mouth.

  • Running Reactions: Conduct all reactions in a closed or contained system within the fume hood. Ensure that any off-gassing from the reaction is properly vented.

Emergency and Decontamination Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Cleanup:

  • Evacuate and Secure: Evacuate all non-essential personnel from the area. Secure the area and post a warning sign.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the PPE selection workflow.

  • Contain and Absorb: For small spills, cover with an inert absorbent material such as vermiculite or sand.

  • Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan: Responsible Waste Management

All waste generated from work with this compound is considered hazardous waste.

  • Solid Waste: Unused this compound, contaminated personal protective equipment (gloves, disposable lab coats), and any contaminated lab supplies (e.g., weighing paper, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

By implementing these comprehensive safety and handling procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

  • New Jersey Department of Health and Senior Services. (2005). Hazard Summary: 4-Chloroaniline. Retrieved from [Link]

  • International Programme on Chemical Safety. (2003). Concise International Chemical Assessment Document 48: 4-Chloroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7812, 4-Chloroaniline. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards: 4-Chloroaniline. Retrieved from [Link]

  • Vermont Department of Health. (n.d.). Para-Chloroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228221, this compound. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.